Acetyl tetrapeptide-5
Description
Acetyl tetrapeptide-5 has the following sequence: Ac-β-{Ala}-His-Ser-His-OH., also known as EyeSeryl[“], is a naturally derived tetrapeptide with remarkable properties. It has been extensively studied for its effects on the delicate skin around the eyes[“]. This compound inhibits glycosylation (a process related to protein modification) and ACE-1 (angiotensin-converting enzyme 1) activity[“].Reduces eye puffiness by improving the vascular system and strengthening the skin under the eyes.Relieves vascular pressure[“].
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O7/c1-11(30)23-3-2-17(31)26-14(4-12-6-21-9-24-12)18(32)28-16(8-29)19(33)27-15(20(34)35)5-13-7-22-10-25-13/h6-7,9-10,14-16,29H,2-5,8H2,1H3,(H,21,24)(H,22,25)(H,23,30)(H,26,31)(H,27,33)(H,28,32)(H,34,35)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTFCACGLKOUGI-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231560 | |
| Record name | Acetyl tetrapeptide-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820959-17-9 | |
| Record name | Acetyl tetrapeptide-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820959179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl tetrapeptide-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL TETRAPEPTIDE-5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1DFQ308G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acetyl Tetrapeptide-5: A Deep Dive into its Mechanism of Action on Dermal Microcirculation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acetyl tetrapeptide-5, a synthetic peptide comprised of four amino acids, has garnered significant attention in dermatology and cosmetic science for its notable efficacy in mitigating periorbital puffiness and dark circles. Its primary mechanism of action is centered on the modulation of dermal microcirculation, addressing the underlying physiological factors that contribute to these common aesthetic concerns. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which this compound exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Action
This compound employs a multi-pronged approach to improve dermal microcirculation, primarily through the following interconnected mechanisms:
-
Inhibition of Vascular Permeability: The peptide has been shown to reduce the leakage of fluid from blood vessels into the surrounding tissue, a key contributor to edema and puffiness.[1][2]
-
Enhancement of Lymphatic Drainage: By promoting the drainage of accumulated interstitial fluid, this compound helps to alleviate swelling and reduce the volume of under-eye bags.[1][3][4][5]
-
Inhibition of Angiotensin-Converting Enzyme (ACE): The peptide's ability to inhibit ACE activity leads to a reduction in angiotensin II levels, a potent vasoconstrictor. This results in improved blood flow and reduced vascular pressure in the periorbital area.[1][5][6][7]
-
Anti-Glycation Effects: this compound prevents the cross-linking of collagen fibers induced by sugar molecules, a process known as glycation. This helps to maintain the elasticity and integrity of the dermal matrix, which can be compromised in the formation of eye bags.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter Assessed | Concentration | Result | Reference |
| Inhibition of Vascular Permeability | 1 mg/ml | 50% inhibition compared to control | [1] |
| Inhibition of ACE Activity | 100 µg/mL | Demonstrated inhibitory effect | [9] |
| Inhibition of SOD Glycation | Not specified | Demonstrated inhibitory effect | [1][8] |
Table 2: In Vivo Efficacy of this compound (0.01% Cream)
| Parameter Assessed | Duration of Study | Result | Reference |
| Reduction in Eye Bag Thickness (Average) | 28 days | -0.08 mm | [1] |
| Reduction in Eye Bag Thickness (Average) | 56 days | -0.20 mm | [1] |
| Reduction in Eye Bag Thickness (Maximum) | 28 days | -0.40 mm | [1] |
| Reduction in Eye Bag Thickness (Maximum) | 56 days | -0.69 mm | [1] |
| Percentage of Volunteers with Reduced Eye Bags | 15 days | 70% | [10] |
| Percentage of Volunteers with Reduced Eye Bags | 60 days | 95% | [10] |
| Increase in Skin Elasticity | 30 days | 35% | [1] |
Detailed Experimental Protocols
In Vitro Vascular Permeability Assay
This assay evaluates the ability of this compound to reduce the permeability of an endothelial cell monolayer, mimicking the in vivo vascular barrier.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated, microporous polyethylene terephthalate (PET) membrane inserts within a 24-well plate until a confluent monolayer is formed.[11]
-
Treatment: The endothelial monolayer is treated with this compound at various concentrations (e.g., 1 mg/ml) for a predetermined period. A control group is treated with vehicle alone. A positive control for inducing permeability, such as Vascular Endothelial Growth Factor (VEGF), can also be used.[11]
-
Permeability Measurement: A high molecular weight Fluorescein isothiocyanate (FITC)-dextran solution is added to the upper chamber (apical side) of the inserts.[11]
-
Analysis: After a specific incubation time, the amount of FITC-dextran that has passed through the endothelial monolayer into the lower chamber (basolateral side) is quantified by measuring the fluorescence of the solution in the receiver plate well. A decrease in fluorescence in the lower chamber of the treated group compared to the control indicates a reduction in permeability.[11]
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This spectrophotometric assay determines the inhibitory effect of this compound on ACE activity.
-
Reaction Mixture: A solution containing the substrate Hippuryl-Histidyl-Leucine (HHL), ACE enzyme, and this compound at a specific concentration (e.g., 100 µg/mL) in a suitable buffer is prepared.[4]
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to occur.[4][12]
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as hydrochloric acid (HCl).[4][12]
-
Extraction and Quantification: The product of the enzymatic reaction, hippuric acid, is extracted using an organic solvent (e.g., ethyl acetate). The absorbance of the extracted hippuric acid is then measured spectrophotometrically at 228 nm.[4]
-
Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample containing this compound to that of a control reaction without the peptide.[4]
In Vitro Anti-Glycation Assay (SOD Protection)
This assay assesses the ability of this compound to prevent the glycation and subsequent inactivation of the antioxidant enzyme Superoxide Dismutase (SOD).
-
Incubation: SOD is incubated in the presence of a glycating agent, such as fructose or glucose, with and without this compound.[8]
-
SOD Activity Measurement: The activity of SOD is then measured. A common method involves the use of a xanthine/xanthine oxidase system that generates superoxide radicals. These radicals reduce a tetrazolium salt (like WST-1) to a colored formazan product. Active SOD scavenges the superoxide radicals, thus inhibiting the color formation.[8]
-
Analysis: The level of formazan formation is measured spectrophotometrically. A higher SOD activity (less color formation) in the presence of this compound compared to the control (SOD with the glycating agent alone) indicates an anti-glycation effect.[8]
In Vivo Evaluation of Periorbital Puffiness
This clinical study protocol is designed to evaluate the efficacy of a topical formulation containing this compound in reducing under-eye bags.
-
Subjects: A cohort of volunteers (e.g., 20 females, aged 18-65) with visible periorbital puffiness is recruited.[1]
-
Treatment Protocol: Subjects apply a cream containing a specific concentration of this compound (e.g., 0.01%) to the periorbital area twice daily for a defined period (e.g., 60 days).[1]
-
Efficacy Assessment:
-
3D Morphometric Analysis: High-resolution 3D images of the periorbital area are captured at baseline and at various time points (e.g., day 28 and day 56). Specialized software is used to measure the volume and thickness of the under-eye bags.[1]
-
Dermatological Evaluation: A dermatologist assesses the severity of puffiness at each time point by comparing standardized photographs with the baseline images, using a graded scoring system.[1]
-
Self-Assessment: Subjects complete questionnaires to provide their subjective evaluation of the product's efficacy in reducing puffiness, improving smoothness, and providing a decongesting effect.[1]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.
Caption: ACE Inhibition Pathway of this compound.
Caption: Effect on Vascular Permeability and Lymphatic Drainage.
Caption: Anti-Glycation Mechanism of this compound.
Caption: Experimental Workflow for Efficacy Evaluation.
Conclusion
This compound presents a robust and multifaceted mechanism for improving dermal microcirculation, particularly in the delicate periorbital region. Its ability to concurrently inhibit vascular permeability, enhance lymphatic drainage, modulate the renin-angiotensin system, and prevent glycation-induced damage to the extracellular matrix provides a comprehensive approach to reducing puffiness and improving the overall appearance of the skin. The quantitative data from both in vitro and in vivo studies underscore its efficacy, and the detailed experimental protocols provided herein offer a framework for further research and development in this area. For researchers, scientists, and drug development professionals, this compound represents a promising active ingredient for the formulation of advanced dermatological and cosmetic products targeting compromised microcirculation.
References
- 1. skinmiles.com [skinmiles.com]
- 2. aurelderma.com [aurelderma.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. researchgate.net [researchgate.net]
- 5. ACE-inhibitory activity assay: IC50 [protocols.io]
- 6. Topical Administration of a Novel Acetylated Tetrapeptide Suppresses Vascular Permeability and Immune Responses and Alleviates Atopic Dermatitis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avenalab.com [avenalab.com]
- 8. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 11. In Vitro Vascular Permeability Assay (24-well) | ECM644 [merckmillipore.com]
- 12. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways Influenced by Acetyl Tetrapeptide-5
For Researchers, Scientists, and Drug Development Professionals
Acetyl tetrapeptide-5, a synthetic peptide comprised of four amino acids, has garnered significant attention in the field of dermatology and cosmetic science for its multifaceted influence on skin physiology.[1][2] This technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.
Core Mechanisms of Action
This compound exerts its effects through several key mechanisms, primarily targeting the underlying causes of edema, collagen degradation, and inflammation. Its primary functions include the inhibition of Angiotensin-Converting Enzyme (ACE), reduction of vascular permeability, and prevention of protein glycation.[3][4][5]
Impact on Vascular Permeability and Edema Reduction
A primary application of this compound is in the reduction of periorbital puffiness and edema.[6][7] This is achieved by modulating the permeability of blood vessels and improving lymphatic circulation.[2][8]
Signaling Pathway: Renin-Angiotensin System and Vascular Permeability
This compound is known to inhibit the activity of Angiotensin-Converting Enzyme (ACE).[4][][10] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to angiotensin II, a potent vasoconstrictor that can increase vascular permeability. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to decreased vascular leakage and consequently, a reduction in fluid accumulation in the surrounding tissues.[11][12]
Quantitative Data: Vascular Permeability Assay
| Parameter | Concentration | Result | Reference |
| Vascular Permeability Inhibition | 1 mg/mL | 50% reduction | [12][13] |
Experimental Protocol: In Vitro Vascular Permeability Assay
This assay assesses the ability of this compound to inhibit vascular permeability in a controlled laboratory setting.
-
Cell Culture: Endothelial cell monolayers are cultured on inserts.
-
Treatment: The cells are treated with varying concentrations of this compound.
-
Permeability Measurement: A tracer molecule is added to the upper chamber of the insert, and its passage to the lower chamber is measured over time. This is often quantified using spectrophotometry or fluorometry.
-
Analysis: The percentage of inhibition of permeability is calculated by comparing the passage of the tracer in treated cells versus control (untreated) cells.[13]
Anti-Glycation and Collagen Preservation
Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen, leading to the formation of Advanced Glycation End-products (AGEs).[14][15] This process results in collagen cross-linking, which diminishes skin elasticity and contributes to the formation of wrinkles and eye bags.[5][13] this compound has been shown to inhibit this glycation process.[4][15]
Signaling Pathway: Inhibition of Glycation
This compound protects proteins like Superoxide Dismutase (SOD) and collagen from glycation.[5][13][14] By preventing the formation of AGEs, it helps maintain the structural integrity and function of the extracellular matrix.[15]
Experimental Protocol: In Vitro Glycation Inhibition Assay (SOD model)
This assay evaluates the ability of this compound to prevent the glycation and subsequent inactivation of the enzyme Superoxide Dismutase (SOD).
-
Incubation: SOD is incubated with a sugar, such as fructose, in the presence and absence of this compound.
-
SOD Activity Measurement: The activity of SOD is assessed. A common method involves the inhibition of the reduction of a tetrazolium salt (like WST-1) by superoxide radicals generated by the xanthine/xanthine oxidase system. The formation of the colored formazan product is measured spectrophotometrically at 450nm.[5]
-
Analysis: The protective effect of this compound is determined by comparing the remaining SOD activity in the treated samples to the untreated (glycated) and native SOD controls.[5]
Anti-Inflammatory Effects
Chronic inflammation can contribute to skin aging and the exacerbation of under-eye bags and dark circles.[8] this compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.[2][11]
Signaling Pathway: Modulation of Inflammatory Cytokines
This compound has been shown to inhibit the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine.[8] By downregulating IL-6, it helps to reduce the inflammatory response in the skin.[8][11]
Experimental Protocol: Cytokine Production Assay
This assay measures the effect of this compound on the production of inflammatory cytokines by skin cells.
-
Cell Culture: Human skin cells, such as keratinocytes or fibroblasts, are cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide or UV radiation) in the presence and absence of this compound.
-
Cytokine Measurement: The concentration of IL-6 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The inhibitory effect of this compound is calculated by comparing the IL-6 levels in the treated and untreated stimulated cells.
Clinical Efficacy
In vivo studies have demonstrated the effectiveness of this compound in improving the appearance of the periorbital area.
Quantitative Data: In Vivo Studies
| Study Parameter | Duration | Concentration | Results | Reference(s) |
| Eyebag Volume Reduction | 15 days | Not Specified | 70% of participants showed improvement. | [14][16] |
| Eyebag Volume Reduction | 60 days | 0.01% | 95% of participants showed improvement. | [14][16] |
| Skin Elasticity | 30 days | Not Specified | 35% increase. | [13] |
| Dark Circles | 15 days | 2% (in gel) | Reduction in appearance. | [8] |
| Eyebag Volume | 28 days | 1% (in cream) | Significant reduction. | [8] |
Experimental Protocol: In Vivo Clinical Study
-
Participants: A cohort of volunteers with under-eye puffiness and dark circles is recruited.
-
Treatment: Participants apply a cream or serum containing a specified concentration of this compound to the periorbital area, typically twice daily for a defined period (e.g., 28 to 60 days). A placebo control is often used.
-
Evaluation: Changes in eyebag volume, dark circle intensity, and skin elasticity are measured using various techniques, including 3D morphometric analysis, chromametry, and cutometry. Standardized clinical photography is also used for visual assessment by dermatologists.
-
Analysis: Statistical analysis is performed to determine the significance of the observed changes compared to baseline and the placebo group.[8][13]
Conclusion
This compound demonstrates a robust and multi-targeted approach to improving skin health, particularly in the delicate periorbital region. Its ability to inhibit ACE, prevent glycation, and reduce inflammation provides a strong biochemical basis for its observed clinical efficacy in reducing edema, improving skin elasticity, and diminishing the appearance of dark circles. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of skincare formulations incorporating this potent peptide.
References
- 1. aurelderma.com [aurelderma.com]
- 2. avenalab.com [avenalab.com]
- 3. pureingredients.us [pureingredients.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 6. specialchem.com [specialchem.com]
- 7. dermaessentia.com [dermaessentia.com]
- 8. nbinno.com [nbinno.com]
- 10. ulprospector.com [ulprospector.com]
- 11. Gebiotide® this compound | Gene Biocon [g-biotec.com]
- 12. This compound | 820959-17-9 | Benchchem [benchchem.com]
- 13. skinmiles.com [skinmiles.com]
- 14. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 15. aloderma.com [aloderma.com]
- 16. This compound (Explained + Products) [incidecoder.com]
The Unveiling of a De-Puffing Pioneer: An In-Depth Technical Guide to the Discovery and Development of Acetyl Tetrapeptide-5
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and development of Acetyl tetrapeptide-5, a synthetic peptide that has become a cornerstone in cosmetic formulations targeting periorbital puffiness and dark circles. Addressed to researchers, scientists, and drug development professionals, this document delves into the scientific foundations of its mechanism of action, supported by quantitative data from pivotal studies and detailed experimental protocols.
Introduction: A Targeted Solution for Periorbital Concerns
The quest for effective, non-invasive treatments for common cosmetic concerns such as under-eye bags and dark circles has led to the exploration of bioactive peptides. This compound, a synthetic four-amino-acid peptide with the sequence Ac-Gly-Glu-Lys-Gly, has emerged as a significant innovation in this field. This guide traces its journey from initial synthesis to its establishment as a widely used cosmetic ingredient.
Discovery and History: The Genesis of a Cosmetic Peptide
This compound was developed by the Spanish company Lipotec, a well-known expert in advanced active ingredients for the cosmetic industry. Marketed under the trade name Eyeseryl®, this peptide was officially launched in 2005 and quickly gained recognition, receiving the New Technology Award at the HBA (Health & Beauty America) Conference & Exhibition in the same year[1]. This early acknowledgment highlighted its innovative approach to addressing the physiological factors contributing to under-eye puffiness.
The development of this compound was a result of a targeted research and development process focused on identifying a peptide sequence with specific biological activities relevant to the periorbital area. Its synthesis is achieved through Solid Phase Peptide Synthesis (SPPS), a standard method that allows for the creation of a pure and consistent peptide sequence[2].
Mechanism of Action: A Multi-Pronged Approach
This compound exerts its effects through a combination of mechanisms that address the primary causes of under-eye puffiness and dark circles: fluid accumulation and the degradation of skin integrity.
Reduction of Vascular Permeability and Edema
A key contributor to under-eye bags is the leakage of fluid from blood vessels into the surrounding tissue, a condition known as edema. This compound has been shown to reduce vascular permeability, thereby preventing this fluid leakage. In-vitro studies have demonstrated its ability to inhibit the passage of fluids through a monolayer of endothelial cells, which mimics the lining of blood vessels.
Inhibition of Angiotensin-Converting Enzyme (ACE)
This compound has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE)[3]. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, the peptide may help to improve local microcirculation and reduce the vascular pressure that can contribute to fluid extravasation.
Anti-Glycation Effect
Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin, which leads to the formation of Advanced Glycation End-products (AGEs). AGEs cause cross-linking of protein fibers, leading to a loss of skin elasticity and contributing to the formation of wrinkles and sagging. This compound has demonstrated an anti-glycation effect, helping to maintain the integrity and elasticity of the skin's extracellular matrix.
The interconnected pathways of this compound's mechanism of action are illustrated in the following diagram:
Quantitative Data from Efficacy Studies
The efficacy of this compound has been evaluated in a series of in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.
| In-Vivo Study Parameter | Concentration | Duration | Results | Source |
| Reduction of Under-Eye Bag Volume | 10% Eyeseryl® (0.01% peptide) | 15 Days | 70% of volunteers showed improvement | [4][5] |
| 10% Eyeseryl® (0.01% peptide) | 60 Days | 95% of volunteers showed improvement | [4][5] | |
| Improvement in Skin Elasticity | 10% Eyeseryl® (0.01% peptide) | 30 Days | ~30% improvement | [6] |
| Reduction of Dark Circles | Not Specified | 15 Days | Significant reduction observed | [7] |
| In-Vitro Study Parameter | Concentration | Result | Source |
| ACE Inhibition | 100 µg/mL | Inhibition of ACE-1 activity | [3] |
| Vascular Permeability | 1 mg/mL | 50% inhibition | [8] |
| Anti-Glycation | Not Specified | Inhibitory effect demonstrated | [8] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments to evaluate the efficacy of this compound.
In-Vivo Clinical Study for Under-Eye Puffiness
-
Objective: To assess the efficacy of a cream containing this compound in reducing the volume of under-eye bags.
-
Study Design: A cream containing 10% Eyeseryl® (equivalent to 0.01% this compound) was applied by 20 female volunteers (aged 18-65) twice daily for 60 days.
-
Methodology:
-
Baseline Measurement: The volume of under-eye bags was measured at the beginning of the study using 3D morphometric analysis.
-
Product Application: Volunteers were instructed to apply the cream to the periorbital area twice daily.
-
Follow-up Measurements: The volume of under-eye bags was measured again at day 15, day 30, and day 60.
-
Data Analysis: The percentage of volunteers showing a visible reduction in under-eye bag volume was calculated at each time point.
-
In-Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Objective: To determine the ACE inhibitory activity of this compound.
-
Methodology:
-
Reagents: ACE enzyme solution, substrate (e.g., Hippuryl-Histidyl-Leucine or a fluorogenic substrate), buffer solution, and this compound at various concentrations.
-
Procedure: a. Pre-incubate the ACE enzyme with different concentrations of this compound. b. Initiate the enzymatic reaction by adding the substrate. c. Incubate the reaction mixture at a controlled temperature (e.g., 37°C). d. Stop the reaction after a specific time. e. Measure the product of the enzymatic reaction using spectrophotometry or fluorometry.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the peptide and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
-
Source: [3]
In-Vitro Vascular Permeability Assay
-
Objective: To evaluate the effect of this compound on the permeability of an endothelial cell monolayer.
-
Methodology:
-
Cell Culture: Culture endothelial cells on a porous membrane in a transwell insert to form a confluent monolayer.
-
Treatment: Treat the endothelial cell monolayer with this compound at various concentrations.
-
Permeability Measurement: Add a fluorescently labeled high molecular weight molecule (e.g., FITC-dextran) to the upper chamber of the transwell.
-
Incubation: Incubate for a specific period to allow the fluorescent molecule to pass through the cell monolayer into the lower chamber.
-
Quantification: Measure the fluorescence in the lower chamber using a fluorometer.
-
Data Analysis: Compare the fluorescence in the treated wells to the control wells to determine the percentage reduction in permeability.
-
-
Source: [8]
In-Vitro Anti-Glycation Assay
-
Objective: To assess the ability of this compound to inhibit the formation of Advanced Glycation End-products (AGEs).
-
Methodology:
-
Reaction Mixture: Prepare a solution containing a protein (e.g., bovine serum albumin - BSA), a reducing sugar (e.g., glucose or fructose), and this compound at various concentrations in a phosphate buffer.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C or 50°C) for several days or weeks to allow for the formation of AGEs.
-
Quantification of AGEs: Measure the formation of AGEs using a fluorescence assay (AGEs are fluorescent) or by using an ELISA-based method to detect specific AGEs like carboxymethyl-lysine (CML).
-
Data Analysis: Compare the level of AGE formation in the presence of this compound to the control (without the peptide) to determine the percentage of inhibition.
-
The general workflow for the development and evaluation of this compound is depicted below:
Conclusion and Future Perspectives
This compound stands as a testament to the power of targeted peptide design in cosmetic science. Its multi-faceted mechanism of action, addressing key physiological factors of periorbital puffiness and dark circles, has been substantiated by a growing body of scientific evidence. The data presented in this guide underscores its efficacy in reducing edema, improving microcirculation, and preserving the integrity of the dermal matrix.
Future research may focus on further elucidating the specific molecular interactions of this compound with its biological targets. Additionally, long-term clinical studies with larger and more diverse cohorts could provide further insights into its sustained benefits and optimal formulation strategies. As the demand for scientifically validated cosmetic ingredients continues to grow, the story of this compound's development serves as a valuable case study for the successful translation of biochemical research into tangible consumer benefits.
References
- 1. personalcaremagazine.com [personalcaremagazine.com]
- 2. specialchem.com [specialchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. naturalorganicskincare.com [naturalorganicskincare.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. justvitadeal.com [justvitadeal.com]
- 7. The Power of Eyeseryl: How This Ingredient Can Help Reduce Under-Eye Puffiness and Dark Circles - Pro Peptide Source [propeptidesource.com]
- 8. skinmiles.com [skinmiles.com]
An In-Depth Technical Guide on the Anti-Glycation Properties of Acetyl Tetrapeptide-5 in Skin Aging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Skin aging is a multifactorial process, with glycation emerging as a significant contributor to the deterioration of the skin's structural integrity. Glycation is the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End Products (AGEs). The accumulation of AGEs in the skin results in the cross-linking of collagen and elastin fibers, leading to reduced elasticity, wrinkle formation, and a general decline in skin health. Acetyl tetrapeptide-5, a synthetic peptide, has demonstrated notable anti-glycation properties, positioning it as a promising agent in the development of advanced anti-aging skincare formulations. This technical guide provides a comprehensive overview of the anti-glycation properties of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining relevant experimental protocols.
Introduction to Glycation and Skin Aging
The glycation process begins with the formation of a labile Schiff base from the reaction of a reducing sugar with a free amino group of a protein. This adduct undergoes rearrangement to form a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs).
In the skin, the primary targets of glycation are the long-lived proteins collagen and elastin, which form the structural framework of the dermis. The cross-linking of these proteins by AGEs leads to a loss of their normal physiological function, manifesting as:
-
Decreased Elasticity and Increased Stiffness: Cross-linked collagen and elastin fibers lose their flexibility, resulting in skin that is less resilient and more prone to wrinkling.[1][2]
-
Impaired Extracellular Matrix (ECM) Function: Glycation alters the structure and function of the ECM, affecting cell-matrix interactions and tissue homeostasis.
-
Increased Oxidative Stress and Inflammation: The interaction of AGEs with their cellular receptors (RAGE) can trigger inflammatory pathways and increase the production of reactive oxygen species (ROS), further contributing to the aging process.
This compound: An Overview
This compound is a synthetic peptide with the amino acid sequence Ac-Gly-Glu-Lys-Gly. It is known for its anti-edema and anti-glycation effects, making it a valuable ingredient in cosmetic formulations, particularly those targeting the delicate skin around the eyes.[3][4] Its anti-glycation properties are a key aspect of its anti-aging potential.
Mechanism of Anti-Glycation Action
The primary anti-glycation mechanism of this compound is believed to be its ability to inhibit the formation of AGEs.[1][4] This is achieved through several proposed pathways:
-
Inhibition of Protein Glycation: this compound can interfere with the glycation process, preventing the cross-linking of key dermal proteins like collagen and elastin.[1]
-
Protection of Antioxidant Enzymes: A notable mechanism is the protection of the antioxidant enzyme Superoxide Dismutase (SOD) from glycation.[1][5] SOD plays a crucial role in mitigating oxidative stress by catalyzing the dismutation of superoxide radicals. By preventing the glycation-induced inactivation of SOD, this compound helps to maintain the skin's endogenous antioxidant defense system.[5]
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the glycation pathway.
Quantitative Data on Efficacy
The efficacy of this compound in mitigating the signs of skin aging, partly through its anti-glycation activity, has been evaluated in several in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound on Skin Elasticity
| Parameter | Test Product | Duration | Improvement in Skin Elasticity | Volunteer Group | Source |
| Skin Elasticity | Cream with 0.01% this compound | 30 days | 35% | 20 female volunteers (18-65 years) | [1] |
| Skin Elasticity | Cream with 10% this compound solution | 30 days | 29.4% | 20 female volunteers (18-65 years) | [6] |
Table 2: In Vivo Efficacy of this compound on Under-Eye Bag Volume
| Parameter | Test Product | Duration | Reduction in Under-Eye Bag Volume | Volunteer Group | Source |
| Under-Eye Bag Volume | Cream with 1% this compound solution | 28 days | Up to 29.7% | 20 male volunteers (30-65 years) | [6] |
| Under-Eye Bag Thickness | Cream with an active association including this compound | 28 days | Average: -0.08 mm (Max: -0.40 mm) | 20 volunteers | [5] |
| Under-Eye Bag Thickness | Cream with an active association including this compound | 56 days | Average: -0.20 mm (Max: -0.69 mm) | 20 volunteers | [5] |
Note: While in vitro studies have indicated an inhibitory effect of this compound on glycation, specific quantitative data such as IC50 values for AGEs formation were not available in the public domain at the time of this review.
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the anti-glycation properties of cosmetic ingredients like this compound.
In Vitro AGEs Formation Inhibition Assay (Fluorescence Method)
This assay is a common method to screen for anti-glycation activity by measuring the formation of fluorescent AGEs.
Objective: To determine the ability of a test compound to inhibit the formation of fluorescent AGEs in a model system.
Materials:
-
Bovine Serum Albumin (BSA)
-
Reducing sugar (e.g., glucose, fructose, or ribose)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium azide (to prevent microbial growth)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Aminoguanidine)
-
96-well black microtiter plates
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., 0.5 M D-ribose) in PBS.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (without the test compound) and a positive control are also prepared.
-
To account for the intrinsic fluorescence of the test compound, prepare parallel samples containing BSA and the test compound without the reducing sugar.
-
Add sodium azide (e.g., 0.02%) to all wells.
-
Incubate the plate at 37°C for 24 hours in a dark, humidified environment.
-
After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Subtract the fluorescence of the samples without the reducing sugar from the corresponding samples with the reducing sugar to correct for the intrinsic fluorescence of the test compound.
-
Calculate the percentage inhibition of AGEs formation using the following formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of vehicle control)] x 100
In Vitro Superoxide Dismutase (SOD) Glycation Protection Assay
This assay evaluates the ability of a test compound to protect the enzymatic activity of SOD from glycation-induced inactivation.
Objective: To assess the protective effect of a test compound on SOD activity in the presence of a glycating agent.
Materials:
-
Superoxide Dismutase (SOD) enzyme
-
Reducing sugar (e.g., fructose)
-
Test compound (e.g., this compound)
-
Xanthine
-
Xanthine Oxidase
-
WST-1 (or similar tetrazolium salt) for colorimetric detection of superoxide
-
Phosphate buffer, pH 7.4
-
Spectrophotometer
Procedure:
-
Incubate SOD with a reducing sugar in the presence and absence of the test compound for a specified period to induce glycation.
-
The activity of the glycated and protected SOD is then measured. The SOD activity assay is based on the inhibition of the reduction of WST-1 by superoxide radicals generated by the xanthine/xanthine oxidase system.
-
In a microplate, add xanthine, WST-1, and the glycated/protected SOD samples.
-
Initiate the reaction by adding xanthine oxidase.
-
The superoxide radicals produced will reduce WST-1 to a formazan dye, which can be measured spectrophotometrically (e.g., at 450 nm).
-
Active SOD will scavenge the superoxide radicals, thus inhibiting the color formation. The degree of inhibition is proportional to the SOD activity.
-
Compare the activity of SOD glycated in the presence of the test compound to that of SOD glycated without the test compound to determine the protective effect.
In Vivo Measurement of Skin Elasticity using a Cutometer
The Cutometer is a widely used instrument for the non-invasive measurement of the skin's mechanical properties.
Objective: To quantitatively assess changes in skin elasticity following the topical application of a test product.
Apparatus:
-
Cutometer® (e.g., Courage + Khazaka) with a measurement probe.
Procedure:
-
Acclimatize subjects to the controlled environmental conditions of the testing room (temperature and humidity).
-
Define the measurement area on the skin (e.g., periorbital region).
-
The Cutometer probe is placed on the skin surface.
-
A defined negative pressure is applied, drawing the skin into the probe's aperture for a set time (e.g., 2 seconds). The instrument's optical system measures the depth of skin penetration.
-
The negative pressure is then released for a set time (e.g., 2 seconds), and the instrument measures the skin's ability to return to its original position.
-
This cycle can be repeated multiple times.
-
Various parameters are calculated from the resulting curve, including:
-
R0 (Uf): Maximum deformation, indicating skin firmness.
-
R2 (Ua/Uf): Gross elasticity, representing the overall elasticity.
-
R5 (Ur/Ue): Net elasticity, reflecting the elastic recovery.
-
R7 (Ur/Uf): Biological elasticity, another measure of the skin's ability to return to its original state.
-
-
Measurements are taken at baseline (before product application) and at specified time points throughout the study (e.g., day 15, day 30, day 60).
Visualization of Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating an anti-glycation agent and the logical relationship of this compound's multifaceted action.
Conclusion
This compound demonstrates significant potential as an anti-aging ingredient, with a clear mechanism of action against glycation-induced skin damage. Its ability to inhibit the formation of AGEs and protect crucial antioxidant enzymes like SOD provides a strong rationale for its inclusion in advanced skincare formulations aimed at preventing and reversing the signs of skin aging. The in vivo data further supports its efficacy in improving skin elasticity and reducing under-eye puffiness, clinical endpoints that are directly and indirectly influenced by the glycation process. Further research to elucidate the precise quantitative in vitro anti-glycation efficacy would be beneficial for a more complete understanding of this promising peptide.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. delaviesciences.com [delaviesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. skinmiles.com [skinmiles.com]
- 6. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]
An In-depth Technical Guide to Acetyl Tetrapeptide-5's Impact on Lymphatic Drainage
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the biochemical mechanisms, experimental validation, and signaling pathways associated with Acetyl Tetrapeptide-5 and its role in modulating lymphatic function and reducing edema.
Introduction
Impaired lymphatic drainage is a critical factor in the formation of chronic edema, a condition characterized by the accumulation of protein-rich fluid in the interstitial space[1]. This is particularly evident in the periorbital region, where compromised microcirculation and increased capillary permeability contribute to the formation of under-eye bags[2][3]. This compound, a synthetic peptide composed of four amino acids, has emerged as a significant bioactive ingredient for its targeted action against the primary causes of edema[4][5].
This guide synthesizes the current scientific understanding of this compound's mechanism of action, presenting quantitative data from key studies and detailing the experimental protocols used to validate its efficacy. The primary focus is on its multifaceted approach, which includes improving lymphatic circulation, reducing vascular permeability, and preventing the degradation of the extracellular matrix through anti-glycation effects[6][7].
Core Mechanisms of Action
This compound exerts its anti-edema effects through several distinct but interconnected biological pathways. Its action is not limited to a single target but rather a comprehensive modulation of the physiological conditions that lead to fluid retention.
Improvement of Microcirculation and Lymphatic Flow
The peptide demonstrates a significant capacity to enhance microcirculation and stimulate lymphatic drainage[8][9]. By improving the efficiency of the local vascular system, it facilitates the removal of excess fluid and waste products from tissues, directly addressing the primary cause of puffiness[4][9]. This is partly achieved through the inhibition of the Angiotensin-Converting Enzyme (ACE).
-
ACE Inhibition: In vitro tests have shown that this compound has a dose-dependent inhibitory effect on ACE[2]. ACE is involved in regulating blood pressure; its inhibition can lead to improved blood flow and reduced vascular pressure, thereby enhancing both blood and lymphatic circulation[2][8][10].
Reduction of Vascular Permeability
A key contributor to edema is the leakage of fluid from capillaries into the surrounding tissue[2]. This compound has been shown to decrease vascular permeability, effectively reducing the extravasation of water into the interstitium[2][11]. This action helps to prevent the initial accumulation of fluid that leads to visible swelling[2]. Research on a similar acetylated tetrapeptide, Ac-RLYE, suggests a potential mechanism for this effect could be the antagonism of the VEGF/VEGFR-2 signaling pathway, which is a potent mediator of vascular permeability[12]. Blocking this pathway helps maintain the integrity of endothelial cell junctions, preventing fluid leakage[12].
Anti-Glycation Effects
Glycation is a non-enzymatic process where sugars react with proteins like collagen, forming Advanced Glycation End-products (AGEs)[2][6]. This process leads to the cross-linking of collagen fibers, causing the skin to lose elasticity and contributing to the formation of under-eye bags[2][3]. This compound effectively inhibits glycation[2][6]. It protects enzymes such as Superoxide Dismutase (SOD) from glycation-induced inactivation[2][3]. By preserving SOD activity, it helps protect skin cells from oxidative stress and prevents the damaging cross-linking of collagen, thereby maintaining the structural integrity and elasticity of the skin[2][6].
Quantitative Data Presentation
The efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The data is summarized below for direct comparison.
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Target | Concentration | Result | Reference(s) |
| Vascular Permeability Assay | Endothelial Cell Monolayers | 1 mg/mL | 50% inhibition of vascular permeability compared to control. | [2] |
| ACE Inhibition Assay | Angiotensin-Converting Enzyme 1 | 100 µg/mL | Significant inhibition of ACE-1 activity. | [10][13] |
| Glycation Inhibition Assay | Superoxide Dismutase (SOD) | Not specified | Inhibits glycation, preserving SOD's enzymatic activity. | [2][3] |
Table 2: Summary of In Vivo (Human) Efficacy Data for this compound
| Study Design | Parameter Measured | Results | Reference(s) |
| 20 volunteers; 0.01% cream for 60 days | Under-eye bag visibility | 70% of participants showed improvement by day 15; 95% showed improvement by day 60. | [6] |
| Clinical test; duration of 28-30 days | Under-eye bag volume | Reduction of up to 70% in 28 days. | [3][8] |
| Clinical test; duration of 30 days | Skin Elasticity | Increase of 30% in the eye contour area. | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the experimental designs used to assess the key mechanisms of this compound.
In Vitro Vascular Permeability Assay
This assay evaluates the ability of a compound to prevent fluid leakage across a cellular barrier, mimicking a blood vessel wall.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on gelatin-coated plates until confluent[12].
-
Monolayer Formation: The confluent HUVECs are seeded onto porous culture inserts (e.g., Transwells) and grown until they form a tight monolayer, which is confirmed by measuring transendothelial electrical resistance (TEER)[2][14].
-
Treatment: The endothelial monolayer is treated with this compound at various concentrations (e.g., up to 1 mg/mL)[2]. A permeability-inducing agent (e.g., Vascular Endothelial Growth Factor - VEGF) can be added to simulate inflammatory conditions[12].
-
Permeability Measurement: A fluorescently labeled high-molecular-weight dextran is added to the upper chamber of the insert. The amount of dextran that passes through the monolayer into the lower chamber over a specific time is quantified using a fluorescence plate reader.
-
Data Analysis: The percentage of permeability inhibition is calculated by comparing the fluorescence in the lower chamber of the peptide-treated groups to the untreated (control) and vehicle groups[2].
In Vitro SOD Glycation Inhibition Assay
This protocol uses the inactivation of the SOD enzyme by fructose as a model for glycation to test the inhibitory effect of this compound[3].
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Xanthine and WST-1 (a water-soluble tetrazolium salt). The enzyme Xanthine Oxidase is added, which converts xanthine to uric acid and superoxide radicals. These radicals reduce WST-1 to formazan, a colored product measured at 450 nm[3].
-
SOD Activity Measurement: Purified SOD is added to the reaction. Active SOD scavenges the superoxide radicals, thus inhibiting the formation of formazan. The level of inhibition is directly proportional to SOD activity[3].
-
Glycation Induction: SOD is pre-incubated with a sugar (e.g., fructose) to induce glycation, which inactivates the enzyme.
-
Inhibition Test: this compound is included during the pre-incubation of SOD with fructose.
-
Data Analysis: The SOD activity is measured by the degree of formazan formation inhibition. A higher SOD activity in the presence of this compound indicates that the peptide has successfully inhibited the glycation and inactivation of the enzyme[3].
In Vivo Clinical Assessment of Periorbital Edema
This protocol outlines a typical clinical study to evaluate the efficacy of a topical formulation containing this compound on human subjects.
-
Subject Recruitment: A cohort of volunteers (e.g., 20 females, aged 18-65) with visible under-eye bags is recruited[2].
-
Product Application: Subjects are provided with a cream containing a specific concentration of this compound (e.g., 0.01%) and instructed to apply it twice daily to the periorbital area for a defined period (e.g., 60 days)[2]. A placebo cream is used for the control group.
-
Efficacy Measurement: Under-eye puffiness/bag volume is measured at baseline (Day 0) and at subsequent time points (e.g., Day 15, Day 30, Day 60)[6]. Measurements can be performed using 3D morphometric analysis, clinical scoring by dermatologists, and subject self-assessment questionnaires[2].
-
Data Analysis: Statistical analysis is performed to compare the changes in eye bag volume and skin parameters (e.g., elasticity, smoothness) between the active and placebo groups over the course of the study.
Conclusion and Future Directions
This compound demonstrates a robust and multifaceted mechanism for improving lymphatic drainage and reducing edema. The quantitative data from both in vitro and in vivo studies support its efficacy in reducing vascular permeability, inhibiting ACE, and preventing collagen glycation. These actions collectively address the primary pathological factors responsible for fluid accumulation and tissue degradation.
For drug development professionals, this compound represents a compelling candidate for formulations targeting edematous conditions. Future research should aim to further elucidate the precise molecular interactions, particularly with the VEGF receptor family, to confirm its role in stabilizing endothelial junctions. Additionally, long-term clinical studies could explore its efficacy in more severe or chronic forms of lymphedema, potentially expanding its therapeutic applications beyond cosmetic dermatology. Investigating its synergy with other lymphatic-stimulating agents could also yield novel and more potent therapeutic strategies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. skinmiles.com [skinmiles.com]
- 3. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 4. nbinno.com [nbinno.com]
- 5. aurelderma.com [aurelderma.com]
- 6. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 7. This compound | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]
- 8. lelangskincare.com [lelangskincare.com]
- 9. avenalab.com [avenalab.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ulprospector.com [ulprospector.com]
- 12. Topical Administration of a Novel Acetylated Tetrapeptide Suppresses Vascular Permeability and Immune Responses and Alleviates Atopic Dermatitis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective and Anti-Aging Effects of 5 Cosmeceutical Peptide Mixtures on Hydrogen Peroxide-Induced Premature Senescence in Human Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lymphatic Tissue and Organ Engineering for In Vitro Modeling and In Vivo Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of Acetyl Tetrapeptide-5 (CAS 820959-17-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Tetrapeptide-5, identified by CAS number 820959-17-9, is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetology for its potential in addressing common periorbital concerns such as puffiness, under-eye bags, and dark circles.[1] This technical review synthesizes the available scientific literature to provide a comprehensive understanding of its biochemical properties, mechanism of action, and supporting data. While primarily utilized in cosmetic formulations, its targeted biological activities offer insights for researchers in skincare and drug development.
Chemical and Physical Properties
This compound is a tetrapeptide with the amino acid sequence Ac-Beta-Ala-His-Ser-His-OH.[2] Its acetylation enhances stability and skin penetration.[3] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 820959-17-9 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C20H28N8O7 | [2][5][6][8] |
| Molecular Weight | 492.49 g/mol | [2][5][8] |
| Appearance | White to off-white lyophilized powder | [4] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in water | [4] |
| Synonyms | Eyeseryl, N-acetyl-β-alanyl-L-histidyl-L-seryl-L-histidine | [4][6][8] |
Mechanism of Action
The multifaceted mechanism of action of this compound involves several key biological pathways that contribute to its efficacy in improving the appearance of the periorbital area. These mechanisms include the regulation of vascular permeability, inhibition of enzymatic activity, and protective effects against cellular damage.
1. Regulation of Vascular Permeability and Microcirculation:
A primary function of this compound is its ability to reduce vascular permeability.[1] This action helps to prevent the leakage of fluid from capillaries into the surrounding tissue, a major contributor to edema and puffiness.[1] By improving microcirculation and lymphatic drainage, it aids in the removal of excess fluids.[1][4] In vitro studies have demonstrated a dose-dependent inhibition of vascular permeability, with a 1 mg/ml concentration achieving a 50% inhibition compared to controls.[1]
2. Inhibition of Angiotensin-Converting Enzyme (ACE-1):
This compound has been shown to inhibit the activity of Angiotensin-Converting Enzyme (ACE-1).[2][4][5] ACE-1 is a key enzyme in the renin-angiotensin system, and its inhibition can lead to a reduction in the local production of angiotensin II, a potent vasoconstrictor that can contribute to fluid retention.[4] In vitro studies have shown that this compound at a concentration of 100 μg/mL inhibits ACE-1 activity.[5]
3. Anti-Glycation Properties:
Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs can damage structural proteins like collagen and elastin, resulting in a loss of skin elasticity and the formation of wrinkles.[10] this compound has been shown to inhibit the glycation process, thereby protecting the integrity of the dermal matrix.[2][10][11]
4. Antioxidant Support:
The peptide also exhibits antioxidant properties by supporting the activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme.[1][10] By bolstering the skin's natural defense against oxidative stress, it helps to mitigate cellular damage caused by free radicals.[10]
Quantitative Data Summary
| Parameter | Value | Condition | Reference |
| Vascular Permeability Inhibition | 50% | 1 mg/ml concentration (in vitro) | [1] |
| ACE-1 Inhibition | Effective | 100 μg/mL concentration (in vitro) | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are often proprietary. However, based on the literature, the synthesis is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[1]
Solid-Phase Peptide Synthesis (SPPS) of this compound (General Workflow):
Signaling Pathways and Mechanisms of Action
The biological effects of this compound can be visualized through its interaction with key physiological pathways implicated in skin health and aging.
References
- 1. This compound | 820959-17-9 | Benchchem [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. CAS 820959-17-9: this compound | CymitQuimica [cymitquimica.com]
- 4. arizona-mall.com [arizona-mall.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CAS 820959-17-9 | Eyeseryl [phytopurify.com]
- 8. This compound | C20H28N8O7 | CID 11620163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 820959-17-9 [chemicalbook.com]
- 10. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 11. Beauty products - Changzhou DenWin New Materials Co. LTD. [marxtest.com]
An In-Depth Technical Guide to the Mechanism of Eyeseryl® Peptide for Reducing Eye Puffiness
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-5, commercially known as Eyeseryl®, is a synthetic peptide that has demonstrated significant efficacy in reducing periorbital puffiness and eye bags. Its mechanism of action is multifaceted, primarily involving the inhibition of local Angiotensin-Converting Enzyme (ACE), reduction of vascular permeability, and prevention of collagen glycation. This technical guide provides a detailed examination of these core mechanisms, supported by quantitative data from in-vitro and in-vivo studies, comprehensive experimental protocols, and visualizations of the key biological pathways and workflows.
Core Mechanism 1: Anti-Edema via Vascular Regulation
One of the primary causes of under-eye puffiness is the accumulation of fluid, or edema, in the periorbital tissues.[1][2][3] This can result from poor lymphatic circulation and increased permeability of local capillaries.[1][2] this compound addresses this by modulating the local vascular system through two main actions: inhibition of the Angiotensin-Converting Enzyme (ACE) and a direct reduction in endothelial permeability.
Inhibition of Angiotensin-Converting Enzyme (ACE)
ACE plays a role in regulating blood pressure. Its inhibition can lead to improved local blood circulation.[1] In-vitro tests have demonstrated that this compound exerts a dose-dependent inhibitory effect on ACE activity, which is hypothesized to alleviate vascular pressure in the microcirculation around the eyes.[1][4][5]
Reduction of Vascular Permeability
Fluid leakage from blood vessels into the interstitial space is a direct cause of edema. This compound has been shown to decrease the permeability of endothelial cells, thereby inhibiting vascular leakage and preventing the accumulation of fluid that forms eye bags.[1][5][6]
Signaling Pathway for Edema Reduction
The following diagram illustrates the proposed pathway for edema reduction. This compound inhibits ACE, which in turn reduces the conversion of Angiotensin I to Angiotensin II. Lower levels of Angiotensin II lead to reduced vasoconstriction and decreased vascular permeability, ultimately diminishing fluid extravasation and reducing tissue swelling.
Quantitative Data: Vascular Effects
| Parameter | Concentration | Result | Study Type | Reference |
| Vascular Permeability | 1 mg/mL | 50% inhibition | In Vitro | [1][5] |
| ACE Activity | Not specified | Dose-dependent inhibition | In Vitro | [1] |
Experimental Protocol: In Vitro Vascular Permeability Assay
This protocol describes a common method for assessing the effect of a compound on endothelial barrier function using a Transwell system.[7][8]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency.
-
Seeding on Inserts: HUVECs are seeded onto collagen-coated, microporous polyethylene terephthalate (PET) membrane inserts within a 24-well plate. The cells are grown for several days to form a confluent monolayer, which mimics a blood vessel wall.
-
Monolayer Integrity Check: The integrity of the endothelial monolayer is confirmed by measuring Transepithelial Electrical Resistance (TEER) or by visual inspection for the absence of leaks.[9]
-
Treatment: The cell monolayers are treated with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mg/mL) in the apical (upper) chamber for a predetermined incubation period. A control group is treated with vehicle only.
-
Permeability Measurement: A high molecular weight Fluorescein isothiocyanate-dextran (FITC-dextran, e.g., 70 kDa) is added to the apical chamber.
-
Sample Collection & Analysis: After a defined period (e.g., 2 hours), samples are collected from the basolateral (lower) chamber. The amount of FITC-dextran that has passed through the cell monolayer is quantified using a fluorescence plate reader.
-
Data Interpretation: A reduction in the fluorescence intensity in the basolateral chamber of the treated groups compared to the control indicates that the peptide has enhanced the barrier function and reduced permeability.
Core Mechanism 2: Anti-Glycation and Matrix Protection
Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs).[10][11] This process causes protein cross-linking, which compromises the structural integrity and function of extracellular matrix proteins like collagen and elastin, contributing to skin rigidity and the formation of eye bags.[1][10][12]
Inhibition of Collagen Glycation
By inhibiting the glycation process, this compound helps protect the collagen network from becoming stiff and cross-linked.[2][13] This preserves the skin's natural elasticity and firmness, providing better structural support to the periorbital area and preventing the sagging that contributes to puffiness.[12]
Protection of Antioxidant Enzymes
The antioxidant enzyme Cu,Zn-Superoxide Dismutase (SOD) is also susceptible to glycation, which inactivates it.[10] SOD is crucial for converting superoxide radicals into less harmful molecules.[10] By preventing SOD glycation, this compound helps maintain the skin's endogenous antioxidant defense system, protecting tissues from oxidative stress.[10][12]
Anti-Glycation Mechanism Diagram
This diagram illustrates how this compound intervenes in the glycation process to protect key proteins.
Quantitative Data: Anti-Glycation Effects
| Parameter | Result | Study Type | Reference |
| SOD Activity | Increased SOD activity observed in the presence of the peptide and a glycating agent (fructose), indicating inhibition of glycation-induced inactivation. | In Vitro | [10] |
Experimental Protocol: SOD Glycation Inhibition Assay
This protocol is based on a model where SOD is inactivated by a glycating agent, and its remaining activity is measured.[10]
-
Reagent Preparation: Prepare solutions of SOD, a glycating agent (e.g., fructose), and this compound at various concentrations.
-
Glycation Reaction: Incubate SOD with the glycating agent in the presence and absence (control) of this compound for a specified period to allow glycation to occur.
-
SOD Activity Measurement: The activity of SOD is assessed using an indirect assay. This typically involves a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system.
-
Detection: A detector molecule (e.g., WST-1) is added, which is reduced by superoxide radicals to form a colored formazan product, measurable by a spectrophotometer at ~450nm.
-
Analysis: Active SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color-forming reaction. The level of color inhibition is directly proportional to the SOD activity.
-
Data Interpretation: A higher SOD activity (less color formation) in the samples containing this compound compared to the control (SOD + fructose only) demonstrates the peptide's ability to inhibit glycation and protect the enzyme.
Clinical Efficacy and Assessment
In-vivo studies on human volunteers have substantiated the in-vitro findings, demonstrating a significant reduction in the appearance of under-eye puffiness and an improvement in skin elasticity.
Quantitative Data: Clinical Efficacy
| Parameter | Dosage | Duration | Result | Reference |
| Eye Bag Volume | 1% Eyeseryl® Solution | 28 Days | Up to 29.7% decrease in male volunteers | [14] |
| Eye Bag Thickness | Not Specified | 28 Days | Average decrease of 0.08 mm | [1] |
| Eye Bag Thickness | Not Specified | 56 Days | Average decrease of 0.20 mm | [1] |
| Volunteer Improvement | 10% Eyeseryl® Solution | 15 Days | 70% of volunteers showed improvement | [15] |
| Volunteer Improvement | 10% Eyeseryl® Solution | 60 Days | 95% of volunteers showed improvement | [15] |
| Skin Elasticity | Not Specified | 30 Days | ~30% improvement in the eye region | [10][12] |
Experimental Protocol: Clinical Assessment of Efficacy
A typical clinical study to evaluate the anti-puffiness efficacy of a topical product would follow this general protocol.
-
Subject Recruitment: A cohort of volunteers (e.g., n=20-30) with clinically diagnosed under-eye bags is recruited. Exclusion criteria include other dermatological conditions or recent cosmetic procedures in the target area.
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity for at least 30 minutes before any measurements are taken.[16]
-
Baseline Measurement (Day 0):
-
Puffiness Volume/Topography: Assessed using non-invasive 3D imaging techniques (e.g., fringe projection profilometry). This provides a quantitative measurement of the volume and depth of the eye bag.
-
Skin Elasticity: Measured using a cutometer, which assesses the viscoelastic properties of the skin.
-
Clinical Scoring & Photography: Standardized high-resolution photographs are taken, and a dermatologist performs a clinical evaluation.
-
-
Product Application: Subjects are provided with a test product (e.g., a gel containing 1% or 10% Eyeseryl® solution) and a placebo. In a split-face study, one product is applied to the periorbital area of one eye and the placebo to the other, twice daily.
-
Follow-up Measurements: Subjects return for follow-up assessments at predefined intervals (e.g., Day 15, Day 28, Day 60). All baseline measurements are repeated under identical conditions.
-
Data Analysis: The quantitative data from the 3D imaging and cutometer are statistically analyzed to compare the changes from baseline between the active product and the placebo. Self-assessment questionnaires are also analyzed.
Clinical Trial Workflow Diagram
Conclusion
The efficacy of this compound (Eyeseryl®) in reducing under-eye puffiness stems from a sophisticated and synergistic combination of mechanisms. By inhibiting ACE and reducing vascular permeability, it directly combats the formation of edema. Concurrently, its anti-glycation properties protect the integrity of the extracellular matrix and the skin's natural antioxidant defenses, improving skin elasticity and resilience. The quantitative in-vitro and clinical data provide robust evidence supporting its use as a targeted active ingredient for cosmetic and dermatological formulations designed to address periorbital puffiness.
References
- 1. skinmiles.com [skinmiles.com]
- 2. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 3. Eyeseryl ® and Leuphasyl ® : Synthetic Peptides as Advanced Cosmetic Actives | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 820959-17-9 | Benchchem [benchchem.com]
- 6. naturalorganicskincare.com [naturalorganicskincare.com]
- 7. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Effect of VEGF and anti-VEGF compounds on retinal pigment epithelium permeability: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 11. This compound Guide for Puffy Eyes | Read on Superpower [superpower.com]
- 12. justvitadeal.com [justvitadeal.com]
- 13. This compound | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]
- 14. Lipotec confirms efficacy of EYESERYL peptide against baggy eyes in men [cosmeticsbusiness.com]
- 15. This compound (Explained + Products) [incidecoder.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Acetyl Tetrapeptide-5
For researchers, scientists, and drug development professionals, understanding the mechanisms of action of cosmetic peptides is crucial for substantiating claims and developing innovative formulations. Acetyl Tetrapeptide-5 is a synthetic peptide renowned for its efficacy in reducing under-eye puffiness, dark circles, and signs of aging.[1][2] Its multifaceted activity can be attributed to several key biological functions, including the reduction of edema, inhibition of glycation, and modulation of the renin-angiotensin system.[3][4]
This document provides detailed application notes and protocols for a series of in vitro experimental models designed to assess the primary activities of this compound. These assays are fundamental for screening, characterization, and claim substantiation in a preclinical setting.
Vascular Permeability Inhibition Assay
Application Note: Under-eye puffiness is often caused by fluid accumulation (edema) resulting from poor lymphatic circulation and increased capillary permeability.[3][5] This assay evaluates the ability of this compound to tighten the barrier function of endothelial cells, thereby reducing the leakage of fluid from blood vessels into the surrounding tissue. An in vitro model using a monolayer of endothelial cells on a permeable support is a standard method to quantify this effect. A reduction in the passage of a tracer molecule across the monolayer in the presence of the peptide indicates an inhibition of vascular permeability.[3]
Experimental Protocol:
Objective: To determine the effect of this compound on vascular permeability in an in vitro model of the endothelial barrier.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Transwell® inserts with a porous polycarbonate membrane (e.g., 0.4 µm pore size)
-
24-well plates
-
This compound solution (stock concentration of 10 mg/mL in sterile water)
-
Vascular Endothelial Growth Factor (VEGF) as a permeability-inducing agent
-
Fluorescein isothiocyanate (FITC)-dextran (40 kDa)
-
Phosphate-Buffered Saline (PBS)
-
Fluorometer
Methodology:
-
Cell Seeding: Seed HUVECs onto the apical side of the Transwell® inserts at a density of 1 x 10⁵ cells/cm² and culture in EGM-2 until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).
-
Treatment: Once a stable TEER is achieved, replace the medium in both apical and basolateral chambers. Add this compound to the apical chamber at various concentrations (e.g., 0.1, 0.5, 1.0 mg/mL). Include a vehicle control (sterile water) and a positive control.
-
Induction of Permeability: After a 1-hour pre-incubation with the peptide, add VEGF (e.g., 50 ng/mL) to the basolateral chamber to induce permeability.
-
Permeability Measurement: Add FITC-dextran (1 mg/mL) to the apical chamber.
-
Sample Collection: After 1 hour of incubation at 37°C, collect aliquots from the basolateral chamber.
-
Quantification: Measure the fluorescence intensity of the collected samples using a fluorometer (Excitation: 490 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage of permeability inhibition compared to the VEGF-treated control group.
Quantitative Data Summary:
| Concentration of this compound | Vascular Permeability Inhibition (%) |
| 1 mg/mL | 50%[3] |
Note: Data is based on published in vitro studies. Results may vary depending on specific experimental conditions.
Anti-Glycation Activity Assay
Application Note: Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin, forming Advanced Glycation End-products (AGEs).[1] This process leads to protein cross-linking, causing a loss of skin elasticity and contributing to the formation of eye bags.[3][5] The enzyme Superoxide Dismutase (SOD) is susceptible to glycation, which inactivates its crucial antioxidant function.[3][5] This assay uses the inhibition of SOD glycation as a model to evaluate the anti-glycation potential of this compound.[5] Protecting SOD from glycation helps maintain its ability to fight oxidative stress, which is linked to skin aging.[1]
Experimental Protocol:
Objective: To assess the ability of this compound to inhibit protein glycation using an SOD-based in vitro model.
Materials:
-
Superoxide Dismutase (SOD) from bovine erythrocytes
-
Fructose (as the glycating agent)
-
This compound solution
-
SOD activity assay kit (e.g., one based on the reduction of WST-1 by xanthine/xanthine oxidase)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Methodology:
-
Glycation Reaction Setup: In separate tubes, prepare the following mixtures:
-
Control (No Glycation): SOD + Phosphate buffer
-
Glycation Control: SOD + Fructose in phosphate buffer
-
Test Sample: SOD + Fructose + this compound at various concentrations
-
-
Incubation: Incubate all tubes at 37°C for a specified period (e.g., 24-48 hours) to allow the glycation reaction to proceed.
-
SOD Activity Measurement: Following incubation, measure the residual SOD activity in each sample using a commercial assay kit according to the manufacturer's instructions. This typically involves measuring the inhibition of a colorimetric reaction (e.g., formazan dye formation) at a specific wavelength (e.g., 450 nm).[5]
-
Data Analysis: Calculate the percentage of SOD activity protected by this compound. This is determined by comparing the SOD activity in the "Test Sample" group to the "Glycation Control" and "Control (No Glycation)" groups.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Application Note: The Angiotensin-Converting Enzyme (ACE) is involved in regulating blood pressure.[3] Inhibiting ACE activity can lead to improved local microcirculation. In the periorbital area, this may help alleviate fluid retention and reduce puffiness.[3][6] This in vitro biochemical assay directly measures the dose-dependent inhibitory effect of this compound on ACE activity, providing a quantitative measure of one of its key mechanisms for reducing edema.[4]
Experimental Protocol:
Objective: To quantify the inhibitory effect of this compound on Angiotensin-Converting Enzyme (ACE) activity.
Materials:
-
Rabbit lung ACE (commercially available)
-
ACE substrate: N-Hippuryl-His-Leu (HHL)
-
This compound solution at various concentrations
-
Borate buffer
-
Sodium hydroxide (NaOH)
-
o-phthaldialdehyde (OPA)
-
Fluorometer or Spectrophotometer
Methodology:
-
Reaction Setup: In a 96-well plate, add the ACE enzyme solution, buffer, and either this compound (test samples) or a known ACE inhibitor like Captopril (positive control) or buffer alone (negative control).
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the HHL substrate to all wells.
-
Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C. The ACE will cleave HHL into Hippuric Acid and His-Leu.
-
Termination: Stop the reaction by adding NaOH.
-
Detection: Add OPA reagent. OPA reacts with the newly formed His-Leu dipeptide to produce a fluorescent or colorimetric product.
-
Measurement: Read the fluorescence (Excitation: 360 nm, Emission: 485 nm) or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of this compound relative to the uninhibited control. Determine the IC₅₀ value if possible.
Quantitative Data Summary:
| Concentration of this compound | ACE-1 Inhibition |
| 100 µg/mL | Significant Inhibition Observed[4][7][8] |
Note: Studies confirm a dose-dependent inhibitory effect, with optimal concentrations for significant activity identified around 100 µg/mL.[7][8]
Collagen & Elastin Synthesis Assay in Human Fibroblasts
Application Note: The structural integrity and elasticity of the skin are maintained by the extracellular matrix (ECM), which is primarily composed of collagen and elastin fibers synthesized by dermal fibroblasts.[9] With age, the production of these proteins declines. This compound has been shown to support the ECM by stimulating fibroblasts to increase the synthesis of collagen and elastin, thereby improving skin firmness and elasticity.[6][9] This cell-based assay quantifies the peptide's ability to boost the production of these key structural proteins.
Experimental Protocol:
Objective: To measure the effect of this compound on collagen and elastin production in cultured human dermal fibroblasts.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Fibroblast Growth Medium (FGM)
-
96-well cell culture plates
-
This compound solution
-
Positive control (e.g., TGF-β1 for collagen, Ascorbic Acid)
-
ELISA kits for Human Pro-Collagen Type I and Elastin
-
Cell lysis buffer
-
BCA Protein Assay Kit
Methodology:
-
Cell Culture: Culture NHDFs in FGM until they reach 80-90% confluency.
-
Seeding: Seed the fibroblasts into 96-well plates and allow them to adhere overnight.
-
Starvation (Optional): To synchronize cells, replace the medium with a serum-free or low-serum medium for 24 hours.
-
Treatment: Replace the medium with fresh low-serum medium containing different concentrations of this compound, a positive control, and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein synthesis and secretion.
-
Sample Collection: Collect the cell culture supernatant for secreted protein analysis. Lyse the cells to measure total protein content for normalization.
-
Quantification:
-
Use the appropriate ELISA kits to measure the concentration of Pro-Collagen Type I and Elastin in the collected supernatant.
-
Use the BCA assay on the cell lysates to determine the total protein concentration in each well.
-
-
Data Analysis: Normalize the amount of secreted collagen and elastin to the total protein content in each well. Express the results as a percentage increase over the vehicle control.
References
- 1. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 2. nbinno.com [nbinno.com]
- 3. skinmiles.com [skinmiles.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 6. Gebiotide® this compound | Gene Biocon [g-biotec.com]
- 7. Protective and Anti-Aging Effects of 5 Cosmeceutical Peptide Mixtures on Hydrogen Peroxide-Induced Premature Senescence in Human Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. arizona-mall.com [arizona-mall.com]
Application Notes: Acetyl Tetrapeptide-5 in Cell Culture Assays
Introduction
Acetyl tetrapeptide-5 is a synthetic peptide composed of four amino acids, recognized for its significant biological activities, particularly in dermatological and cosmetic research.[1][2][3] Its primary functions identified through in vitro studies include reducing edema, inhibiting glycation, and modulating vascular permeability.[3][4][5] These properties make it a compound of interest for applications targeting skin firmness, elasticity, and the reduction of puffiness, especially in the periorbital area.[6][7][8] Mechanistically, this compound has been shown to inhibit Angiotensin-Converting Enzyme 1 (ACE-1) activity, which plays a role in regulating vascular pressure.[4][9] It also demonstrates an anti-glycation effect, protecting essential proteins like collagen, elastin, and Superoxide Dismutase (SOD) from sugar-induced damage, thereby preserving skin structure and antioxidant capacity.[1][10][11]
These application notes provide detailed protocols for a range of cell culture assays designed to investigate and quantify the efficacy of this compound. The methodologies cover its effects on vascular permeability, ACE-1 inhibition, anti-glycation, extracellular matrix synthesis, and anti-inflammatory responses.
Summary of Quantitative In Vitro Data
The following table summarizes key quantitative findings from cell culture-based studies on this compound.
| Assay Type | Cell Model | Concentration | Key Finding | Reference |
| Vascular Permeability Inhibition | Endothelial Cell Monolayers | 1 mg/mL | 50% inhibition of vascular permeability compared to control. | [9][10] |
| ACE-1 Inhibition | Human Skin Fibroblasts | 100 µg/mL | Determined as the optimal concentration for inhibiting ACE-1 activity. | [4][12] |
| Collagen & Elastin Synthesis | Human Skin Fibroblasts | Not Specified | Shown to increase hydroxyproline and elastin content. | [12][13] |
| Anti-inflammatory | Not Specified | Not Specified | Exhibits anti-inflammatory properties, helping to reduce skin irritation and redness. | [1][14] |
| Antioxidant (SOD Protection) | In vitro model | Not Specified | Inhibits the glycation of Superoxide Dismutase (SOD), thus protecting its enzymatic activity. | [10][11] |
Visualizing Mechanisms and Workflows
Mechanism of Action of this compound
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for in vitro cell culture experiments.
Experimental Protocols
Protocol 1: Vascular Permeability Assay
Objective: To assess the effect of this compound on the permeability of an endothelial cell monolayer, mimicking its in vivo effect on blood vessel leakage.[9][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
Fluorescein isothiocyanate (FITC)-dextran
-
VEGF (Vascular Endothelial Growth Factor) as a positive control for inducing permeability
-
Fluorometer
Methodology:
-
Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts at a high density to form a confluent monolayer. Culture for 48-72 hours until a tight barrier is formed.
-
Pre-treatment: Replace the medium in both upper and lower chambers. Add varying concentrations of this compound (e.g., 0.1, 1, 10 mg/mL) to the upper chamber. Incubate for 1-2 hours.
-
Permeability Induction: To a subset of wells (positive control and treated wells), add VEGF to the upper chamber to induce permeability. Include a negative control group with no VEGF or peptide.
-
Tracer Addition: Add FITC-dextran to the upper chamber of all wells and incubate for 30-60 minutes.
-
Measurement: Collect samples from the lower chamber.
-
Data Analysis: Measure the fluorescence of the samples using a fluorometer. A decrease in fluorescence in the lower chamber of treated wells compared to the VEGF-only control indicates an inhibition of permeability.
Protocol 2: Angiotensin-Converting Enzyme 1 (ACE-1) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on ACE-1 activity in vitro.[4][12]
Materials:
-
ACE-1 enzyme (from rabbit lung or recombinant)
-
ACE-1 substrate (e.g., Hippuryl-His-Leu, HHL)
-
This compound
-
Captopril (as a positive control inhibitor)
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl₂)
-
Fluorometric or colorimetric detection kit for ACE-1 activity
Methodology:
-
Preparation: Prepare serial dilutions of this compound (e.g., 10, 50, 100, 200 µg/mL) and the Captopril positive control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, ACE-1 enzyme, and the different concentrations of this compound or Captopril. Include a control well with the enzyme but no inhibitor.
-
Incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the peptide to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the ACE-1 substrate (HHL) to all wells.
-
Reaction and Detection: Incubate for 30-60 minutes at 37°C. Stop the reaction and measure the product formation (e.g., liberated hippuric acid or a fluorescent product) according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of ACE-1 inhibition for each concentration of this compound relative to the uninhibited control. Determine the IC₅₀ value if possible.
Protocol 3: Anti-Glycation Assay (SOD Protection Model)
Objective: To evaluate the ability of this compound to inhibit the glycation of Superoxide Dismutase (SOD) and preserve its enzymatic activity.[10][11]
Materials:
-
Cu,Zn-Superoxide Dismutase (SOD) enzyme
-
Fructose or glucose solution (as the glycating agent)
-
This compound
-
SOD activity assay kit (e.g., WST-1 based)
-
Xanthine Oxidase
Methodology:
-
Glycation Induction: Incubate SOD with a high concentration of fructose in the presence or absence of various concentrations of this compound. This incubation should be carried out for several days (e.g., 3-7 days) at 37°C to allow glycation to occur.
-
Control Group 1 (No Glycation): SOD + buffer
-
Control Group 2 (Glycation): SOD + fructose + buffer
-
Test Groups: SOD + fructose + this compound (multiple concentrations)
-
-
SOD Activity Measurement: After the incubation period, measure the remaining enzymatic activity of SOD in all samples using a commercial assay kit.
-
Assay Principle: The assay typically involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). SOD scavenges these radicals, inhibiting the reduction of a colorimetric reagent (like WST-1). The level of color inhibition is proportional to SOD activity.
-
Data Analysis: Compare the SOD activity in the test groups to the "Glycation" control group. An increase in SOD activity in the presence of this compound indicates a protective, anti-glycation effect.
Protocol 4: Collagen & Elastin Synthesis Assay in Fibroblasts
Objective: To measure the effect of this compound on the production of key extracellular matrix proteins, collagen and elastin, by human dermal fibroblasts.[10][13][14]
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
TGF-β (as a positive control for collagen synthesis)
-
ELISA kits for Pro-Collagen Type I and Elastin
-
Cell lysis buffer and protein assay kit (e.g., BCA)
Methodology:
-
Cell Culture and Treatment: Seed NHDFs in 24- or 48-well plates. Once they reach ~80% confluency, replace the medium with low-serum or serum-free medium containing different concentrations of this compound. Include positive (TGF-β) and negative (vehicle) controls.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein synthesis and secretion.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted Pro-Collagen Type I.
-
Cell Lysate: Wash the cells with PBS, then lyse them to measure cell-associated elastin and total protein content.
-
-
ELISA: Perform ELISAs on the collected supernatants and cell lysates according to the kit manufacturer's protocols to quantify the amounts of Pro-Collagen Type I and Elastin.
-
Data Analysis: Normalize the protein concentrations to the total protein content from the cell lysates to account for differences in cell number. Compare the levels of collagen and elastin in treated groups to the negative control.
Protocol 5: Anti-Inflammatory Assay
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in stimulated cells.
Materials:
-
RAW 264.7 macrophages or Human Keratinocytes
-
Appropriate cell culture medium
-
Lipopolysaccharide (LPS) to induce inflammation
-
This compound
-
Dexamethasone (as a positive control anti-inflammatory agent)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells or keratinocytes in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) to stimulate an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): Use the Griess Reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant. A decrease in nitrite indicates an anti-inflammatory effect.
-
Cytokines: Use ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound treated groups to the LPS-only stimulated group.
References
- 1. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 2. This compound - Descrizione [tiiips.com]
- 3. arizona-mall.com [arizona-mall.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. aurelderma.com [aurelderma.com]
- 7. sincereskincare.com [sincereskincare.com]
- 8. specialchem.com [specialchem.com]
- 9. This compound | 820959-17-9 | Benchchem [benchchem.com]
- 10. skinmiles.com [skinmiles.com]
- 11. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. avenalab.com [avenalab.com]
Formulating Acetyl Tetrapeptide-5 for Topical Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-5 is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its efficacy in addressing common periorbital concerns, such as eye puffiness, bags, and dark circles.[1][2][3][4] Composed of four amino acids, this peptide exerts its effects through multiple biological pathways, including the improvement of microcirculation, inhibition of collagen glycation, and reduction of vascular permeability.[1][4][5] Its targeted action and favorable safety profile make it a compelling active ingredient for topical delivery systems.[1][6][7]
These application notes provide a comprehensive guide for researchers and formulators on the effective incorporation of this compound into topical preparations. This document outlines the peptide's mechanism of action, provides detailed experimental protocols for efficacy evaluation, and presents key formulation considerations.
Mechanism of Action
This compound employs a multi-pronged approach to ameliorate under-eye puffiness and dark circles. Its primary mechanisms include anti-edema, anti-glycation, and anti-inflammatory effects.
-
Anti-Edema Effect: A primary cause of under-eye bags is fluid accumulation due to poor lymphatic circulation and increased capillary permeability.[4][5] this compound has been shown to improve lymphatic drainage and reduce the leakage of fluids from blood vessels, thereby diminishing puffiness.[2][6] This is partly achieved through the inhibition of Angiotensin-Converting Enzyme (ACE), which helps to relieve vascular pressure and improve microcirculation.[5][8][9]
-
Anti-Glycation Effect: Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin, leading to the formation of Advanced Glycation End-products (AGEs).[1] This process cross-links protein fibers, causing a loss of skin elasticity and contributing to the formation of eye bags.[4][5] this compound inhibits the glycation process, protecting collagen from degradation and helping to maintain the skin's firmness and elasticity.[1][5] It also supports the activity of antioxidant enzymes like Superoxide Dismutase (SOD), which can be inactivated by glycation.[1][4][5]
-
Anti-inflammatory and Soothing Properties: The peptide has demonstrated anti-inflammatory properties, which can help to reduce redness and irritation, making it suitable for the delicate and often sensitive skin around the eyes.[8][10][11] It has been shown to inhibit the release of inflammatory mediators like Interleukin-6 (IL-6).[2][8]
A diagram illustrating the proposed signaling pathway of this compound is provided below.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various in-vitro and in-vivo studies. The following tables summarize key quantitative data.
Table 1: In-Vivo Efficacy of a Cream Containing this compound [1][3][5]
| Time Point | Percentage of Volunteers with Reduced Eye Bag Visibility |
| Day 15 | 70% |
| Day 60 | 95% |
| Study involved 20 volunteers applying a cream with 0.01% pure this compound for 60 days. |
Table 2: In-Vitro Efficacy of this compound
| Assay | Concentration of this compound | Result |
| Vascular Permeability | 1 mg/ml | 50% inhibition of vascular permeability |
| ACE Inhibition | 100 µg/mL | Significant inhibition of ACE-1 activity[9][12] |
| SOD Glycation Inhibition | Not specified | Inhibitory effect against glycation, protecting SOD activity[4][5] |
Table 3: Formulation and Physicochemical Properties
| Parameter | Value |
| Recommended Use Concentration | 1% - 10% of a solution (often supplied as a 0.1% peptide solution)[8][11] |
| pH Stability | 5.0 - 8.0[10] |
| Solubility | Water-soluble[10] |
| Appearance | White freeze-dried powder (pure form)[13] |
| INCI Name | This compound |
| CAS Number | 820959-17-9[1][13] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
In-Vitro Vascular Permeability Assay
This assay assesses the ability of this compound to reduce the permeability of an endothelial cell monolayer, mimicking its effect on blood vessels.
Materials:
-
24-well Transwell inserts (e.g., 8-μm pore size)
-
Collagen-coated plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound solution
-
Inflammatory agent (e.g., VEGF, thrombin, or histamine) - optional
-
FITC-Dextran (high molecular weight, e.g., 70 kDa)
-
Fluorescence plate reader
Protocol:
-
Seed HUVECs onto the collagen-coated Transwell inserts at a density of approximately 2 x 10^4 cells per insert.
-
Culture the cells in EGM-2 at 37°C and 5% CO2 until a confluent monolayer is formed (typically 48-72 hours).
-
Replace the medium in both the upper and lower chambers with fresh medium.
-
Add the desired concentrations of this compound to the upper chamber of the test wells. Include positive controls (with an inflammatory agent to induce permeability) and negative controls (medium only).
-
Incubate for a predetermined time (e.g., 2 to 24 hours).
-
Add a high molecular weight FITC-Dextran solution to the upper chamber of all wells.
-
Incubate for a defined period (e.g., 1 hour) to allow the fluorescent tracer to pass through the endothelial monolayer.
-
Collect the medium from the lower chamber.
-
Measure the fluorescence intensity of the collected medium using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
The degree of permeability is proportional to the fluorescence intensity in the lower chamber. A reduction in fluorescence in the this compound treated wells compared to the control indicates an inhibition of vascular permeability.
ACE Inhibition Assay
This spectrophotometric assay measures the ability of this compound to inhibit the activity of Angiotensin-Converting Enzyme (ACE).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: N-Hippuryl-His-Leu (HHL)
-
Borate buffer
-
This compound solution
-
O-phthaldialdehyde (OPA) reagent
-
Spectrophotometer or plate reader
Protocol:
-
Prepare solutions of ACE, HHL, and various concentrations of this compound in borate buffer.
-
In a microplate, add the this compound solution to the test wells.
-
Add the ACE solution to all wells (except for the blank) and incubate for a short period.
-
Initiate the enzymatic reaction by adding the HHL substrate to all wells.
-
Incubate the mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., HCl).
-
Add the OPA reagent to all wells and incubate at room temperature to allow for color development. The OPA reacts with the liberated His-Leu to produce a fluorescent product.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of ACE inhibition for each concentration of this compound compared to the control (without inhibitor).
-
Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the ACE activity.
SOD Glycation Inhibition Assay
This assay evaluates the protective effect of this compound on Superoxide Dismutase (SOD) against glycation.
Materials:
-
Superoxide Dismutase (SOD)
-
A glycating agent (e.g., fructose or glucose)
-
Phosphate buffer
-
This compound solution
-
SOD activity assay kit (e.g., based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals)
Protocol:
-
Prepare solutions of SOD, the glycating agent, and various concentrations of this compound in phosphate buffer.
-
In separate tubes, mix the SOD solution with the glycating agent. In the test groups, also add the this compound solutions. Include a control group with SOD and the glycating agent but no peptide.
-
Incubate all tubes at 37°C for several days to allow for glycation to occur.
-
After the incubation period, measure the remaining SOD activity in each sample using a commercially available SOD activity assay kit.
-
The principle of the activity assay is typically based on the generation of superoxide radicals (e.g., by xanthine/xanthine oxidase) and the detection of a colored product from the reduction of a tetrazolium salt. Active SOD will inhibit this color change.
-
Compare the SOD activity in the samples treated with this compound to the control group. A higher remaining SOD activity in the presence of the peptide indicates an inhibition of glycation.
Formulation and Topical Delivery Considerations
Vehicle Selection
This compound is water-soluble, making it suitable for incorporation into the aqueous phase of various topical formulations.[10]
-
Serums and Gels: These lightweight, water-based systems are ideal for delivering this compound to the delicate eye area. They offer rapid absorption and a non-greasy feel.
-
Creams and Lotions (Oil-in-Water Emulsions): For formulations requiring more emollience and moisturization, this compound can be added to the water phase before emulsification. The temperature should be kept below 40°C during addition.[8]
-
Under-Eye Patches: Impregnating hydrogel or bio-cellulose patches with a solution containing this compound can provide a targeted and intensive treatment.
pH and Stability
This compound is stable over a pH range of 5.0 to 8.0.[10] It is recommended to formulate within this range to ensure the peptide's integrity and efficacy.
Compatibility
This compound is compatible with many common cosmetic ingredients.[10] For enhanced efficacy, it can be combined with other active ingredients that address periorbital concerns:
-
Hyaluronic Acid: For improved hydration and plumping.[6][10]
-
Niacinamide: For brightening and strengthening the skin barrier.[10]
-
Caffeine: To further enhance microcirculation and reduce puffiness.[6]
-
Antioxidants (e.g., Vitamin C, Vitamin E): To protect against oxidative stress.[10]
Penetration Enhancement
The stratum corneum presents a barrier to the penetration of peptides. To enhance the topical delivery of this compound, the following strategies can be considered:
-
Chemical Penetration Enhancers:
-
Glycols (e.g., Propylene Glycol, Butylene Glycol): These can act as solvents and humectants, potentially improving peptide partitioning into the skin.
-
Fatty Acids (e.g., Oleic Acid): These can transiently disrupt the lipid organization of the stratum corneum.[14][15]
-
Dimethyl Isosorbide (DMI): A solvent that can enhance the penetration of water-soluble actives.
-
-
Encapsulation Systems:
-
Liposomes and Niosomes: These vesicular systems can encapsulate peptides, protecting them from degradation and facilitating their transport across the skin barrier.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release and enhanced penetration.
-
A diagram illustrating formulation and delivery strategies is presented below.
Safety and Regulatory
This compound is generally considered safe for topical cosmetic use and is well-tolerated by most skin types, including sensitive skin.[1][6][7] It is not classified as a hazardous substance and has a good safety profile at recommended use concentrations.[1][7] As with any cosmetic ingredient, it is advisable for end-users to perform a patch test before widespread application.
Conclusion
This compound is a well-documented and effective active ingredient for topical formulations targeting under-eye puffiness and dark circles. Its multifaceted mechanism of action, combined with its formulation-friendly properties, makes it a valuable tool for researchers and developers in the cosmetic and dermatological fields. By understanding its biological effects and employing appropriate delivery strategies, the full potential of this peptide can be harnessed to create high-performance skincare products.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. sincereskincare.com [sincereskincare.com]
- 5. letsmakebeauty.com [letsmakebeauty.com]
- 6. researchgate.net [researchgate.net]
- 7. aurelderma.com [aurelderma.com]
- 8. Endothelial permeability assay in vitro [bio-protocol.org]
- 9. In Vitro Vascular Permeability Assay (24-well) | ECM644 [merckmillipore.com]
- 10. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition [ntno.org]
- 11. dermaessentia.com [dermaessentia.com]
- 12. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crodapharma.com [crodapharma.com]
Application Notes and Protocols for the Quantification of Acetyl Tetrapeptide-5 in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-5, a synthetic peptide comprised of four amino acids, is a prominent active ingredient in cosmetic formulations, particularly in products targeting under-eye puffiness and dark circles. Its proposed mechanism of action involves improving lymphatic circulation and skin elasticity. Given its role in product efficacy, accurate quantification of this compound in final formulations is crucial for quality control, stability testing, and formulation optimization.
This document provides detailed analytical methods for the quantification of this compound in cosmetic matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
Mechanism of Action: A Brief Overview
This compound is believed to exert its effects through a multi-faceted approach. It is suggested to inhibit the enzyme Angiotensin I-Converting Enzyme (ACE), which may improve local blood circulation. Additionally, it is thought to prevent collagen cross-linking, a process that can contribute to the loss of skin elasticity and the formation of eye bags.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Sample Preparation from a Cream Formulation
The primary challenge in analyzing peptides in cosmetic creams is the efficient extraction from a complex matrix containing lipids, emulsifiers, and other excipients. The following protocol outlines a protein precipitation and filtration method.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade) or Trifluoroacetic acid (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Weighing: Accurately weigh approximately 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Dispersion: Add 5 mL of a suitable organic solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to the tube.
-
Extraction: Vortex the mixture vigorously for 2-3 minutes to disperse the cream and facilitate the extraction of the peptide.
-
Precipitation: To precipitate interfering macromolecules, add a protein precipitating agent. For example, add acetonitrile to the aqueous extract to achieve a final concentration of at least 80% acetonitrile.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the precipitated excipients.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the initial mobile phase to bring the concentration of this compound within the calibration range.
Caption: Workflow for sample preparation.
Analytical Method 1: HPLC with UV Detection
This method is suitable for routine quality control and quantification at higher concentrations.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the initial mobile phase (95:5 Mobile Phase A:B). From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
System Suitability: Inject a mid-range standard solution five times to check for system suitability parameters (e.g., retention time repeatability, peak area precision).
-
Calibration Curve: Inject the calibration standards in ascending order of concentration. Plot the peak area against the concentration and perform a linear regression to generate a calibration curve.
-
Sample Analysis: Inject the prepared formulation samples.
-
Quantification: Determine the concentration of this compound in the samples using the calibration curve.
Analytical Method 2: LC-MS/MS
This method offers higher sensitivity and selectivity, making it ideal for low-concentration formulations, stability studies, and pharmacokinetic analysis.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or Phenyl column (e.g., 2.1 x 100 mm, 2.5 µm particle size).[1]
-
Data acquisition and analysis software.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program: A shallow gradient is often effective for peptides.
-
0-1 min: 2% B
-
1-5 min: 2% to 30% B
-
5-6 min: 30% to 90% B
-
6-7 min: 90% B
-
7-7.5 min: 90% to 2% B
-
7.5-10 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (Q1): m/z for [M+H]⁺ (to be determined by direct infusion of a standard solution)
-
Product Ions (Q3): At least two specific fragment ions for Multiple Reaction Monitoring (MRM)
-
Collision Energy and other MS parameters: To be optimized for this compound.
Protocol:
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, using LC-MS grade solvents.
-
MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation parameters to identify suitable product ions for MRM.
-
Calibration and Analysis: Construct a calibration curve and analyze samples as described for the HPLC-UV method, using the peak areas from the MRM chromatograms.
Data Presentation
The following table summarizes the typical performance characteristics of the proposed analytical methods. The values are illustrative and should be determined during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL[2] |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~1.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method for routine quality control of formulations with higher concentrations of the peptide. For applications requiring higher sensitivity and selectivity, such as the analysis of low-dose formulations, stability samples, or for pharmacokinetic studies, LC-MS/MS is the preferred method. The protocols provided here serve as a starting point for method development and validation, which should be performed in accordance with relevant regulatory guidelines.
References
Application Notes and Protocols for In Vivo Studies of Acetyl Tetrapeptide-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosages, concentrations, and experimental protocols for Acetyl Tetrapeptide-5 and a related acetylated tetrapeptide, Ac-RLYE, which has been investigated for therapeutic applications. This document is intended to guide researchers in designing preclinical studies for drug development.
Introduction to Acetyl Tetrapeptides
This compound, commonly known under the trade name Eyeseryl®, is a synthetic peptide with the amino acid sequence Ac-Beta-Ala-His-Ser-His-OH.[1][2] It is primarily recognized for its application in cosmetic formulations to reduce puffiness and dark circles around the eyes.[3] Its mechanism of action is attributed to improving microcirculation and inhibiting the glycation process, which can lead to skin aging.
Ac-RLYE (N-acetyl-Arg-Leu-Tyr-Glu) is another acetylated tetrapeptide that has been explored for its therapeutic potential in preclinical studies.[4] It has shown efficacy in animal models of age-related macular degeneration (AMD) and atopic dermatitis (AD).[4][5] The primary mechanism of Ac-RLYE is the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which plays a key role in angiogenesis and vascular permeability.[4][6]
Quantitative Data Summary
The following tables summarize the dosages and concentrations of this compound and Ac-RLYE used in in vivo studies.
Table 1: Dosage and Concentration of this compound (Eyeseryl®) in Human In Vivo Studies
| Indication | Species | Formulation | Concentration | Administration Route | Study Duration | Efficacy |
| Eye Puffiness | Human (20 volunteers) | Cream | 0.01% | Topical | 60 days | 95% of participants showed improvement in the visibility of bags under the eyes by the end of the study.[3] |
Table 2: Dosage and Concentration of Ac-RLYE in Animal In Vivo Studies
| Indication | Animal Model | Dosage/Concentration | Administration Route | Study Duration | Key Findings |
| Age-Related Macular Degeneration (AMD) | Rat, Rabbit, Minipig | 0.2 - 100 µ g/eye | Intravitreal Injection | Up to 14 weeks | Dose-dependent anti-choroidal neovascularization (CNV) efficacy.[4] At 2-20 µ g/eye , efficacy was comparable to aflibercept and ranibizumab.[4] |
| Atopic Dermatitis (AD) | Murine Model | Not specified in concentration, applied topically in a cream base. | Topical | Not specified | Relieved AD-like symptoms, including ear thickness and dermatitis severity.[5] |
Signaling Pathways
This compound (Eyeseryl®)
The proposed mechanism of this compound involves two primary pathways: improvement of microcirculation and anti-glycation effects. Improved microcirculation helps in reducing fluid accumulation, while the anti-glycation effect protects collagen and elastin from damage.
Ac-RLYE
Ac-RLYE functions by inhibiting the VEGFR-2 signaling pathway. By binding to VEGFR-2, it prevents the downstream signaling cascade initiated by VEGF, which is crucial for angiogenesis and vascular permeability.
Experimental Protocols
In Vivo Model of Age-Related Macular Degeneration (AMD) with Ac-RLYE
This protocol is based on studies using rat, rabbit, and minipig models of laser-induced choroidal neovascularization (CNV).[4]
Experimental Workflow:
Methodology:
-
Animal Models: Brown Norway rats, New Zealand white rabbits, or micropigs are commonly used.
-
Anesthesia: Animals are anesthetized prior to any procedure. The specific anesthetic regimen should be in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Induction of CNV:
-
The pupils are dilated using a topical mydriatic agent.
-
A laser photocoagulator is used to create burns on the retina, typically around the optic nerve, to induce CNV.
-
-
Intravitreal Injection of Ac-RLYE:
-
Ac-RLYE is dissolved in a sterile vehicle (e.g., phosphate-buffered saline).
-
A single intravitreal injection of the Ac-RLYE solution (0.2 - 100 µg in a small volume, e.g., 5 µL for rats) is performed using a fine-gauge needle. The injection site is typically the pars plana to avoid damage to the lens and retina.[7]
-
Control groups should receive a vehicle injection. Positive controls like aflibercept or ranibizumab can also be used.[4]
-
-
Post-operative Care:
-
Topical antibiotics are applied to the eye to prevent infection.[8]
-
Animals are monitored for any signs of distress or complications.
-
-
Assessment of Efficacy:
-
CNV formation and leakage can be assessed using fluorescein angiography at various time points post-injection.[9]
-
Histological analysis of the retinal tissue can be performed at the end of the study to evaluate the extent of neovascularization.
-
In Vivo Model of Atopic Dermatitis (AD) with Ac-RLYE
This protocol is based on a study using a murine model of AD.[5]
Experimental Workflow:
Methodology:
-
Animal Model: NC/Nga mice are a commonly used strain for AD research.[10]
-
Induction of AD:
-
AD-like skin lesions can be induced by repeated topical application of an irritant, such as oxazolone or house dust mite extract, to a shaved area of the back or the ears.[11]
-
-
Topical Formulation and Application:
-
Ac-RLYE is incorporated into a suitable cream base. The exact concentration should be determined based on preliminary dose-ranging studies.
-
The cream is applied topically to the affected skin area, typically once or twice daily.[11]
-
Control groups should be treated with the vehicle cream.
-
-
Monitoring and Assessment:
-
The severity of dermatitis is scored based on clinical signs such as erythema, edema, excoriation, and dryness.
-
Ear thickness can be measured as an indicator of inflammation.[5]
-
At the end of the study, skin biopsies can be collected for histological analysis to assess immune cell infiltration.
-
Blood samples can be collected to measure serum IgE levels.[5]
-
Safety and Toxicology
For both this compound and Ac-RLYE, comprehensive toxicology studies are essential for drug development. These studies should be conducted in accordance with regulatory guidelines and may include:
-
Acute and chronic toxicity studies: To determine the potential for systemic toxicity after single and repeated doses.
-
Local tolerance studies: To assess any irritation or adverse effects at the site of administration (e.g., ocular irritation for intravitreal injection, skin sensitization for topical application).
-
Pharmacokinetic and toxicokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the peptide and to correlate exposure with any observed toxicity. The study on Ac-RLYE in rabbits showed minimal systemic exposure after intravitreal injection and no accumulation in plasma with repeated dosing.[4][12]
Conclusion
The available in vivo data for this compound is primarily in the context of cosmetic applications, with a 0.01% topical cream showing efficacy in reducing eye puffiness in humans. For researchers in drug development, the acetylated tetrapeptide Ac-RLYE presents a more extensively studied compound with promising therapeutic potential in preclinical models of AMD and AD. The protocols outlined in these application notes provide a foundation for designing further in vivo studies to explore the efficacy and safety of these peptides for various therapeutic indications. It is crucial to adapt these protocols to the specific research question and to adhere to all relevant ethical and regulatory guidelines for animal research.
References
- 1. This compound | C20H28N8O7 | CID 11620163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eyeseryl/Acetyl Tetrapeptide-5 [novoprolabs.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. mdpi.com [mdpi.com]
- 5. Topical Administration of a Novel Acetylated Tetrapeptide Suppresses Vascular Permeability and Immune Responses and Alleviates Atopic Dermatitis in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tetrapeptide Arg-Leu-Tyr-Glu inhibits VEGF-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Impact of Intravitreal Injection of Bevacizumab (Avastin) on Rabbit's Choroid and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topical acidic cream prevents the development of atopic dermatitis- and asthma-like lesions in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Efficacy of a Novel Acetylated Tetrapeptide in Animal Models of Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing Acetyl Tetrapeptide-5 Skin Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-5 is a synthetic peptide increasingly utilized in cosmetic and dermatological formulations for its purported effects on reducing puffiness and under-eye bags.[1][2] Its efficacy is intrinsically linked to its ability to penetrate the stratum corneum and reach its site of action within the epidermis and potentially the dermis. This document provides detailed application notes and experimental protocols for assessing the skin penetration of this compound, enabling researchers to generate robust and reproducible data for formulation development and efficacy substantiation.
The methodologies described herein cover both quantitative and qualitative assessments of peptide penetration into and across the skin barrier. These techniques are essential for optimizing delivery systems and understanding the bioavailability of this compound in topical applications.
Key Techniques for Assessing Skin Penetration
Several established in vitro and ex vivo methods are employed to evaluate the cutaneous absorption of cosmetic and pharmaceutical actives. The primary techniques suitable for this compound include:
-
In Vitro Franz Diffusion Cell Studies: A widely accepted method for quantifying the permeation of a substance through excised skin into a receptor fluid.[3][4]
-
Tape Stripping: A minimally invasive technique to sequentially remove layers of the stratum corneum to determine the concentration gradient of the applied substance within this skin barrier.[5][6]
-
Confocal Laser Scanning Microscopy (CLSM): A non-invasive imaging technique that allows for the visualization of fluorescently labeled substances within the different layers of the skin.[7]
Data Presentation: Quantitative Analysis of Peptide Skin Penetration
The following tables summarize representative quantitative data from skin penetration studies of peptides, including those with similar properties to this compound. This data serves as a benchmark for expected outcomes.
Table 1: In Vitro Skin Permeation Parameters for Various Peptides
| Peptide | Skin Model | Formulation | Permeability Coefficient (Kp x 10⁻⁴ cm/h) | Amount Permeated in 24h (µg/cm²) | Reference |
| Acetyl Hexapeptide-8 | Human Cadaver Skin | O/W Emulsion | Not Detected in Dermis/Receptor Fluid | Not Detected in Dermis/Receptor Fluid | [8] |
| Copper Tripeptide-1 | Human Dermatomed Skin | Aqueous Solution | 2.43 ± 0.51 | 136.2 ± 17.5 (in 48h) | [9] |
| RGD-GHK | Porcine Skin | Solution | Not Reported | ~5% of applied dose | [10] |
| GHK | Porcine Skin | Solution | Not Reported | ~0.5% of applied dose | [10] |
Table 2: Distribution of Acetyl Hexapeptide-8 in Skin Layers Following Topical Application
| Skin Layer | Hairless Guinea Pig (% of Applied Dose) | Human Cadaver Skin (% of Applied Dose) | Reference |
| Skin Surface Wash | Majority of Applied Dose | Majority of Applied Dose | [8] |
| Stratum Corneum | 0.54 | 0.22 | [8] |
| Epidermis | 0.01 | 0.01 | [8] |
| Dermis | Not Detected | Not Detected | [8] |
| Receptor Fluid | Not Detected | Not Detected | [8] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells
This protocol details the procedure for quantifying the amount of this compound that permeates through excised skin.
Objective: To determine the rate and extent of this compound penetration through the skin.
Materials:
-
Franz diffusion cells[4]
-
Excised human or animal (e.g., porcine) skin[10]
-
Receptor fluid (e.g., Phosphate Buffered Saline - PBS, pH 7.4)[11]
-
Test formulation containing this compound
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for analysis[8][14]
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Remove any subcutaneous fat and cut the skin into sections large enough to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[12] Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in a water bath or on a heating block set to maintain a skin surface temperature of 32°C.
-
Sample Application: Apply a precise amount of the test formulation (e.g., 2 mg/cm²) to the surface of the skin in the donor chamber.[8]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect an aliquot of the receptor fluid for analysis. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[12]
-
End of Experiment: After the final time point, dismantle the cells. Wash the surface of the skin to collect any unabsorbed formulation.
-
Skin Layer Separation (Optional): The skin can be further processed to determine the amount of peptide retained in different layers.
-
Tape Stripping: See Protocol 2.
-
Epidermis-Dermis Separation: The epidermis can be separated from the dermis by heat treatment (e.g., 60°C for 2 minutes) or by soaking in a dispase solution.
-
-
Sample Analysis: Quantify the concentration of this compound in the receptor fluid aliquots and skin homogenates using a validated HPLC or LC-MS/MS method.[8][14]
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can be calculated if the concentration of the peptide in the donor phase is known and constant.
Protocol 2: Tape Stripping
This protocol outlines the procedure for determining the distribution of this compound within the stratum corneum.
Objective: To quantify the concentration of this compound in successive layers of the stratum corneum.
Materials:
-
Adhesive tape discs (e.g., D-squame)[5]
-
Forceps
-
Microcentrifuge tubes
-
Extraction solvent (e.g., methanol, acetonitrile/water mixture)[15]
-
Vortex mixer
-
Sonication bath
-
HPLC or LC-MS/MS system
Procedure:
-
Application of Formulation: Apply the formulation containing this compound to a defined area of the skin (either in vivo on a volunteer or ex vivo on excised skin) for a specified duration.
-
Removal of Excess Formulation: At the end of the exposure period, gently wipe the skin surface to remove any unabsorbed formulation.
-
Tape Stripping:
-
Press an adhesive tape disc firmly and evenly onto the treatment area for a few seconds.[5]
-
Rapidly remove the tape in a single, smooth motion.[5]
-
Place the tape strip into a labeled microcentrifuge tube.
-
Repeat this process for a predetermined number of strips (e.g., 10-20) on the same skin site.[5] The first strip is often discarded as it may contain surface contaminants.[5]
-
-
Extraction of Peptide:
-
Add a known volume of extraction solvent to each microcentrifuge tube containing a tape strip.
-
Vortex and sonicate the tubes to extract the this compound from the corneocytes attached to the tape.[5]
-
-
Sample Analysis: Centrifuge the tubes to pellet any debris. Analyze the supernatant for the concentration of this compound using a validated HPLC or LC-MS/MS method.
Data Analysis:
-
Calculate the amount of this compound per tape strip.
-
Plot the amount of peptide per strip versus the strip number to visualize the concentration gradient within the stratum corneum.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM)
This protocol describes the visualization of this compound penetration into the skin.
Objective: To qualitatively or semi-quantitatively assess the localization of fluorescently-labeled this compound in different skin strata.
Materials:
-
Fluorescently-labeled this compound (e.g., conjugated to a fluorophore like NBD)[16]
-
Excised human or animal skin
-
Confocal laser scanning microscope
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Formulation Preparation: Prepare a formulation containing the fluorescently-labeled this compound.
-
Skin Treatment: Apply the formulation to the surface of excised skin and incubate for a defined period under controlled conditions (e.g., in a humidified chamber at 32°C).
-
Sample Preparation for Microscopy:
-
After incubation, gently wash the skin surface to remove excess formulation.
-
The skin sample can be either viewed as a whole mount or cryo-sectioned for cross-sectional imaging.
-
Mount the skin sample on a microscope slide with a suitable mounting medium and a coverslip.
-
-
Microscopic Analysis:
-
Place the slide on the stage of the confocal microscope.
-
Use the appropriate laser excitation wavelength and emission filter for the chosen fluorophore.
-
Acquire a series of optical sections (z-stack) from the stratum corneum down into the epidermis and dermis.
-
-
Image Analysis:
-
Reconstruct the z-stack to create a 3D image of the skin, showing the distribution of the fluorescently-labeled peptide.
-
The fluorescence intensity can be semi-quantitatively analyzed in different regions of interest corresponding to different skin layers.
-
Conclusion
The selection of an appropriate method for assessing the skin penetration of this compound will depend on the specific research question. For quantitative data on permeation rates, Franz diffusion cell studies are the gold standard. To understand the distribution within the primary skin barrier, tape stripping is a valuable technique. For visualization of penetration pathways and localization, confocal microscopy of a fluorescently-labeled peptide is highly informative. By employing these detailed protocols, researchers can generate reliable data to support the development of effective topical formulations containing this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. Tape stripping method - Alitretinoin versus phototherapy as the first-line treatment in adults with severe chronic hand eczema: the ALPHA RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cancer-rnr.eu [cancer-rnr.eu]
- 7. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Human skin penetration of a copper tripeptide in vitro as a function of skin layer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. termedia.pl [termedia.pl]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescent Penetration Enhancers Reveal Complex Interactions among the Enhancer, Drug, Solvent, and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl Tetrapeptide-5 in 3D Skin Model Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-5 is a synthetic peptide that has garnered significant interest in dermatological and cosmetic research for its purported benefits in improving the appearance of the skin, particularly in the periorbital area.[1][2][3] Its mechanisms of action are multifaceted, primarily targeting fluid dynamics and the integrity of the extracellular matrix.[2][4] These application notes provide a comprehensive guide for utilizing this compound in three-dimensional (3D) skin models to substantiate its efficacy claims. The protocols outlined below are designed for researchers in academic and industrial settings, offering detailed methodologies for assessing the peptide's effects on key biomarkers associated with skin health and aging.
Mechanism of Action
This compound is understood to exert its effects through several key pathways:
-
Reduction of Edema: The peptide helps to reduce puffiness, often seen as under-eye bags, by improving lymphatic circulation and reducing capillary permeability.[2][4] This prevents the accumulation of fluid in the interstitial space.
-
Anti-Glycation Properties: Glycation is a process where sugar molecules cross-link with proteins like collagen and elastin, leading to a loss of skin elasticity and the formation of wrinkles.[4] this compound has been shown to inhibit this process, thereby protecting the structural integrity of the dermal matrix.[4]
-
Improvement of Microcirculation: The peptide can enhance blood circulation in the skin, which may help to reduce the appearance of dark circles and promote a more vibrant complexion.[1]
-
ACE-1 Inhibition: this compound has been shown to inhibit the Angiotensin-Converting Enzyme (ACE-1).[5] By inhibiting ACE-1, the peptide may help to improve blood circulation and relieve vascular pressure.[5]
Data Presentation
The following tables summarize quantitative data from in vivo and in vitro studies on this compound. These serve as a benchmark for expected outcomes in 3D skin model research.
Table 1: Summary of In Vivo Efficacy Studies
| Parameter Assessed | Volunteer Group | Treatment | Duration | Key Results |
| Under-Eye Puffiness | 20 female volunteers | 0.01% this compound cream | 60 days | 70% of participants showed improvement by day 15; 95% showed improvement by day 60.[3] |
| Skin Elasticity | 20 female volunteers | 0.01% this compound cream | 30 days | 35% increase in skin elasticity.[4] |
| Skin Moisturization | 20 female volunteers | 0.01% this compound cream | 60 days | Significant increase in skin moisturization.[4] |
| Under-Eye Bag Thickness | 20 volunteers | Product with this compound | 56 days | Average reduction of 0.20 mm in bag thickness.[4] |
Table 2: Summary of In Vitro Efficacy Studies
| Parameter Assessed | Model System | This compound Concentration | Key Results |
| Vascular Permeability | Endothelial cell monolayers | 1 mg/mL | 50% inhibition of vascular permeability.[4] |
| ACE-1 Inhibition | In vitro assay | 100 µg/mL | Inhibition of angiotensin-converting enzyme 1 (ACE-1) activity.[5] |
Experimental Protocols for 3D Skin Models
The following protocols are designed for use with commercially available full-thickness 3D human skin models (e.g., EpiDermFT™, T-Skin™) or in-house developed equivalents.
Protocol 1: General Culture and Topical Application of this compound
This protocol outlines the basic steps for maintaining 3D skin models and applying the test peptide.
-
Model Acclimation: Upon receipt, acclimate the 3D skin models in the provided maintenance medium for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a sterile, aqueous vehicle. A starting concentration for topical application can be in the range of 0.01% to 0.1% (w/v), based on concentrations used in commercial formulations.
-
Topical Application: Apply a precise volume (e.g., 20-50 µL) of the this compound solution or a control vehicle to the apical surface of the 3D skin model.
-
Incubation: Culture the treated models for the desired experimental duration (e.g., 24, 48, or 72 hours), changing the basal medium daily.
Protocol 2: Assessment of Collagen and Elastin Synthesis
This protocol uses immunohistochemistry to visualize and quantify changes in key extracellular matrix proteins.
-
Tissue Preparation: Following treatment with this compound as per Protocol 1, fix the 3D skin models in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 5 µm thick cross-sections of the tissue and mount on slides.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block non-specific binding sites with a suitable blocking buffer.
-
Incubate with primary antibodies against Collagen I and Elastin.
-
Wash and incubate with a corresponding secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP).
-
For fluorescently labeled sections, mount with a DAPI-containing medium to counterstain nuclei. For enzyme-labeled sections, use a suitable substrate (e.g., DAB) to develop the color.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence or bright-field microscope.
-
Quantify the intensity of the staining for Collagen I and Elastin in the dermal compartment using image analysis software (e.g., ImageJ). Compare the results from peptide-treated models to the vehicle-treated controls.
-
Protocol 3: Evaluation of Anti-Glycation Efficacy
This protocol induces glycation in the 3D skin model and assesses the protective effect of this compound.
-
Glycation Induction: Culture the 3D skin models in a maintenance medium supplemented with a glycation agent such as methylglyoxal (MGO) for a predetermined period to induce the formation of Advanced Glycation End-products (AGEs).[6]
-
Treatment: Concurrently with glycation induction, topically apply this compound as described in Protocol 1.
-
AGEs Quantification:
-
Prepare tissue homogenates from the 3D skin models.
-
Measure the fluorescence of AGEs using a spectrophotometer at an excitation/emission of approximately 370/440 nm.[6] A reduction in fluorescence in the peptide-treated group compared to the glycation-only group indicates an anti-glycation effect.
-
-
Immunohistochemistry for CML: Perform immunohistochemical staining for Carboxymethyllysine (CML), a major AGE, to visualize the extent of glycation in the tissue sections.
Protocol 4: Vascular Permeability Assay in a Vascularized 3D Skin Model
This protocol requires a specialized 3D skin model that incorporates a vascular network.
-
Model Preparation: Utilize a vascularized 3D skin model, which typically consists of endothelial cells forming vessel-like structures within the dermal compartment.
-
Treatment: Topically apply this compound to the epidermal surface of the model.
-
Permeability Measurement:
-
Introduce a fluorescently labeled high molecular weight dextran (e.g., FITC-dextran, 70 kDa) into the vascular channel.[7][8]
-
After a defined incubation period, collect samples from the surrounding hydrogel or medium.
-
Measure the fluorescence of the collected samples to quantify the amount of dextran that has extravasated from the vascular network. A decrease in fluorescence in the peptide-treated models compared to controls indicates a reduction in vascular permeability.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for this compound.
Caption: General Experimental Workflow.
Conclusion
The use of 3D skin models provides a robust and ethically sound platform for the preclinical evaluation of cosmetic and dermatological ingredients like this compound. The protocols detailed in these application notes offer a systematic approach to investigating the peptide's efficacy in key areas of skin health and aging. By employing these methodologies, researchers can generate reliable in vitro data to support product development and claims substantiation.
References
- 1. sincereskincare.com [sincereskincare.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. skinmiles.com [skinmiles.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Glycation and Anti-Aging Properties of Resveratrol Derivatives in the in-vitro 3D Models of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Acetyl Tetrapeptide-5 for the Study of Anti-Inflammatory Responses in Skin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-5 is a synthetic peptide composed of four amino acids that has garnered significant attention in dermatological research for its potent anti-inflammatory, anti-edema, and anti-glycation properties.[1][2] Its primary mechanism involves modulating the microvascular environment of the skin, making it an excellent candidate for studying and mitigating inflammatory responses. This peptide has been shown to reduce fluid accumulation by decreasing vascular permeability and improving lymphatic circulation. These characteristics make this compound a valuable tool for investigating the underlying pathways of skin inflammation and for the development of novel therapeutic agents. These application notes provide an overview of its mechanisms, quantitative efficacy data, and detailed protocols for its use in relevant experimental models.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-target mechanism. It is known to reduce vascular permeability, which mitigates edema and the extravasation of inflammatory mediators.[1] One proposed pathway for this is the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling cascade by antagonizing its receptor, VEGFR-2.[3] Furthermore, the peptide demonstrates inhibitory activity against Angiotensin-Converting Enzyme (ACE), which helps to relieve vascular pressure and reduce fluid retention.[1]
Beyond its effects on vasculature, this compound has been shown to downregulate the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), and in related studies, similar acetylated tetrapeptides have reduced levels of TNF-α, IL-4, IL-13, and IL-17.[3][4] The peptide also possesses anti-glycation properties, preventing the cross-linking of structural proteins like collagen by advanced glycation end-products (AGEs).[1][2][5] This action helps preserve the integrity of the extracellular matrix and reduces the stiffening associated with chronic inflammation.
References
- 1. skinmiles.com [skinmiles.com]
- 2. aloderma.com [aloderma.com]
- 3. Topical Administration of a Novel Acetylated Tetrapeptide Suppresses Vascular Permeability and Immune Responses and Alleviates Atopic Dermatitis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
Application Notes and Protocols for the HPLC Analysis of Acetyl Tetrapeptide-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-5 is a synthetic peptide increasingly utilized in the cosmetic and pharmaceutical industries for its purported anti-edema and anti-glycation properties, particularly in formulations targeting under-eye puffiness and dark circles.[1][2] As with any active ingredient, accurate and reliable analytical methods are crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of peptides like this compound.[3][4][5] This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle of the Method
Reversed-phase HPLC is the method of choice for separating peptides and proteins.[4][5][6] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. This compound, a small and relatively polar molecule, will have a moderate retention on a C18 column. By gradually increasing the concentration of an organic modifier (such as acetonitrile) in the mobile phase (a technique known as gradient elution), the peptide is eluted from the column and detected by a UV detector.[5][7] The peptide bond absorbs UV light strongly in the range of 210-220 nm, providing a sensitive method for detection.[2]
Experimental Workflow
The overall workflow for the HPLC analysis of this compound involves several key steps, from sample preparation to data analysis.
Figure 1: General workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol
This protocol provides a robust method for the quantitative analysis of this compound in raw materials and cosmetic formulations.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm, nylon or PTFE.
-
HPLC Vials: Amber glass, 2 mL, with caps and septa.
2. Reagents and Chemicals
-
This compound Reference Standard: Purity ≥ 95%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q water.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Methanol: HPLC grade (for cleaning).
3. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
Table 1: Recommended HPLC Conditions.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 65 | 35 |
| 16.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 2: Gradient Elution Program.
4. Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix well and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix well and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using Mobile Phase A to create standards with concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
5. Sample Preparation
-
Raw Material: Accurately weigh approximately 10 mg of the this compound raw material, dissolve it in 10 mL of Mobile Phase A, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Cosmetic Formulations (e.g., Creams, Serums): Accurately weigh an amount of the formulation equivalent to approximately 1 mg of this compound into a suitable container. Add a known volume of a suitable extraction solvent (e.g., a mixture of water and acetonitrile) and vortex or sonicate to disperse the sample. Centrifuge to separate excipients. Collect the supernatant, dilute as necessary with Mobile Phase A to be within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.
6. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 0.1 mg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters.
7. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions in duplicate. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the linear regression equation of the calibration curve.
The concentration of this compound in the original sample can be calculated using the following formula:
Concentration (mg/g or mg/mL) = (C * V * D) / W
Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Initial volume of the sample solution (mL)
-
D = Dilution factor
-
W = Weight or volume of the sample taken (g or mL)
Signaling Pathway and Mechanism of Action
While not directly part of the HPLC protocol, understanding the biological context of this compound is crucial for researchers. It is believed to exert its effects through multiple mechanisms.
Figure 2: Proposed mechanism of action for this compound.
This compound is thought to inhibit the Angiotensin-Converting Enzyme (ACE), which can contribute to improved local blood circulation.[5][8] It may also prevent collagen glycation, a process that can lead to a loss of skin elasticity.[9] Furthermore, it has been suggested to reduce vascular permeability, thereby preventing fluid accumulation.[9]
Conclusion
This application note provides a detailed and robust HPLC method for the quantitative analysis of this compound. The described protocol is suitable for quality control of raw materials and the analysis of finished cosmetic products. The method is specific, accurate, and reproducible, making it an essential tool for researchers, scientists, and drug development professionals working with this active peptide. Proper validation of this method in the user's laboratory is recommended to ensure compliance with specific regulatory requirements.
References
- 1. Separation of Acetyl tetrapeptide-9 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phmethods.net [phmethods.net]
- 5. hplc.eu [hplc.eu]
- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Troubleshooting & Optimization
optimizing Acetyl tetrapeptide-5 solubility for research applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Acetyl tetrapeptide-5 for various research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a synthetic four-amino acid peptide.[1][2] In research, it is primarily investigated for its ability to reduce fluid retention, inhibit protein glycation, and modulate the activity of the Angiotensin-Converting Enzyme (ACE).[3][4][5] These properties make it a subject of interest in studies related to skin aging, inflammation, and vascular permeability.
Q2: In which solvents is this compound soluble?
A2: this compound is known to be soluble in water, Phosphate-Buffered Saline (PBS), and Dimethyl Sulfoxide (DMSO).[5][6][7][8][9][10] For detailed quantitative solubility data, please refer to the data table below.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: As a lyophilized powder, this compound should be stored at -20°C.[6][8][9][10] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[3][6]
Q4: Can I use sonication or heat to dissolve this compound?
A4: Yes, gentle heating (e.g., to 37°C) and sonication can be used to aid in the dissolution of this compound, particularly when preparing solutions in DMSO.[6][7]
Q5: Is this compound suitable for use in cell culture experiments?
A5: Yes, this compound can be used in cell culture. However, if using a stock solution prepared in an organic solvent like DMSO, it is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically below 0.5%).[11]
Quantitative Solubility Data
| Solvent | Concentration | Observations |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | Soluble.[6][8][9][10] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Soluble. Sonication may be required.[7] |
| Water | Soluble | Specific quantitative data is not consistently provided, but it is widely reported as water-soluble.[5][12] |
| Ethanol | ~10 mg/mL | Based on data for the similar Acetyl Tetrapeptide-3.[13] |
| Cell Culture Media (e.g., DMEM, RPMI) | Not explicitly quantified | It is recommended to prepare a concentrated stock solution in a compatible solvent (e.g., sterile PBS or water) and then dilute it to the final working concentration in the cell culture medium. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways influenced by this compound and a typical experimental workflow for its use in research.
Caption: ACE Inhibition Pathway by this compound.
Caption: Protein Glycation Inhibition by this compound.
Caption: Cell-Based Assay Workflow with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS
Materials:
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.
-
Vortex the solution gently until the peptide is completely dissolved.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Endothelial Permeability Assay
This protocol is adapted from standard procedures for assessing endothelial barrier function.[14][15][16]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell® inserts (e.g., 6.5 mm diameter, 0.4 µm pore size)
-
24-well companion plates
-
Endothelial cell growth medium
-
This compound stock solution (prepared as in Protocol 1)
-
FITC-Dextran (or other fluorescent tracer)
-
Fluorometer
Procedure:
-
Seed HUVECs onto the Transwell® inserts and culture until a confluent monolayer is formed.
-
Prepare different concentrations of this compound by diluting the stock solution in endothelial cell growth medium.
-
Replace the medium in the upper chamber of the Transwell® inserts with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
After incubation, add a fluorescent tracer (e.g., FITC-Dextran) to the upper chamber of each insert.
-
Incubate for a defined period (e.g., 1 hour) to allow the tracer to pass through the endothelial monolayer.
-
Measure the fluorescence intensity of the medium in the lower chamber using a fluorometer.
-
A decrease in fluorescence intensity in the lower chamber of the treated wells compared to the control indicates a reduction in endothelial permeability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the peptide | The peptide may have low solubility in the chosen solvent at the desired concentration. | * Try gentle warming (up to 37°C) or sonication to aid dissolution.[6] * For hydrophobic peptides, consider dissolving in a small amount of DMSO first, then slowly adding the solution to your aqueous buffer while vortexing.[11] |
| Precipitation of the peptide upon dilution | The peptide's solubility limit has been exceeded in the final solution. | * Prepare a more dilute stock solution. * When diluting a stock solution in an organic solvent into an aqueous buffer, add the stock solution dropwise while vortexing to ensure rapid mixing.[11] |
| Inconsistent experimental results | The peptide may have degraded due to improper storage or handling. | * Ensure the lyophilized powder and stock solutions are stored at the correct temperatures (-20°C or -80°C).[6] * Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[6] |
| Cell toxicity observed in culture | The concentration of the organic solvent (e.g., DMSO) used to dissolve the peptide is too high in the final culture medium. | * Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally <0.5%).[11] * Include a vehicle control (medium with the same final concentration of the solvent) in your experiments to differentiate between peptide-induced effects and solvent-induced toxicity. |
| Visible particles in the solution after dissolution | Incomplete dissolution or presence of insoluble impurities. | * Centrifuge the solution to pellet any insoluble material and use the supernatant. * Sterile filter the solution through a 0.22 µm filter. |
References
- 1. researchgate.net [researchgate.net]
- 2. Gebiotide® this compound | Gene Biocon [g-biotec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. skinmiles.com [skinmiles.com]
- 5. experchem.com [experchem.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | CAS 820959-17-9 | Cayman Chemical | Biomol.com [biomol.com]
- 10. glpbio.com [glpbio.com]
- 11. lifetein.com [lifetein.com]
- 12. avenalab.com [avenalab.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl Tetrapeptide-5 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Acetyl tetrapeptide-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound, also known by the trade name Eyeseryl, is a synthetic tetrapeptide with the amino acid sequence Ac-Gly-Glu-Lys-Gly.[1] It is primarily used in cosmetic and dermatological applications to reduce puffiness and dark circles under the eyes.[2][3][4] Its mechanisms of action include improving lymphatic circulation, reducing water retention (anti-edema effect), and inhibiting collagen glycation, which helps maintain skin elasticity.[4][5]
Q2: What is the standard method for synthesizing this compound?
This compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS).[2][6] This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][8] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed protection scheme in SPPS.[9]
Q3: What are the key steps in the purification of this compound?
The standard method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][10] This technique separates the target peptide from impurities based on hydrophobicity.[10] Following purification, the peptide solution is typically lyophilized to obtain a stable, powdered final product.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Solid-Phase Peptide Synthesis (SPPS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete coupling reactions. | - Increase coupling time and/or temperature. - Use a more efficient coupling reagent such as HBTU, HATU, or COMU.[7] - Double couple problematic amino acid residues. |
| Aggregation of the growing peptide chain on the resin. | - Use a higher swelling resin or a resin with a lower substitution level. - Incorporate pseudoproline dipeptides or other backbone-modifying strategies to disrupt secondary structure formation.[11] - Perform the synthesis at a lower temperature. | |
| Premature cleavage of the peptide from the resin. | - Ensure the use of an appropriate linker and resin that are stable to the repeated deprotection conditions. | |
| Incomplete Deprotection | Inefficient removal of the Fmoc protecting group. | - Increase the deprotection time with piperidine. - Use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution, but be cautious of potential side reactions.[8] |
| Side Reactions | Formation of deletion sequences (missing amino acids). | - Ensure complete coupling and deprotection at each step. - Utilize a capping step with acetic anhydride after each coupling to block any unreacted amino groups. |
| Racemization of amino acids during activation. | - Use an appropriate coupling reagent and minimize the activation time. Additives like HOBt or Oxyma can help suppress racemization. |
Cleavage and Deprotection Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage from Resin | Insufficient cleavage cocktail efficiency or time. | - Increase the cleavage time. - Optimize the cleavage cocktail composition. A common cocktail for Fmoc/tBu chemistry is TFA/TIS/H2O (95:2.5:2.5).[7] |
| Steric hindrance around the cleavage site. | - This is less common with standard linkers but may require a more acid-labile linker if it is a recurring issue. | |
| Peptide Precipitation Issues | Poor solubility of the cleaved peptide in the cleavage cocktail. | - After cleavage, filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether.[12] |
| Presence of Protecting Group Adducts | Scavengers in the cleavage cocktail are insufficient to trap reactive species. | - Ensure an adequate amount and type of scavengers are used. Triisopropylsilane (TIS) is a common scavenger for trityl and Pbf groups. |
HPLC Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate gradient slope. | - Optimize the gradient. A shallower gradient will generally provide better resolution between closely eluting peaks.[13] |
| Wrong column chemistry. | - For peptides, C8 or C18 columns are typically used.[13] Experiment with different column types if resolution is poor. | |
| High sample load. | - Reduce the amount of crude peptide injected onto the column. | |
| Peak Tailing | Secondary interactions between the peptide and the silica backbone of the stationary phase. | - Ensure the mobile phase contains an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA), to improve peak shape.[14] |
| Co-elution of Impurities | Impurities have similar hydrophobicity to the target peptide. | - If standard RP-HPLC is insufficient, consider alternative purification methods such as ion-exchange chromatography (IEX) as an orthogonal purification step.[13][15] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence (Gly, Lys, Glu, Gly).
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by reacting the resin-bound peptide with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
-
Final Washing and Drying: Wash the resin with DMF, followed by Dichloromethane (DCM), and dry the peptide-resin under vacuum.
Cleavage and Precipitation Protocol
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation: Add the TFA solution dropwise to a large volume of cold diethyl ether with stirring.
-
Centrifugation and Washing: Centrifuge the suspension to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Drying: Dry the crude peptide pellet under vacuum.
RP-HPLC Purification Protocol
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. The optimal gradient will need to be determined empirically.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.
Visualizations
Logical Workflow for this compound Synthesis and Purification
References
- 1. This compound Guide for Puffy Eyes | Read on Superpower [superpower.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 5. skinmiles.com [skinmiles.com]
- 6. This compound - Descrizione [tiiips.com]
- 7. hnuejs.edu.vn [hnuejs.edu.vn]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. bachem.com [bachem.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
- 15. polypeptide.com [polypeptide.com]
Technical Support Center: Acetyl Tetrapeptide-5 in Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered when working with Acetyl tetrapeptide-5 in a clinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide, composed of four amino acids, known for its calming, smoothing, and hydrating properties.[1] Its primary application in cosmetics is to reduce the appearance of under-eye puffiness and dark circles.[2] The mechanism of action is multifactorial and includes:
-
Improving Lymphatic Circulation: It helps to reduce fluid retention, a major contributor to under-eye bags, by improving the skin's natural drainage ability.[2][3]
-
Reducing Vascular Permeability: It helps to decrease the leakage of fluid from capillaries, which can lead to swelling.[4]
-
Inhibiting Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, it can improve local blood circulation.[5][6]
-
Anti-Glycation Effect: It helps to prevent the cross-linking of collagen fibers caused by sugar molecules, which can contribute to the loss of skin elasticity and the formation of eye bags.[5][7]
Q2: What are the known limitations of this compound in clinical studies?
The primary limitations reported in the literature include:
-
Variable Efficacy: The effectiveness of this compound can vary significantly among individuals. This is largely because under-eye puffiness can stem from different underlying causes, such as fluid accumulation (edema) or the protrusion of orbital fat pads. This compound is more effective for puffiness caused by fluid retention.[8]
-
Lack of Independent, Large-Scale Studies: Much of the available efficacy data comes from small-scale studies sponsored by the manufacturers of the peptide.[9] There is a need for larger, independent, and placebo-controlled clinical trials to robustly validate its effects.
-
Limited Skin Penetration: Like many peptides, this compound is a hydrophilic molecule, which can limit its ability to penetrate the lipophilic stratum corneum of the skin to reach its target site of action.[10]
-
Formulation Stability: Peptides can be susceptible to degradation in aqueous formulations, which can be influenced by factors like pH, temperature, and the presence of enzymes.[11]
Q3: Are there any reported side effects or safety concerns with this compound?
This compound is generally considered safe and well-tolerated for topical use.[2] Mild and transient side effects such as stinging or redness have been reported, which are often associated with the formulation vehicle rather than the peptide itself.[9] However, as with any active ingredient, it is recommended to perform a patch test before extensive use, especially in subjects with a history of skin sensitivity.[12]
Q4: What are some strategies to enhance the efficacy of this compound in clinical studies?
To overcome the limitations of this compound, researchers can explore the following strategies:
-
Advanced Delivery Systems: Encapsulating the peptide in delivery systems like liposomes or nanoparticles can improve its stability and enhance its penetration through the skin barrier.[10]
-
Combination Therapies: Combining this compound with other active ingredients can lead to synergistic effects. For example, pairing it with caffeine may provide a short-term vasoconstricting effect to further reduce puffiness, while combining it with humectants like hyaluronic acid can improve skin hydration.[2][9]
-
Formulation Optimization: Careful optimization of the formulation's pH and viscosity, and the inclusion of stabilizing excipients, can help to maintain the peptide's stability and improve its bioavailability.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Inconsistent or low efficacy in reducing under-eye puffiness in clinical trial subjects. | 1. Heterogeneity of the study population: Under-eye puffiness may be due to fluid retention in some subjects and fat pads in others. 2. Inadequate formulation penetration: The peptide may not be reaching the target tissue in sufficient concentrations. 3. Insufficient duration of treatment: The effects of the peptide may take several weeks to become apparent. | 1. Refine subject inclusion criteria: Use imaging techniques or clinical assessment to differentiate between edema-based puffiness and fat-based bags. 2. Optimize the delivery system: Consider incorporating penetration enhancers or using a lipid-based carrier system. 3. Extend the study duration: Clinical studies often run for at least 8-12 weeks to observe significant changes. |
| Degradation of this compound in the formulation over time. | 1. Suboptimal pH of the formulation: Peptides have an isoelectric point at which they are least soluble and may be more prone to degradation. 2. Presence of proteases: Contamination with or inherent presence of enzymes in the formulation can degrade the peptide. 3. Oxidation: Certain amino acids in the peptide may be susceptible to oxidation. | 1. Conduct a pH stability profile: Determine the optimal pH for the stability of this compound in your specific formulation. 2. Incorporate protease inhibitors: If enzymatic degradation is suspected, consider adding appropriate inhibitors. 3. Add antioxidants to the formulation: Ingredients like Vitamin E (tocopherol) can help to prevent oxidative degradation. |
| Difficulty in quantifying this compound in formulated products. | 1. Interference from other formulation components: Excipients in the cream or serum may co-elute with the peptide during HPLC analysis. 2. Low concentration of the peptide: The concentration of this compound in cosmetic formulations is often very low, making detection challenging. | 1. Optimize HPLC method: Adjust the mobile phase composition, gradient, and column chemistry to achieve better separation. 2. Use a more sensitive detector: A mass spectrometer (LC-MS) will provide higher sensitivity and specificity compared to a UV detector. 3. Implement a robust sample extraction method: Develop a method to efficiently extract the peptide from the formulation matrix while minimizing the extraction of interfering substances. |
Quantitative Data Summary
The following tables summarize quantitative data from in-vitro and in-vivo studies on this compound. It is important to note that much of this data originates from manufacturer-sponsored studies and should be interpreted with this in mind.
Table 1: In-Vitro Study Results
| Assay | Parameter Measured | Concentration of this compound | Result | Reference |
| Vascular Permeability Assay | Inhibition of vascular permeability | 1 mg/mL | 50% inhibition | [5] |
| ACE Inhibition Assay | Inhibition of Angiotensin-Converting Enzyme (ACE) | 100 µg/mL | Significant inhibitory and dose-dependent effect | [6][14] |
| Anti-Glycation Assay | Inhibition of Superoxide Dismutase (SOD) glycation | Not specified | Indicated an inhibitory effect against glycation | [5][7] |
Table 2: In-Vivo Clinical Study Results (Manufacturer Data)
| Parameter Measured | Study Duration | Concentration of this compound | Key Findings | Reference |
| Reduction in under-eye bag volume | 15 days | 0.01% (in a 10% solution of a proprietary peptide complex) | 70% of volunteers showed improvement. | [8] |
| Reduction in under-eye bag volume | 60 days | 0.01% (in a 10% solution of a proprietary peptide complex) | 95% of volunteers showed improvement (slight, moderate, and good improvement were noted). | [1] |
| Increase in skin elasticity | 30 days | Not specified | 35% increase | [5] |
| Increase in skin moisturization | 60 days | Not specified | Significant increase | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of this compound. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and research questions.
In-Vitro Vascular Permeability Assay
This assay evaluates the ability of this compound to reduce the permeability of an endothelial cell monolayer, mimicking its effect on blood vessels.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
24-well cell culture inserts with a porous membrane (e.g., 1.0 µm pore size)
-
Endothelial Cell Growth Medium
-
Vascular Endothelial Growth Factor (VEGF)
-
FITC-Dextran (high molecular weight)
-
This compound stock solution
-
Fluorometer
Methodology:
-
Cell Seeding: Culture HUVECs on the porous membrane of the 24-well inserts until a confluent monolayer is formed. This typically takes 2-3 days.
-
Treatment: Treat the endothelial monolayers with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for a predetermined time (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve the peptide).
-
Induction of Permeability: To induce permeability, add a pro-inflammatory agent like VEGF (e.g., 50 ng/mL) to the upper chamber of the inserts and incubate for a short period (e.g., 30 minutes).
-
Permeability Measurement: Add FITC-Dextran to the upper chamber of all wells.
-
Sampling: At various time points (e.g., 15, 30, 60 minutes), collect samples from the lower chamber.
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorometer.
-
Analysis: A decrease in the amount of FITC-Dextran that has passed through the monolayer in the peptide-treated wells compared to the control wells indicates a reduction in permeability.
In-Vitro ACE Inhibition Assay
This spectrophotometric assay determines the ability of this compound to inhibit the activity of Angiotensin-Converting Enzyme (ACE).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL) as the substrate
-
Borate buffer
-
1M HCl
-
Ethyl acetate
-
UV-Visible Spectrophotometer
-
This compound stock solution
Methodology:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate a solution of ACE in borate buffer with various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for 10 minutes at 37°C.
-
Initiate Reaction: Add the substrate HHL to the mixture to start the reaction. Incubate for 30-60 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 1M HCl.
-
Extraction: Add ethyl acetate to extract the hippuric acid (HA) produced by the enzymatic reaction. Vortex vigorously and centrifuge to separate the layers.
-
Quantification: Carefully collect the upper ethyl acetate layer, evaporate the solvent, and redissolve the HA in deionized water. Measure the absorbance at 228 nm using a UV-Visible spectrophotometer.
-
Analysis: Calculate the percentage of ACE inhibition for each concentration of this compound compared to a control reaction without the peptide. The IC50 value (the concentration of peptide that inhibits 50% of the enzyme activity) can then be determined.[15]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Strategies to Overcome Limitations of this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. An Open Label Clinical Trial of a Peptide Treatment Serum and Supporting Regimen Designed to Improve the Appearance of Aging Facial Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. specialchem.com [specialchem.com]
- 3. Peptides as Skin Penetration Enhancers for Low Molecular Weight Drugs and Macromolecules [ouci.dntb.gov.ua]
- 4. Skin-penetrating peptides (SKPs): Enhancing skin permeation for transdermal delivery of pharmaceuticals and cosmetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of Peptide-Based Enhancers for Transdermal Delivery: Ingenta Connect [ingentaconnect.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. skinmiles.com [skinmiles.com]
- 8. This compound (Explained + Products) [incidecoder.com]
- 9. Potential of peptide-based enhancers for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptides as active ingredients in cosmetics face bioavailability, stability challenges finds review [cosmeticsdesign-europe.com]
- 12. sincereskincare.com [sincereskincare.com]
- 13. mdpi.com [mdpi.com]
- 14. Protective and Anti-Aging Effects of 5 Cosmeceutical Peptide Mixtures on Hydrogen Peroxide-Induced Premature Senescence in Human Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for Acetyl tetrapeptide-5 efficacy testing
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining experimental protocols for testing the efficacy of Acetyl tetrapeptide-5. It includes troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental methodologies, and summarized quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by the trade name Eyeseryl®, is a synthetic tetrapeptide composed of four amino acids.[1] Its primary functions are to reduce puffiness and dark circles under the eyes.[1][2] It exerts its effects through several mechanisms: improving microcirculation and lymphatic drainage, reducing vascular permeability, inhibiting Angiotensin-Converting Enzyme (ACE), and exhibiting anti-glycation and anti-inflammatory properties.[3][4][5]
Q2: What are the key in vitro assays to test the efficacy of this compound?
A2: The key in vitro assays to validate the efficacy of this compound include:
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay: To determine the peptide's ability to inhibit ACE, which is involved in vasoconstriction.[6]
-
Vascular Permeability Assay: To assess the peptide's capacity to reduce fluid leakage from blood vessels, often using a model with endothelial cell monolayers.[7][8]
-
Collagen Glycation Inhibition Assay: To measure the peptide's effectiveness in preventing the cross-linking of collagen induced by sugars, which contributes to loss of skin elasticity.
-
Inhibition of Pro-inflammatory Cytokines: To evaluate its anti-inflammatory effects, for example, by measuring the reduction of Interleukin-6 (IL-6) production in cell cultures.
Q3: What should be considered when formulating a topical cream with this compound for in vivo studies?
A3: Key considerations include the peptide's stability and solubility in the formulation.[9] this compound is water-soluble.[5] The formulation should ensure proper skin penetration to the target site. The pH of the final product should be optimized to maintain peptide stability.[9] It is also crucial to select excipients that are compatible with the peptide and do not irritate the delicate skin around the eyes.[10]
Q4: How can I measure the reduction of under-eye bags in human subjects?
A4: The reduction of under-eye bags can be measured using several non-invasive techniques in a clinical setting. These include 3D imaging and analysis for volume changes, digital image analysis to quantify puffiness, and clinical grading by a dermatologist using a standardized scale.[11][12]
Q5: Is this compound considered safe for topical use?
A5: Yes, this compound is generally considered safe and non-toxic for topical use in cosmetic products.[1] It is reported to be well-tolerated by most skin types, including sensitive skin.[1]
Experimental Workflows and Signaling Pathways
References
- 1. specialchem.com [specialchem.com]
- 2. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. avenalab.com [avenalab.com]
- 5. specialchem.com [specialchem.com]
- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In Vitro Vascular Permeability Assay (24-well) | ECM644 [merckmillipore.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. aimdrjournal.com [aimdrjournal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Acetyl Tetrapeptide-5 In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in in vivo results when studying Acetyl tetrapeptide-5. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Higher Than Expected Variability in Efficacy Results for Puffiness Reduction
| Possible Cause | Troubleshooting Step | Rationale |
| Subject-Specific Physiology | 1. Screen subjects to differentiate between puffiness caused by fluid retention (edema) and that caused by fat deposits (pseudoherniation of orbital fat). This compound is primarily effective for edema.[1][2] 2. Standardize subject lifestyle for the duration of the study (e.g., diet, sleep patterns, alcohol consumption) as these can influence fluid retention.[3] | The underlying cause of periorbital puffiness is a major determinant of efficacy. Factors unrelated to the peptide can introduce significant variability. |
| Formulation and Bioavailability | 1. Verify peptide concentration and purity in the final formulation using methods like HPLC. 2. Assess the stability of the peptide in the vehicle over the study's duration, especially under relevant storage conditions.[4] 3. Evaluate the delivery system. The base cream or serum can significantly impact peptide penetration.[5] | Inconsistent formulation or degradation of the active ingredient will lead to variable dosing and, consequently, variable results. The efficiency of the vehicle in delivering the peptide to its target is critical. |
| Inconsistent Application | 1. Provide detailed and clear instructions to subjects on the amount of product to use and the application technique. 2. Use standardized packaging that dispenses a consistent amount of product per application. 3. Monitor subject compliance through diaries or other methods. | The dose-response relationship is crucial. Inconsistent application can lead to under-dosing or over-dosing in different subjects, increasing variability. |
Issue 2: Inconsistent or Lack of Significant Improvement in Skin Elasticity
| Possible Cause | Troubleshooting Step | Rationale |
| Duration of the Study | Extend the study duration. While some effects on puffiness may be seen within 15 days, improvements in skin elasticity, which involve collagen and elastin synthesis, may require a longer treatment period (e.g., 60 days or more).[1][6] | The biological processes leading to measurable changes in skin elasticity are slower than those related to fluid dynamics. |
| Measurement Technique | 1. Use objective, quantitative methods for measuring skin elasticity, such as a cutometer.[6] 2. Ensure consistent measurement conditions (e.g., room temperature and humidity, subject's position) at each time point. | Subjective visual assessments can be prone to bias and variability. Objective instrumental measurements provide more reliable and reproducible data. |
| Confounding Factors | Control for and document the use of other skincare products by subjects, as well as significant sun exposure, which can impact skin elasticity.[3] | External factors can influence skin properties and mask or exaggerate the effects of the test product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that I should be aware of when designing my in vivo study?
A1: this compound has a multi-faceted mechanism of action. When designing your study, consider that it primarily:
-
Reduces vascular permeability: This helps to prevent fluid leakage from capillaries into the surrounding tissue, a key factor in edema-related puffiness.[6]
-
Improves lymphatic circulation: This aids in draining excess fluid from the tissues, further reducing puffiness.[7]
-
Inhibits Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, it can help to improve local blood circulation.[8]
-
Has anti-glycation properties: It can help prevent the cross-linking of collagen fibers caused by sugar molecules, which contributes to a loss of skin elasticity.[6][9]
-
Exhibits anti-inflammatory effects: It can help to reduce inflammation that may contribute to under-eye bags and dark circles.[10]
Q2: What is a typical concentration of this compound used in in vivo studies, and how might this affect results?
A2: In vivo studies have often used creams containing 0.01% of the pure this compound peptide.[1][6] It's crucial to note that some suppliers may provide a solution containing the peptide at a lower concentration (e.g., 10% of a solution where the peptide itself is a fraction of that). Always confirm the concentration of the pure peptide in your formulation. Variability in concentration will directly impact the dose delivered to the skin and is a likely source of inconsistent results.
Q3: Are there known factors related to the peptide itself that could lead to variability?
A3: Yes, consider the following:
-
Purity: The purity of the synthesized peptide can affect its activity. Use a reputable supplier and, if possible, independently verify the purity.
-
Stability: this compound is a peptide and can be susceptible to degradation, particularly in aqueous solutions. Ensure your formulation is optimized for stability, and store it under appropriate conditions (e.g., refrigeration).[4][11]
-
Solubility: Ensure the peptide is fully solubilized in the vehicle to ensure uniform distribution and application.
Q4: How can the choice of study population impact the variability of results?
A4: The study population is a critical factor. To minimize variability:
-
Define clear inclusion and exclusion criteria. This should include age, skin type, and the specific characteristics of the under-eye area (e.g., presence of edema vs. fat pads).[12]
-
Ensure a homogenous study group. Significant variations in age and skin condition can lead to a wider range of responses.
-
Consider the anatomical site of application. Skin properties and absorption rates can vary across different areas of the face.[13]
Q5: What are the best practices for a placebo control in a study with this compound?
A5: A well-designed placebo is essential for robust data. The placebo should be the same vehicle (cream or serum) used for the active group, but without the this compound. This allows you to isolate the effects of the peptide from the hydrating or occlusive effects of the base formulation.[14]
Data Presentation
Summary of In Vivo Study Results for this compound
| Study Parameter | Study 1 | Study 2 |
| Number of Volunteers | 20 | 20 |
| Age Range | 18-65 | Not specified |
| Peptide Concentration | 0.01% in a cream | Not specified |
| Application Frequency | Twice daily | Daily |
| Study Duration | 60 days | 28 days |
| Primary Endpoint | Reduction in eye bag puffiness | Reduction in eye bag appearance |
| Key Results | - 70% of participants showed improvement by day 15.[4] - 95% of participants showed improvement by day 60.[4] | - 70% of volunteers saw a reduction in eye bag appearance in 28 days.[9] - Significant reduction in dark circles. - 30% increase in skin elasticity in 30 days.[9] |
| Assessment Method | Dermatologist evaluation and instrumental/visual measurement.[6] | Not specified |
Experimental Protocols
Key Experiment: In Vivo Evaluation of an Anti-Puffiness Eye Cream containing this compound
This protocol is a generalized methodology based on commonly cited studies.
-
Subject Recruitment:
-
Recruit a cohort of subjects (e.g., n=20) with visible periorbital puffiness.
-
Inclusion criteria: Healthy individuals within a defined age range (e.g., 18-65), with under-eye bags primarily due to fluid retention.
-
Exclusion criteria: Known allergies to cosmetic ingredients, recent dermatological procedures in the eye area, medical conditions causing periorbital edema, pregnancy.
-
-
Product Formulation and Blinding:
-
Prepare the active formulation: A cream or serum containing a specified concentration of this compound (e.g., 0.01%).
-
Prepare a placebo formulation: The same vehicle without this compound.
-
Package both formulations in identical, coded containers to ensure double-blinding.
-
-
Study Design:
-
Conduct a randomized, double-blind, placebo-controlled study.
-
Assign subjects to either the active or placebo group.
-
Establish a baseline measurement at Day 0.
-
Instruct subjects to apply the assigned product to the under-eye area twice daily (morning and evening) for the duration of the study (e.g., 60 days).
-
-
Data Collection and Efficacy Assessment:
-
Conduct assessments at baseline (Day 0) and at specified follow-up points (e.g., Day 15, Day 30, Day 60).
-
Instrumental Analysis:
-
Expert Visual Assessment:
-
A dermatologist or trained expert visually grades the severity of puffiness and dark circles using a standardized scale.[6]
-
-
Subject Self-Assessment:
-
Subjects complete questionnaires to rate their perception of improvement in puffiness, dark circles, and skin smoothness.
-
-
-
Data Analysis:
-
Statistically compare the changes from baseline between the active and placebo groups for all measured parameters.
-
Analyze the percentage of subjects showing improvement in each group.
-
Visualizations
Caption: Signaling pathways influenced by this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound Guide for Puffy Eyes | Read on Superpower [superpower.com]
- 3. citruslabs.com [citruslabs.com]
- 4. This compound | 820959-17-9 | Benchchem [benchchem.com]
- 5. Peptides and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. skinmiles.com [skinmiles.com]
- 7. Factors affecting peptide and protein absorption, metabolism, and excretion [ouci.dntb.gov.ua]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 10. This compound | Skincare Ingredient Database | Yujo Skincare Solutions [yujoai.com]
- 11. avenalab.com [avenalab.com]
- 12. Unique Considerations for Designing Cosmetics Clinical Trials [lindushealth.com]
- 13. 5 Biological factors influencing skin absorption – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]
- 14. happi.com [happi.com]
potential side effects of Acetyl tetrapeptide-5 in high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl tetrapeptide-5, focusing on potential side effects at high concentrations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound at high concentrations?
A1: The available safety data for this compound is conflicting and appears to be dependent on the form of the substance.
-
Pure Lyophilized Powder: At least one Safety Data Sheet (SDS) for the pure, powdered form of this compound classifies it as a skin irritant (Category 2), a serious eye irritant (Category 2A), and notes that it may cause respiratory irritation (Category 3) under the Globally Harmonized System (GHS).[1] Researchers handling the pure substance should adhere to these warnings and use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if generating dust.
-
In Cosmetic Formulations: In contrast, safety assessments for this compound as used in cosmetic products generally conclude that it is safe, well-tolerated, and non-irritating to the skin.[2] These formulations contain the peptide at very low concentrations (e.g., 0.01% of a 10% solution of the peptide).[3]
This discrepancy highlights the importance of considering the concentration and formulation when assessing the potential for side effects. High concentrations of the pure peptide may present hazards not observed in diluted, formulated products.
Q2: What is the mechanism of action of this compound, and could it relate to side effects at high concentrations?
A2: this compound is known to have several mechanisms of action, primarily related to its efficacy in reducing eye puffiness:
-
Anti-Oedema Effect: It is thought to improve lymphatic circulation and reduce capillary permeability, which helps to drain accumulated fluid.[4]
-
Anti-Glycation Effect: The peptide can inhibit the glycation of proteins like collagen. Glycation is a process where sugar molecules cross-link proteins, leading to stiffness and loss of elasticity. By preventing this, it helps maintain the integrity of the dermal matrix.[4]
-
ACE Inhibition: In-vitro tests have shown that this compound can inhibit the Angiotensin-Converting Enzyme (ACE).[5]
At high, supra-physiological concentrations, it is plausible that these mechanisms could be dysregulated, potentially leading to unintended cellular stress or inflammatory responses. However, specific signaling pathways associated with high-concentration toxicity have not been well-documented in publicly available literature.
Q3: Is there any quantitative data on the cytotoxicity of this compound at high concentrations?
A3: There is a significant lack of publicly available, peer-reviewed studies detailing the dose-dependent cytotoxicity of this compound at high concentrations on skin cells. One study identified an optimal concentration for its ACE-inhibitory activity at 100 µg/mL but did not report cytotoxicity at higher concentrations. Studies on other cosmetic peptides show a wide range of effects, with some demonstrating no cytotoxicity up to 200 µg/mL, while others show toxicity at much lower concentrations.
Due to this data gap, we have provided illustrative data tables in Section 2 to serve as a template for experimental design and data presentation. This data is hypothetical and should not be considered as actual experimental results.
Section 2: Quantitative Data Summary (Illustrative Examples)
Disclaimer: The following tables contain illustrative data and are not based on actual experimental results for this compound. They are provided as a template for researchers to structure their own experimental findings.
Table 1: Illustrative Cytotoxicity of this compound on Human Keratinocytes (HaCaT) via MTT Assay
| Concentration (µg/mL) | % Cell Viability (Mean ± SD) | Interpretation |
| 0 (Vehicle Control) | 100 ± 5.2 | Baseline |
| 100 | 98 ± 4.8 | No significant cytotoxicity |
| 500 | 95 ± 6.1 | No significant cytotoxicity |
| 1000 (1 mg/mL) | 85 ± 7.3 | Mild cytotoxicity |
| 2500 (2.5 mg/mL) | 60 ± 8.5 | Moderate cytotoxicity |
| 5000 (5 mg/mL) | 35 ± 6.9 | Significant cytotoxicity |
| IC50 Value | ~ 4200 µg/mL | Concentration for 50% inhibition |
Table 2: Illustrative Skin Irritation Potential based on Reconstructed Human Epidermis (RhE) Model (OECD TG 439)
| Test Substance | Concentration | Mean Tissue Viability (%) | UN GHS Classification |
| Negative Control (PBS) | N/A | 100 | Non-Irritant |
| Positive Control (5% SDS) | N/A | 15 | Category 2 (Irritant) |
| This compound | 1 mg/mL | 88 | Non-Irritant |
| This compound | 5 mg/mL | 65 | Non-Irritant |
| This compound | 10 mg/mL | 45 | Category 2 (Irritant) |
Table 3: Illustrative Eye Irritation Potential based on HET-CAM Assay
| Test Substance | Concentration | Irritation Score (IS) (Mean) | Irritation Classification |
| Negative Control (0.9% NaCl) | N/A | 0.0 | Non-Irritant |
| Positive Control (0.1 M NaOH) | N/A | 18.1 | Severe Irritant |
| This compound | 1 mg/mL | 0.8 | Non-Irritant |
| This compound | 5 mg/mL | 4.5 | Slight Irritant |
| This compound | 10 mg/mL | 9.2 | Severe Irritant |
Section 3: Experimental Protocols
Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This method is used to predict the skin irritation potential of a test chemical by assessing its effect on a reconstructed human epidermis model. A chemical is classified as an irritant if the tissue viability is reduced below 50% of the negative control.[1][6]
Methodology:
-
Tissue Preparation: Reconstituted human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™) are equilibrated in growth medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
Test Substance Application:
-
For liquids: Apply 25-30 µL of the test substance directly onto the tissue surface.
-
For solids: Apply 25 mg of the powdered substance, moistened with deionized water, to ensure uniform contact.
-
High concentrations of this compound should be prepared in a suitable, non-toxic solvent (e.g., PBS). A solvent control must be included.
-
-
Exposure: Tissues are exposed to the test substance for 60 minutes at 37°C.
-
Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed with PBS to remove the test substance and then incubated in fresh medium for 42 hours.
-
Viability Assessment (MTT Assay):
-
Tissues are transferred to a 24-well plate containing 300 µL of MTT solution (1 mg/mL).
-
Incubate for 3 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
The formazan is extracted from the tissues by submerging them in 2 mL of isopropanol and shaking for at least 2 hours.
-
-
Data Analysis: The optical density (OD) of the extracted formazan is measured using a spectrophotometer at 570 nm. The percentage of tissue viability is calculated relative to the negative control.
Caption: Workflow for OECD TG 439 Skin Irritation Test.
Protocol: Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) for Eye Irritation
The HET-CAM test is a widely used alternative to in-vivo eye irritation studies. It assesses the potential of a substance to cause damage to blood vessels on the chorioallantoic membrane of a fertilized chicken egg.
Methodology:
-
Egg Preparation: Fertilized hen's eggs are incubated for 9 days. On day 9, the shell over the air sac is removed to expose the inner shell membrane.
-
Membrane Exposure: The inner membrane is carefully removed to reveal the chorioallantoic membrane (CAM) with its network of blood vessels.
-
Test Substance Application: 0.3 mL of the this compound solution (at various high concentrations) is applied directly onto the CAM. A negative control (0.9% NaCl) and a positive control (0.1 M NaOH) are used in parallel.
-
Observation: The CAM is observed for 5 minutes for three key endpoints:
-
Hemorrhage: Bleeding from the vessels.
-
Lysis: Disintegration of blood vessels.
-
Coagulation: Clotting of blood or protein denaturation.
-
-
Scoring: The time at which each endpoint first appears is recorded. An Irritation Score (IS) is calculated based on these times. A common formula is:
-
IS = ( (301 - Hemorrhage Time [s]) / 300 ) * 5 + ( (301 - Lysis Time [s]) / 300 ) * 7 + ( (301 - Coagulation Time [s]) / 300 ) * 9
-
-
Classification: The final IS value is used to classify the substance's irritation potential (e.g., 0-0.9: Non-irritant, 1-4.9: Slight, 5-8.9: Moderate, 9-21: Severe).
Caption: Workflow for the HET-CAM Eye Irritation Test.
Section 4: Troubleshooting Guide
Problem 1: High variability in cytotoxicity assay (e.g., MTT) results between replicates.
-
Possible Cause 1: Peptide Solubility Issues. At high concentrations, peptides can aggregate or precipitate out of solution, leading to inconsistent dosing in wells.
-
Solution: Visually inspect your stock and working solutions for any cloudiness or precipitate. Consider using a different solvent system (e.g., a small amount of DMSO followed by dilution in culture medium). Perform a solubility test before starting the main experiment.
-
-
Possible Cause 2: Interference with MTT Assay. Some compounds can directly reduce MTT or interfere with formazan crystal solubilization, leading to false results.
-
Solution: Run a cell-free control where the peptide is added to culture medium and the MTT assay is performed. Any color change indicates direct interference. If this occurs, consider using an alternative viability assay, such as the Neutral Red Uptake (NRU) assay or a CyQUANT Direct Cell Proliferation Assay.
-
-
Possible Cause 3: Inconsistent Cell Seeding. Uneven cell numbers across the plate will lead to high variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between seeding every few rows. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation ("edge effects").
-
Problem 2: Unexpectedly low cytotoxicity at the highest concentrations (non-linear dose-response).
-
Possible Cause 1: Peptide Aggregation. At a critical concentration, the peptide may be forming large aggregates that are less bioavailable or unable to interact with the cells effectively.
-
Solution: In addition to checking solubility, analyze the peptide's aggregation state at high concentrations using techniques like dynamic light scattering (DLS).
-
-
Possible Cause 2: Cell Proliferation Effects. Some peptides, at certain concentrations, can stimulate cell proliferation, which may mask underlying cytotoxicity in an MTT assay (which measures metabolic activity).
-
Solution: Supplement your viability assay with a direct cell counting method (e.g., using a hemocytometer or an automated cell counter) or a DNA-based proliferation assay (e.g., BrdU incorporation) to distinguish between changes in metabolic activity and actual cell numbers.
-
Problem 3: Positive control in the RhE skin irritation test (OECD TG 439) fails to show expected toxicity.
-
Possible Cause 1: Compromised Tissue Barrier. If the RhE tissues were damaged during shipping or handling, their barrier function might be compromised, leading to inconsistent results.
-
Solution: Always perform a quality control check on new batches of tissues, for example, by measuring their baseline electrical resistance to ensure barrier integrity.
-
-
Possible Cause 2: Ineffective Positive Control. The positive control substance (e.g., Sodium Dodecyl Sulfate - SDS) may have degraded.
-
Solution: Prepare fresh positive control solutions for each experiment. Ensure the concentration is correct and that it is fully dissolved.
-
Caption: Hypothetical signaling pathway for peptide-induced cytotoxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis of Acetyl Tetrapeptide-5 and Acetyl Hexapeptide-8 for Dermatological Applications
An objective guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental validation of two prominent cosmetic peptides.
This guide provides a detailed comparative analysis of Acetyl Tetrapeptide-5 and Acetyl Hexapeptide-8, two synthetic peptides widely utilized in the cosmetics industry for their targeted anti-aging properties. We delve into their distinct mechanisms of action, supported by experimental data from in vitro and in vivo studies, to offer a comprehensive resource for formulation, research, and development.
Overview and Chemical Profiles
| Feature | This compound | Acetyl Hexapeptide-8 |
| Common Name | Eyeseryl | Argireline |
| Peptide Sequence | N-acetyl-β-alanyl-L-histidyl-L-seryl-L-histidine[1] | A synthetic fragment of SNAP-25[2] |
| Primary Function | Anti-edema, Anti-glycation, Anti-dark circles[3][4][5] | Anti-wrinkle (neuromodulating)[6][7][8] |
| Target Area | Primarily periorbital (under-eye) area[9] | Areas with dynamic wrinkles (forehead, around eyes)[2][10] |
| Solubility | Good solubility in water[11] | Hydrophilic[6][8] |
Mechanisms of Action: A Tale of Two Pathways
The efficacy of these peptides stems from their fundamentally different biological targets. This compound addresses physiological factors leading to under-eye puffiness and discoloration, while Acetyl Hexapeptide-8 targets the neuromuscular pathways responsible for expression wrinkles.
This compound: Combating Edema and Glycation
This compound employs a multi-faceted approach primarily focused on the periorbital region. Its mechanism involves:
-
Improving Microcirculation and Lymphatic Drainage : It helps reduce fluid accumulation (edema) by improving lymphatic circulation and reducing capillary permeability.[5][9][12] This draining effect is crucial for diminishing the appearance of puffy eye bags.[5]
-
Inhibition of Angiotensin-Converting Enzyme (ACE) : In vitro tests demonstrate that this compound can inhibit ACE activity in a dose-dependent manner.[11][12][13] By reducing the activity of ACE, which is involved in regulating blood pressure, the peptide may improve local blood circulation and alleviate vascular pressure.[12][13]
-
Anti-Glycation Effect : Glycation is a process where sugar molecules cross-link with proteins like collagen, leading to a loss of skin elasticity.[3] this compound inhibits this process, protecting collagen from damage and helping to maintain skin firmness.[3][5][12]
-
Antioxidant and Anti-inflammatory Activity : The peptide supports the activity of Superoxide Dismutase (SOD), an enzyme that protects cells from oxidative stress.[3][12] It also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6, which can contribute to under-eye bags and dark circles.[1][11]
Acetyl Hexapeptide-8: The "Botox-Like" Neuromodulator
Often marketed as a topical alternative to botulinum toxin, Acetyl Hexapeptide-8 is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[14][15] Its primary mechanism involves the modulation of neurotransmitter release at the neuromuscular junction.
-
SNARE Complex Disruption : Expression wrinkles are formed by the contraction of facial muscles, which is triggered by the release of the neurotransmitter acetylcholine. This release is dependent on the formation of a ternary protein complex known as SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor).[6][16]
-
Inhibition of Acetylcholine Release : Acetyl Hexapeptide-8 competes with SNAP-25 for a position in the SNARE complex, destabilizing its formation.[16] This disruption inhibits the release of acetylcholine into the synapse, leading to a reduction in muscle contraction and subsequent relaxation of facial tension.[6][7][16] This ultimately softens the appearance of dynamic wrinkles.[10]
-
Collagen Stimulation : Some evidence also suggests that Acetyl Hexapeptide-8 may support collagen production, which helps to improve skin elasticity and firmness.[7][17]
Comparative Efficacy: In Vivo and In Vitro Data
The clinical and laboratory data underscore the distinct applications of each peptide.
Quantitative Performance Data
| Study Parameter | This compound | Acetyl Hexapeptide-8 |
| Primary Endpoint | Reduction of under-eye bag volume/puffiness and dark circles. | Reduction of wrinkle depth and volume. |
| Concentration (In Vivo) | 0.01% - 2%[1][4] | 10%[6] |
| Study Duration | 15 - 60 days[1][3][4] | 30 - 60 days[6] |
| Reported Efficacy | - 95% of participants showed reduced eye bag visibility after 60 days.[3] - 70% of participants showed improvement by day 15.[3][4] - Significant reduction in under-eye bag volume with 1% cream after 28 days.[1] - Reduced dark circles with 2% gel after 15 days.[1] | - 49% reduction in wrinkle depth after 4 weeks (10% formulation).[6] - 30% reduction in wrinkle depth after 30 days (10% cream).[6] - Up to 48% improvement in fine lines and wrinkles within 4 weeks.[18] |
| In Vitro Efficacy | - Inhibits ACE-1 activity at 100 μg/mL.[13] - Reaches 50% inhibition of vascular permeability at 1mg/mL.[12] | - 30% inhibition of catecholamine exocytosis at 100 µM.[19] |
Skin Penetration Challenges
A critical factor influencing the in vivo efficacy of topical peptides is their ability to penetrate the stratum corneum.
-
This compound : While specific penetration studies are less cited, its efficacy in clinical trials at low concentrations suggests adequate bioavailability in the periorbital region, which has a thinner stratum corneum.
-
Acetyl Hexapeptide-8 : Due to its hydrophilic nature and larger size, skin penetration is a significant challenge.[6][8] Studies have yielded conflicting results; one in vitro study using a 10% O/W emulsion found that only 0.22% of the applied dose remained in the stratum corneum and none was detected in the receptor fluid, suggesting poor penetration through the full epidermis.[6][20] However, formulation plays a key role, with multiple emulsions (W/O/W) showing enhanced delivery compared to simple O/W or W/O emulsions.[6][19]
Experimental Protocols and Methodologies
Reproducibility is paramount in scientific research. Below are generalized protocols for key experiments used to validate the efficacy of these peptides.
Protocol 1: In Vivo Assessment of Anti-Wrinkle Efficacy (for Acetyl Hexapeptide-8)
-
Subject Recruitment : Recruit a cohort of volunteers (e.g., n=20) with visible periorbital or forehead wrinkles. Establish clear inclusion/exclusion criteria.
-
Product Formulation : Prepare the test product (e.g., O/W emulsion containing 10% Acetyl Hexapeptide-8) and a placebo vehicle.
-
Application Protocol : Conduct a double-blind, placebo-controlled, split-face study. Subjects apply the peptide formulation to one side of the face and the placebo to the other, twice daily for 30 days.
-
Efficacy Measurement :
-
Instrumentation : Use non-invasive 3D skin imaging systems (e.g., PRIMOS®, Antera 3D®) to quantify changes in wrinkle depth, volume, and roughness at baseline (D0) and endpoint (D30).
-
Data Analysis : Perform statistical analysis (e.g., paired t-test) to compare the changes in wrinkle parameters between the active and placebo-treated sides.
-
Protocol 2: In Vivo Assessment of Anti-Puffiness Efficacy (for this compound)
-
Subject Recruitment : Recruit volunteers (e.g., n=20) with clinically diagnosed under-eye bags.
-
Product Formulation : Prepare the test product (e.g., gel containing 1% this compound) and a placebo.
-
Application Protocol : Subjects apply the assigned product to the periorbital area twice daily for 28-60 days.
-
Efficacy Measurement :
-
Instrumentation : Utilize fringe projection or 3D imaging to measure the volume and topography of the under-eye bags at baseline and subsequent time points (e.g., D15, D30, D60).
-
Clinical & Self-Assessment : A dermatologist scores changes in puffiness and dark circles based on standardized photographic evidence.[12] Subjects complete self-assessment questionnaires.
-
Data Analysis : Analyze changes in eye bag volume and clinical scores over time compared to baseline.
-
Protocol 3: In Vitro Skin Penetration Assay (Franz Diffusion Cell)
-
Skin Preparation : Obtain human cadaver or animal skin and mount it on a Franz diffusion cell, separating the donor and receptor compartments.[15]
-
Product Application : Apply a precise dose (e.g., 2 mg/cm²) of the peptide-containing formulation to the surface of the stratum corneum in the donor compartment.[20]
-
Sample Collection : At predetermined time intervals over 24 hours, collect samples from the receptor fluid.
-
Skin Layer Analysis : After the exposure period, wash the skin surface. Separate the stratum corneum (via tape stripping), epidermis, and dermis.[20]
-
Quantification : Use a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry), to quantify the concentration of the peptide in the receptor fluid and each skin layer.[20] This determines the percentage of the applied dose that has penetrated through the skin.
Safety and Regulatory Profile
Both peptides are generally considered safe for topical cosmetic use at recommended concentrations.
-
This compound : It is well-tolerated by most skin types, including sensitive skin, and does not show irritant or toxic effects at typical concentrations used in cosmetics.[3][9][21] Safety data sheets indicate it is not classified as a hazardous substance.[22]
-
Acetyl Hexapeptide-8 : The Expert Panel for Cosmetic Ingredient Safety (CIR) has concluded that Acetyl Hexapeptide-8 is safe in cosmetics at concentrations up to 0.005%.[23][24][25] The panel noted that available data were insufficient to determine safety at higher concentrations.[23][25] Its low likelihood of percutaneous absorption at these low concentrations mitigates safety concerns.[23] Material Safety Data Sheets (MSDS) classify it as a non-hazardous substance.[26][27]
Comparative Summary and Conclusion
| Feature | This compound | Acetyl Hexapeptide-8 |
| Primary Indication | Under-eye puffiness, bags, and dark circles. | Dynamic facial wrinkles (expression lines). |
| Mechanism | Physiological: Improves fluid dynamics, inhibits glycation. | Neuromuscular: Inhibits acetylcholine release. |
| Strengths | Multi-faceted mechanism for a complex issue (edema, glycation). Effective at low concentrations. | Direct, targeted action on the root cause of expression lines. |
| Limitations | Less effective for eye bags caused by fat deposits or significant skin laxity. | Efficacy is highly dependent on formulation due to poor skin penetration. Effects are temporary. |
| Ideal Application | Daily-use eye creams and serums for reducing signs of fatigue. | Targeted treatments for the forehead, crow's feet, and frown lines. |
References
- 1. nbinno.com [nbinno.com]
- 2. Acetyl hexapeptide-3 - Wikipedia [en.wikipedia.org]
- 3. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 6. mdpi.com [mdpi.com]
- 7. skincarecrl.com [skincarecrl.com]
- 8. Acetyl Hexapeptide-8 in Cosmeceuticals-A Review of Skin Permeability and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. naturalorganicskincare.com [naturalorganicskincare.com]
- 11. Gebiotide® this compound | Gene Biocon [g-biotec.com]
- 12. skinmiles.com [skinmiles.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Public Interest in Acetyl Hexapeptide-8: Longitudinal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. skinwit.com [skinwit.com]
- 18. Argireline: Skin Benefits of Acetyl Hexapeptide-8 | Root Science [shoprootscience.com]
- 19. cir-safety.org [cir-safety.org]
- 20. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sincereskincare.com [sincereskincare.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. cir-safety.org [cir-safety.org]
- 24. cir-safety.org [cir-safety.org]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. ellementalpro.com [ellementalpro.com]
A Comparative Analysis of Acetyl Tetrapeptide-5 and Palmitoyl Tetrapeptide-7 for Drug Development and Scientific Research
An in-depth examination of two prominent bioactive peptides, Acetyl Tetrapeptide-5 and Palmitoyl Tetrapeptide-7, reveals distinct mechanisms of action and therapeutic potentials. While both peptides are utilized in advanced skincare, their underlying biological pathways suggest broader applications in drug development for conditions related to edema, inflammation, and tissue regeneration.
This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these molecules.
At a Glance: Key Differences
| Feature | This compound | Palmitoyl Tetrapeptide-7 |
| Primary Function | Anti-edema, Anti-glycation | Anti-inflammatory, Collagen and Elastin Stimulation |
| Key Mechanism | Improves lymphatic circulation, reduces vascular permeability, inhibits ACE | Reduces Interleukin-6 (IL-6) production, modulates NF-κB signaling |
| Primary Application | Periorbital puffiness (eye bags) and dark circles | Anti-aging, skin soothing, addresses inflammatory skin conditions |
| Amino Acid Sequence | N-acetyl-beta-alanyl-L-histidyl-L-seryl-L-histidine | Glycine-Glutamine-Proline-Arginine |
| Lipid Conjugation | None | Palmitic Acid |
This compound: A Focus on Fluid Dynamics and Glycation
This compound, also known commercially as Eyeseryl, is a synthetic peptide primarily recognized for its efficacy in reducing puffiness and dark circles around the eyes.[1][2][3][4] Its mechanism of action is multifaceted, targeting the physiological factors that contribute to fluid accumulation and tissue degradation in the periorbital area.
Mechanism of Action
The primary mechanisms of this compound include:
-
Improved Microcirculation and Lymphatic Drainage: The peptide enhances lymphatic circulation and reduces water retention, leading to a visible reduction in edema.[1][4][5]
-
Reduction of Vascular Permeability: It has been shown to inhibit vascular permeability in a dose-dependent manner, preventing fluid from leaking out of blood vessels and accumulating in the surrounding tissue.[6]
-
Inhibition of Angiotensin I-Converting Enzyme (ACE): By inhibiting ACE activity, this compound can help to reduce blood pressure in the microcapillaries around the eyes, further aiding in the reduction of fluid buildup.[6][7][8]
-
Anti-Glycation Effect: Glycation is a process where sugar molecules cross-link with proteins like collagen, leading to a loss of skin elasticity.[1][2] this compound inhibits this process, thereby preserving the integrity and elasticity of the skin. It also supports the activity of Superoxide Dismutase (SOD), an enzyme that protects against oxidative stress.[1][2][6]
Signaling Pathway and Experimental Workflow
The signaling pathway of this compound is centered on its ability to counteract factors that lead to edema and tissue aging.
Experimental Data: this compound
| Experiment Type | Protocol | Results |
| In-vivo Study | 20 female volunteers (18-65 years) applied a cream with 0.01% this compound twice daily for 60 days. Eye bag puffiness was evaluated by a dermatologist.[6] | By day 15, 70% of participants showed improvement. By day 60, 95% of participants showed improvement in the appearance of eye bags.[1][9] |
| In-vivo Study | A cream containing 1% this compound was used for 28 days.[3] | A significant reduction in the volume of under-eye bags was observed.[3] |
| In-vivo Study | A gel with 2% this compound was applied for 15 days.[3] | A reduction in the appearance of dark circles was noted.[3] |
| In-vitro ACE Inhibition Assay | The inhibitory effect of this compound on Angiotensin I-Converting Enzyme was measured.[6] | This compound showed a dose-dependent inhibitory effect on ACE activity.[6][8] At 100 µg/mL, it inhibits ACE-1 activity.[8] |
| In-vitro Vascular Permeability Assay | An in-vitro model with endothelial cell monolayers was used to assess the effect on vascular permeability.[6] | This compound inhibited vascular permeability in a dose-dependent manner, reaching 50% inhibition at 1mg/ml.[6] |
| In-vitro Glycation Inhibition Assay | The ability of this compound to inhibit the glycation of Superoxide Dismutase (SOD) was tested.[2] | The peptide demonstrated an inhibitory effect against glycation, thus protecting SOD activity.[2][6] |
Palmitoyl Tetrapeptide-7: A Modulator of Inflammatory Responses
Palmitoyl Tetrapeptide-7 is a synthetic peptide composed of four amino acids (Glycine, Glutamine, Proline, and Arginine) conjugated with palmitic acid to enhance its stability and skin penetration.[10][11][12] Its primary role is in the down-regulation of inflammatory responses, which are a key driver of skin aging.
Mechanism of Action
The principal mechanism of Palmitoyl Tetrapeptide-7 is the reduction of pro-inflammatory mediators:
-
Inhibition of Interleukin-6 (IL-6): Palmitoyl Tetrapeptide-7 has been shown to suppress the production of IL-6, a key cytokine involved in the inflammatory cascade.[13][14][15][16] This is particularly relevant in response to stressors like UV radiation.[15][17]
-
Modulation of NF-κB Signaling: It is theorized to interfere with the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[10][18]
-
Extracellular Matrix (ECM) Support: By reducing inflammation, Palmitoyl Tetrapeptide-7 helps to prevent the degradation of essential ECM proteins like collagen and elastin.[10][17] It is also believed to stimulate the regeneration of collagen fibers.[12][14][19]
Signaling Pathway and Experimental Workflow
The signaling cascade for Palmitoyl Tetrapeptide-7 involves the suppression of inflammatory signals that lead to skin damage.
Experimental Data: Palmitoyl Tetrapeptide-7
| Experiment Type | Protocol | Results |
| In-vitro Study | Cells were exposed to UV radiation and then treated with Palmitoyl Tetrapeptide-7.[14][16] | An 86% reduction in interleukin production was observed.[14][16] Higher concentrations of the peptide led to a greater reduction in IL-6, up to 40%.[14][16] |
| In-vivo Study | 28 subjects applied a formulation with Palmitoyl Tetrapeptide-7 to the face for two months.[13] | A significant increase in skin fiber content was observed compared to baseline.[13] |
| In-vivo Study | 17 subjects applied a cream with 15 ppm Palmitoyl Tetrapeptide-7 for one month.[20] | A reduction in lines and wrinkles was reported.[20] |
| Clinical Study | A formulation with 0.2% Palmitoyl Tetrapeptide-7 was used for 28 days.[18] | Increased collagen density by 58.3% and reduced nasolabial fold depth by 19.7%.[18] |
| Clinical Study | A cream with 5% Palmitoyl Tetrapeptide-7 was used by 40 volunteers for 4 weeks.[18] | A 58% reduction in redness and 63% less stinging was reported.[18] |
| Clinical Study | An eye cream containing Palmitoyl Tetrapeptide-7 and other actives was used for 12 weeks.[19] | Significant improvements in skin hydration (28.12%), elasticity (18.81%), and collagen production (54.99%) were observed.[19] |
Comparative Summary and Future Directions
This compound and Palmitoyl Tetrapeptide-7 offer distinct yet complementary approaches to modulating skin physiology. This compound's targeted action on fluid dynamics makes it a strong candidate for localized edema, while Palmitoyl Tetrapeptide-7's broad anti-inflammatory effects position it as a valuable tool in combating chronic inflammation-driven aging and potentially other inflammatory skin disorders.
For drug development professionals, the choice between these peptides will depend on the specific therapeutic target. This compound could be explored for conditions characterized by localized fluid retention beyond cosmetic applications. Palmitoyl Tetrapeptide-7, with its ability to modulate cytokine production, warrants further investigation for its potential in treating inflammatory dermatoses.
Future research should focus on head-to-head clinical trials to directly compare the efficacy of these peptides for specific endpoints. Furthermore, exploring synergistic effects, such as combining an anti-inflammatory peptide like Palmitoyl Tetrapeptide-7 with an anti-edema agent like this compound, could lead to the development of more comprehensive and effective therapeutic strategies. The detailed experimental protocols provided herein offer a foundation for designing such future studies.
References
- 1. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 2. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 3. nbinno.com [nbinno.com]
- 4. specialchem.com [specialchem.com]
- 5. dermaessentia.com [dermaessentia.com]
- 6. skinmiles.com [skinmiles.com]
- 7. ulprospector.com [ulprospector.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. Palmitoyl Tetrapeptide-7: Hypothesized Mechanisms and Potential Implications | Indiablooms - First Portal on Digital News Management [indiablooms.com]
- 11. specialchem.com [specialchem.com]
- 12. lesielle.com [lesielle.com]
- 13. Palmitoyl Tetrapeptide-7 - Wholesale Distributor [naturalpoland.com]
- 14. activepeptide.com [activepeptide.com]
- 15. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avenalab.com [avenalab.com]
- 17. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 18. Discover Palmitoyl Tetrapeptide-7: Anti-Aging Benefits Unveiled - Aogebio [aogebio.com]
- 19. Comprehensive evaluation of the efficacy and safety of a new multi‐component anti‐aging topical eye cream - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cir-safety.org [cir-safety.org]
Unveiling the In Vivo Efficacy of Acetyl Tetrapeptide-5 for Periorbital Hyperpigmentation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Acetyl tetrapeptide-5 against other established treatments for dark circles. This analysis is supported by experimental data and detailed methodologies to facilitate informed evaluation and future research.
This compound is a synthetic peptide that has garnered attention for its potential to ameliorate periorbital hyperpigmentation, commonly known as dark circles. Its proposed mechanisms of action include improving microcirculation, reducing vascular permeability, and inhibiting the formation of advanced glycation end products (AGEs), all of which are believed to contribute to the pathogenesis of dark circles.[1][2] This guide delves into the in vivo evidence supporting the efficacy of this compound and compares it with two widely recognized alternative treatments: topical Vitamin C and laser therapy.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the quantitative data from in vivo studies on this compound, topical Vitamin C, and laser therapy for the reduction of dark circles.
| Treatment Modality | Active Ingredient/Procedure | Concentration/Parameters | Study Duration | Key Quantitative Outcomes |
| This compound | This compound | 0.01% in a cream base | 60 days | - 95% of participants showed improvement in eye bag puffiness by day 60, as assessed by a dermatologist.[3][4][5] - 35% increase in skin elasticity after 30 days of application, measured by cutometer.[3] - Average reduction in eye bag thickness of 0.08 mm at day 28 and 0.20 mm at day 56, measured by 3D morphometric analysis.[3] |
| Topical Vitamin C | 10% Sodium Ascorbate | 10% lotion | 6 months | - Significant decrease in the change in Erythema Index (EI) on the treated side compared to the vehicle-treated side.[6][7] - A trend towards increased dermal thickness on the treated side, although not statistically significant.[6][7] |
| Laser Therapy | Low-fluence Q-switched 1064-nm Nd:YAG laser | 4.2 J/cm², 8 sessions at 3-4 day intervals | Approx. 4 weeks | - Significant decrease in the Melanin Index from a baseline of 225.84 to 182.65.[8][9] - 87% of patients (26 out of 30) showed 'excellent' or 'good' global improvement as rated by physicians.[8][9] - 93% of patients (28 out of 30) rated their overall satisfaction as 'excellent' or 'good'.[8][9] |
| Laser Therapy | 694-nm Fractional Q-switched ruby laser | 3.0-3.5 J/cm², 8 sessions at 7-day intervals | 8 weeks | - Significant decrease in the Melanin Index from a baseline of 240.44 to 194.56.[10][11] - 93% of patients (28 out of 30) showed 'excellent' or 'good' global improvement.[10][11] - 87% of patients (26 out of 30) rated their overall satisfaction as 'excellent' or 'good'.[10][11] |
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, the following sections provide detailed methodologies for the key in vivo experiments.
In Vivo Validation of this compound
-
Study Design: A single-center, open-label study involving 20 female volunteers aged 18 to 65 with visible under-eye bags and dark circles.[3]
-
Treatment Protocol: Participants applied a cream containing 0.01% this compound to the periorbital area twice daily for 60 days.[3]
-
Efficacy Assessments:
-
Dermatological Evaluation: A dermatologist assessed the decrease in eye bag puffiness at baseline, day 15, day 30, and day 60. The evaluation was based on a 4-point grading scale by comparing photographs from each visit to the baseline image (1 = no reduction, 2 = slight reduction, 3 = fairly good reduction, 4 = good reduction).[3]
-
Instrumental Analysis of Skin Elasticity: Skin elasticity of the periorbital area was measured using a Cutometer® at baseline and after 30 and 60 days of treatment.[3]
-
3D Morphometric Analysis: The volume and thickness of under-eye bags were quantified using 3D morphometric analysis at baseline, day 28, and day 56.[3]
-
In Vivo Validation of Topical Vitamin C
-
Study Design: A split-face, vehicle-controlled, single-blind study with 14 subjects presenting with dark circles of the lower eyelid.[6][7]
-
Treatment Protocol: A 10% sodium ascorbate lotion was applied to one lower eyelid, while a vehicle lotion was applied to the contralateral eyelid twice daily for 6 months.[6][7]
-
Efficacy Assessments:
-
Spectrophotometric Analysis: The Melanin Index (MI) and Erythema Index (EI) of the lower eyelid skin were measured using a Mexameter® MX 18 at baseline and at subsequent follow-up visits.[6][7]
-
Ultrasonographic Analysis: The thickness of the dermis in the lower eyelid was measured using a 20-MHz B-mode echogram at baseline and at the end of the study.[6][7]
-
In Vivo Validation of Laser Therapy (Low-fluence Q-switched 1064-nm Nd:YAG)
-
Study Design: An open-label, prospective clinical trial involving 30 female participants with infraorbital hyperpigmentation.[8][9]
-
Treatment Protocol: Participants received eight sessions of low-fluence (4.2 J/cm²) Q-switched 1064-nm Nd:YAG laser treatment at 3 to 4-day intervals.[8][9]
-
Efficacy Assessments:
-
Physician's Global Assessment: Two independent dermatologists evaluated the overall improvement in dark circles based on standardized photographs using a grading scale (e.g., excellent, good, fair, poor).[8][9]
-
Patient Self-Assessment: Participants rated their satisfaction with the treatment outcome on a similar scale.[8][9]
-
Spectrophotometric Analysis: The Melanin Index of the treated area was measured using a narrow-band reflectance spectrophotometer (Mexameter®) at baseline and after the final treatment session.[8][9]
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Proposed mechanism of this compound.
Caption: In vivo validation workflow for this compound.
References
- 1. naturalorganicskincare.com [naturalorganicskincare.com]
- 2. naturalorganicskincare.com [naturalorganicskincare.com]
- 3. skinmiles.com [skinmiles.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 6. Effects of vitamin C on dark circles of the lower eyelids: quantitative evaluation using image analysis and echogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Treatment of infraorbital dark circles using a low-fluence Q-switched 1,064-nm laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of infraorbital dark circles using 694-nm fractional Q-switched ruby laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Peptides for the Treatment of Under-Eye Bags: Acetyl Tetrapeptide-5 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Under-eye bags, a common aesthetic concern, can be attributed to a variety of physiological factors including fluid accumulation (edema), fat deposition, and loss of skin elasticity. The cosmetic industry has seen a surge in the development of topical treatments, with peptides emerging as a promising class of active ingredients. This guide provides a detailed comparison of the efficacy of Acetyl Tetrapeptide-5 against other popular peptides, namely Acetyl Hexapeptide-8 and the components of Matrixyl™ (Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7), for the treatment of under-eye bags. This analysis is supported by available experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: A Divergent Approach to a Common Problem
The peptides discussed herein address under-eye bags through distinct biological pathways. This compound primarily targets edema, while Acetyl Hexapeptide-8 focuses on muscle relaxation, and Matrixyl™ peptides aim to rebuild the extracellular matrix.
This compound (Eyeseryl™)
This synthetic tetrapeptide is renowned for its anti-edema and anti-glycation properties.[1][2] Its primary mechanisms of action include:
-
Improving Lymphatic Circulation: this compound is suggested to enhance lymphatic drainage, which helps to remove accumulated fluid from the under-eye area, thereby reducing puffiness.[3]
-
Inhibiting Vascular Permeability: In-vitro studies have shown that this compound can reduce the leakage of fluid from blood vessels, a key contributor to edema.[4]
-
Anti-Glycation Effect: Glycation is a process where sugar molecules cross-link with proteins like collagen, leading to a loss of skin elasticity. This compound has been shown to inhibit this process, helping to maintain the skin's firmness and prevent the formation of bags.[4]
Acetyl Hexapeptide-8 (Argireline™)
Known as a "Botox-in-a-jar," this neuropeptide works by inhibiting the release of neurotransmitters that cause muscle contraction.[3] While its primary application is for expression wrinkles, its relevance to certain types of eye bags lies in its ability to:
-
Reduce Muscle-Related Puffiness: In some individuals, hyperactivity of the orbicularis oculi muscle can contribute to the appearance of under-eye bags. By relaxing this muscle, Acetyl Hexapeptide-8 may help to smooth the under-eye area.
Matrixyl™ (Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7)
This combination of peptides, also known as Matrixyl 3000, works to repair the skin's extracellular matrix.[5] Its components have distinct yet synergistic actions:
-
Palmitoyl Tripeptide-1: This peptide stimulates the synthesis of collagen and glycosaminoglycans, which are essential for maintaining the skin's structural integrity and firmness.
-
Palmitoyl Tetrapeptide-7: This peptide is believed to reduce inflammation and inhibit the production of interleukins, which can degrade the extracellular matrix.[1][6] By preserving the integrity of the dermal matrix, it helps to improve skin elasticity and reduce the appearance of under-eye bags caused by skin laxity.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical studies on the efficacy of these peptides. It is important to note that direct head-to-head comparative studies are scarce in publicly available literature.
Table 1: Efficacy of this compound for Under-Eye Bags
| Parameter | Dosage/Concentration | Study Duration | Number of Volunteers | Results | Citation |
| Improvement in Eye Bag Puffiness | 0.01% this compound (in a 10% Eyeseryl™ solution) | 15 days | 20 | 70% of volunteers showed improvement. | [2] |
| Improvement in Eye Bag Puffiness | 0.01% this compound (in a 10% Eyeseryl™ solution) | 60 days | 20 | 95% of volunteers showed improvement. | [2] |
| Reduction in Under-Eye Puffiness Volume | 1% Eyeseryl™ peptide solution | 28 days | Male volunteers (30-65 years old) | Up to 29.7% decrease in puffiness volume. | [8] |
Table 2: Efficacy of Acetyl Hexapeptide-8 for Periorbital Wrinkles (as an indicator of muscle relaxation)
| Parameter | Dosage/Concentration | Study Duration | Number of Volunteers | Results | Citation |
| Anti-Wrinkle Efficacy (Periorbital) | Not specified | 4 weeks | 60 | 48.9% total anti-wrinkle efficacy in the treatment group vs. 0% in placebo. | [3] |
Table 3: Efficacy of Palmitoyl Tetrapeptide-7 Containing Formulations for Periorbital Concerns
| Parameter | Dosage/Concentration | Study Duration | Number of Volunteers | Results | Citation |
| Skin Hydration | Multi-component cream with Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7 | 12 weeks | 37 | 28.12% enhancement in skin hydration. | [4] |
| Skin Elasticity | Multi-component cream with Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7 | 12 weeks | 37 | 18.81% improvement in skin elasticity. | [4] |
| Collagen Production | Multi-component cream with Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7 | 12 weeks | 37 | 54.99% increase in collagen production. | [4] |
| Under-eye Fine Lines | 0.2% Palmitoyl Tetrapeptide-7 formulation | 8 weeks | Not specified | 37.2% reduction in under-eye fine lines. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited.
In-Vivo Study Protocol for this compound
-
Objective: To evaluate the efficacy of a cream containing this compound in reducing under-eye bag puffiness.
-
Subjects: 20 female volunteers, aged 18 to 65.
-
Test Product: A cream containing 0.01% pure this compound (formulated as 10% of the commercial solution Eyeseryl™).
-
Methodology:
-
A baseline measurement of under-eye bag puffiness was taken using standardized photography.
-
Subjects were instructed to apply the test cream twice daily for 60 days.
-
Follow-up photographs were taken at day 15 and day 60.
-
A dermatologist evaluated the reduction in eye bag puffiness by comparing the photographs to the baseline images, using a scoring system (1=no reduction, 2=slight reduction, 3=fairly good reduction, 4=good reduction).
-
Instrumental measurements of skin moisturization were also performed using a Corneometer.
-
-
Citation: [2]
Clinical Trial Protocol for a Multi-Peptide Eye Serum
-
Objective: To evaluate the cosmetic efficacy of a multi-peptide eye serum for improving periorbital skin in women.
-
Subjects: 32 female volunteers, aged 20 to 45 years.
-
Test Product: A multi-peptide eye serum (specific peptide concentrations not detailed in the abstract).
-
Methodology:
-
Baseline measurements of stratum corneum skin hydration and skin elasticity were taken using a Corneometer CM825 and a Skin Elastometer MPA580, respectively.
-
Skin image and wrinkle analysis of the "crow's feet" area were conducted using the PRIMOS CR technique.
-
Subjects applied the eye serum daily for 28 days.
-
Measurements were repeated at specified intervals during the study.
-
Subjects completed self-assessment questionnaires on days 14 and 28.
-
-
Citation: This protocol is a general representation based on similar studies, as the specific citation did not provide a detailed public protocol.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. Discover Palmitoyl Tetrapeptide-7: Anti-Aging Benefits Unveiled - Aogebio [aogebio.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Comprehensive evaluation of the efficacy and safety of a new multi‐component anti‐aging topical eye cream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skindeva.com [skindeva.com]
- 6. A Must Have Ingredient to Combat Your Puffy Under Eyes, Palmitoyl Tetrapeptide-7 - Relatable Science [relatablesci.com]
- 7. votary.co.uk [votary.co.uk]
- 8. Magic Anti-Eye bag, Anti-Dark Circle, Anti-Puffy Italy | Ubuy [ubuy.co.it]
A Comparative Analysis of Acetyl Tetrapeptide-5 for Periorbital Rejuvenation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of research findings on Acetyl Tetrapeptide-5 and its role in mitigating under-eye puffiness and dark circles. We will delve into its mechanisms of action, present available quantitative data from clinical studies, and compare its performance with established alternatives, namely caffeine and retinol.
Mechanism of Action: A Multi-pronged Approach
This compound is a synthetic peptide that has been shown to address the multifactorial causes of under-eye bags and dark circles through several key pathways.[1] Its primary functions include reducing edema, combating glycation, and improving microcirculation.[1][2]
Anti-Edema and Vascular Effects: Under-eye puffiness is often caused by fluid accumulation due to poor lymphatic drainage and increased capillary permeability.[3] this compound has demonstrated an ability to inhibit vascular permeability in a dose-dependent manner, thereby reducing fluid leakage into the surrounding tissue.[3] It is also suggested to improve lymphatic circulation, further aiding in the drainage of excess fluid.[1][2] Some in-vitro studies have shown that it can inhibit Angiotensin I-Converting Enzyme (ACE), which may contribute to improved blood circulation and a reduction in vascular pressure.[3][4]
Anti-Glycation Properties: Glycation is a process where sugar molecules cross-link with proteins like collagen, leading to the formation of Advanced Glycation End-products (AGEs). This process can impair the structural integrity of the skin, contributing to the formation of under-eye bags. This compound has been shown in in-vitro tests to inhibit enzyme glycation, specifically protecting Superoxide Dismutase (SOD) from inactivation.[3][5] By preserving SOD activity, it helps protect against oxidative stress.[1]
Anti-inflammatory Action: The peptide is also suggested to possess anti-inflammatory properties, which can help in reducing redness and irritation in the delicate periorbital area.[6]
Comparative Efficacy: this compound vs. Alternatives
The following tables summarize the available quantitative data from studies on this compound, Caffeine, and Retinol for the treatment of under-eye concerns. It is important to note that a significant portion of the detailed data for this compound originates from manufacturer-sponsored studies. Independent, peer-reviewed clinical trials with detailed protocols and quantitative results are limited, which should be considered when evaluating the evidence.[7]
Table 1: this compound Clinical Study Data
| Parameter | Methodology | Results | Source |
| Under-Eye Bag Volume | A cream with 0.01% this compound was applied twice daily for 60 days to 20 female volunteers (18-65 years). Evaluation was done via 3D morphometric analysis. | - Day 28: Average reduction of -0.08 mm (max -0.40 mm).- Day 56: Average reduction of -0.20 mm (max -0.69 mm).- 70% of volunteers showed improvement by day 15, and 95% by day 60. | [3][8] |
| Skin Elasticity | Assessed in the same study of 20 volunteers. | 30% increase in skin elasticity after 30 days. | [5] |
| Subjective Evaluation | Self-assessment by the 20 volunteers after 60 days. | - 62% reported smoother eye contour.- 52% reported diminished bags.- 52% felt a decongesting effect. | [3] |
Table 2: Caffeine Clinical Study Data
| Parameter | Methodology | Results | Source |
| Periorbital Hyperpigmentation & Puffiness | A review of studies on topically applied caffeine. | Significantly reduced periorbital pigmentation and improved lower eyelid puffiness. One study on a 3% caffeine pad for 1 month showed improved blood circulation and skin luminescence. Another study indicated that the cooling effect of the gel base was a major contributor to reducing puffiness, not significantly different from the caffeine gel itself. | [9][10] |
| Fine Lines & Wrinkles | A 3-month study comparing a caffeinated eye cream to a placebo. | Noticeable reduction in fine lines and wrinkles compared to the placebo. | [11] |
| Skin Permeation | In-vitro study using a synthetic membrane to test caffeine permeation from three different commercial eye creams. | The highest permeation observed was 0.49±0.04% over 24 hours. Permeation was influenced by the other ingredients in the formulation. | [12] |
Table 3: Retinoid Clinical Study Data
| Parameter | Methodology | Results | Source |
| Under-Eye Puffiness & Dark Circles | A 12-week open-label study with 26 subjects using a nightly double-conjugated retinoid/alpha hydroxy acid eye cream. | - Puffiness: 55% improvement from baseline (p<0.0001).- Under-Eye Darkness: 41% improvement from baseline (p<0.001). | |
| Fine Lines & Wrinkles | Same 12-week study. | 33% improvement in the appearance of lines/wrinkles from baseline (p<0.0001). | [13] |
| Photodamage | A double-blind, randomized controlled trial comparing 0.06% retinyl retinoate with a placebo cream for 12 weeks on 46 women. | Statistically significant improvement in facial wrinkles and roughness. |
Experimental Protocols
This compound In-Vivo Study Protocol:
-
Objective: To evaluate the efficacy of a cream containing this compound in reducing under-eye puffiness.
-
Subjects: 20 female volunteers, aged 18 to 65.
-
Treatment: Application of a cream containing 0.01% this compound twice daily for 60 days.
-
Evaluation:
-
Instrumental: 3D morphometric analysis to measure changes in the volume of under-eye bags at day 0, 28, and 56.
-
Visual: Photographic documentation at each time point.
-
Dermatological Assessment: A dermatologist assigned a score for the decrease in puffiness based on a 4-point scale (1 = no reduction to 4 = good reduction).
-
Self-Evaluation: Volunteers completed a questionnaire at the end of the study.[3]
-
This compound In-Vitro Vascular Permeability Protocol:
-
Objective: To assess the effect of this compound on vascular permeability.
-
Model: Endothelial cell monolayers cultured in inserts.
-
Methodology: The ability of this compound to inhibit the passage of a tracer molecule across the endothelial cell layer was measured.
-
Results: A dose-dependent inhibition of vascular permeability was observed, with a 50% inhibition at a concentration of 1mg/ml.[3]
Retinoid Eye Cream Clinical Study Protocol:
-
Objective: To evaluate the efficacy and tolerability of a retinoid eye cream on fine to moderate periorbital wrinkles.
-
Subjects: 26 subjects, aged 35 to 65, with Fitzpatrick skin types III-VI.
-
Treatment: Nightly application of a hydrating, double-conjugated retinoid/alpha hydroxy acid eye cream for 12 weeks. A subset of subjects also applied a peptide-rich eye cream in the morning.
-
Evaluation:
-
Investigator Assessments: Conducted at baseline, week 4, 8, and 12 using the Fitzpatrick Classification Wrinkle Scale for lines/wrinkles and a 6-point scale for texture, erythema, under-eye darkness, puffiness, and dryness.
-
Subject Satisfaction: Captured via questionnaires over the 12 weeks.
-
Adverse Events: Monitored throughout the study.[13]
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for this compound.
Caption: In-Vivo Experimental Workflow for this compound.
Conclusion
This compound presents a promising, multi-faceted approach to addressing under-eye puffiness and dark circles by targeting fluid dynamics, glycation, and inflammation. The available data, primarily from manufacturer-sponsored studies, suggests a notable efficacy in reducing the volume of under-eye bags and improving skin elasticity.
In comparison, caffeine offers a well-known vasoconstrictive effect that can temporarily reduce puffiness and the appearance of dark circles, although its long-term efficacy and the impact of formulation are key considerations. Retinoids, a cornerstone of anti-aging skincare, have demonstrated significant efficacy in improving the structural components of the skin, leading to reductions in puffiness, dark circles, and wrinkles, but may be associated with a higher potential for irritation.
For the scientific community, the key takeaway is the need for more independent, peer-reviewed clinical trials to robustly validate the efficacy of this compound and to enable direct, quantitative comparisons with established alternatives. Future research should focus on well-controlled, comparative studies with detailed methodologies to provide a clearer understanding of the relative performance of these compounds in periorbital rejuvenation.
References
- 1. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 2. specialchem.com [specialchem.com]
- 3. skinmiles.com [skinmiles.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 6. aurelderma.com [aurelderma.com]
- 7. This compound Guide for Puffy Eyes | Read on Superpower [superpower.com]
- 8. This compound (Explained + Products) [incidecoder.com]
- 9. A review of the efficacy of popular eye cream ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stark.health [stark.health]
- 12. utdr.utoledo.edu [utdr.utoledo.edu]
- 13. Efficacy and Tolerability of a Retinoid Eye Cream for Fine to Moderate Wrinkles of the Periorbital Region - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review of Acetyl Tetrapeptide-5 Clinical Trial Data for Periorbital Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-5, a synthetic peptide, has garnered significant attention in the cosmetic and dermatological fields for its potential to ameliorate common periorbital concerns, namely under-eye puffiness and dark circles. This guide provides a systematic overview of the available clinical data on this compound, presenting its proposed mechanisms of action, a summary of clinical efficacy, and detailed experimental protocols from key studies. The information is intended to offer an objective comparison and a data-driven perspective for research and development professionals.
Mechanism of Action
This compound is believed to exert its effects through a multi-faceted approach targeting the underlying physiological causes of under-eye bags and discoloration.[1][2][3] Its primary actions are thought to involve:
-
Anti-edema Effect: The peptide is suggested to improve lymphatic circulation and reduce fluid retention in the periorbital area.[3][4][5] This is potentially achieved by inhibiting the Angiotensin-Converting Enzyme (ACE), which plays a role in regulating fluid balance in tissues.[2][4][6] By reducing capillary permeability, it may limit fluid leakage into the surrounding tissue, thus decreasing puffiness.[1][2]
-
Anti-glycation Effect: Glycation is a process where sugar molecules cross-link with proteins like collagen, leading to a loss of skin elasticity and contributing to the formation of eye bags.[2][7] this compound has been shown in vitro to inhibit this process, thereby helping to maintain the skin's firmness and elasticity.[2][3][8]
Below is a diagram illustrating the proposed signaling pathways of this compound.
Clinical Efficacy Data
The most frequently cited clinical study on this compound was a manufacturer-sponsored in-vivo trial involving 20 female volunteers.[2][9] The study evaluated the efficacy of a cream containing 0.01% this compound applied twice daily over a 60-day period.
| Parameter | Day 15 | Day 30 | Day 60 | Source |
| Volunteers with Any Improvement in Eye Bags | 70% | - | 95% | [3][9] |
| Slight Reduction in Puffiness (Grade 2) | 25% | 40% | 30% | [2] |
| Fairly Good Reduction in Puffiness (Grade 3) | 30% | 25% | 30% | [2] |
| Good Reduction in Puffiness (Grade 4) | 15% | 25% | 35% | [2] |
| Increase in Skin Elasticity | - | 35% | - | [2] |
| Increase in Skin Moisturization | - | - | Significant Increase | [2] |
Experimental Protocol: In-Vivo Efficacy Study
The following outlines the methodology of the key clinical trial assessing the efficacy of this compound.
-
Study Design: Open-label, single-group study.
-
Participants: 20 female volunteers, aged 18 to 65.[2]
-
Intervention: Application of a cream containing 0.01% this compound.[2]
-
Dosage and Administration: Twice daily application to the periorbital area for 60 days.[2]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Data Collection Schedule: Assessments were performed at baseline (Day 0), Day 15, Day 30, and Day 60.[2]
The workflow for this clinical trial is depicted in the diagram below.
References
- 1. naturalorganicskincare.com [naturalorganicskincare.com]
- 2. skinmiles.com [skinmiles.com]
- 3. This compound - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]
- 4. pureingredients.us [pureingredients.us]
- 5. dermaessentia.com [dermaessentia.com]
- 6. Gebiotide® this compound | Gene Biocon [g-biotec.com]
- 7. This compound Guide for Puffy Eyes | Read on Superpower [superpower.com]
- 8. This compound | EyeSeryl® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 9. This compound (Explained + Products) [incidecoder.com]
A Comparative Analysis of the Anti-Edema Effects of Select Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
Edema, the accumulation of fluid in the interstitial spaces, is a hallmark of inflammation and a significant clinical concern. Tetrapeptides, short chains of four amino acids, have emerged as promising therapeutic agents due to their potential to modulate physiological processes, including inflammation and fluid balance. This guide provides a comparative overview of the anti-edema effects of different tetrapeptides, supported by available experimental data.
Quantitative Data Summary
The following table summarizes the quantitative anti-edema effects of two notable tetrapeptides from distinct studies. Direct comparison is challenging due to the differing experimental models and methodologies employed.
| Tetrapeptide | Experimental Model | Dosage/Concentration | Measured Effect | Percentage Reduction in Edema |
| Acetyl Tetrapeptide-5 | Human clinical trial (under-eye puffiness) | 1% cream | Reduction in eye bag volume | Data not expressed as a direct percentage reduction in edema volume, but 70% of volunteers showed improvement after 28 days. |
| Cyclic Tetrapeptide (4B8M) | Oxazolone-induced ear edema in mice | 0.1% ointment | Reduction in ear edema | Approximately 80%[1] |
| 0.09% ointment | Reduction in ear edema | 69%[1] | ||
| 0.07% ointment | Reduction in ear edema | 71%[1] |
In-Depth Analysis of Tetrapeptides
This compound
This compound, often marketed for cosmetic applications, has demonstrated efficacy in reducing localized edema, particularly periorbital puffiness (eye bags). Its mechanism of action is multifaceted, targeting key factors in fluid accumulation.
Mechanism of Action:
-
Inhibition of Angiotensin-Converting Enzyme (ACE): this compound has been shown to inhibit ACE-1 activity.[2] ACE is a key enzyme in the renin-angiotensin system, and its inhibition can lead to vasodilation and reduced vascular pressure, thereby decreasing fluid leakage from capillaries.
-
Anti-Glycation Effect: Glycation, the non-enzymatic reaction between sugars and proteins like collagen, can lead to the formation of Advanced Glycation End-products (AGEs). These AGEs can compromise the integrity and elasticity of the skin, contributing to fluid retention. This compound helps to prevent glycation, thus preserving the structural integrity of the dermal matrix.
-
Improved Microcirculation and Lymphatic Drainage: This peptide is suggested to improve microcirculation and lymphatic drainage in the periorbital area.[3] This helps to clear accumulated fluid and reduce the appearance of puffiness.
-
Reduced Vascular Permeability: By strengthening the capillary walls, this compound can reduce the leakage of fluid into the surrounding tissues.
A clinical study involving a 1% this compound cream applied to the periorbital area resulted in a significant reduction in the volume of under-eye bags after 28 days of use.
Cyclic Tetrapeptide (Pro-Pro-Pheβ³ho-Phe - 4B8M)
This cyclic tetrapeptide has demonstrated potent anti-inflammatory and anti-edema properties in preclinical models.[1]
Mechanism of Action:
The anti-inflammatory action of this cyclic tetrapeptide appears to be linked to the prostaglandin pathway. It has been shown to lower the expression of prostaglandin E2 (PGE2) receptors EP1 and EP3.[1] Prostaglandins are key mediators of inflammation, and by modulating their receptor activity, this tetrapeptide can effectively reduce the inflammatory response and associated edema.
In a study using an oxazolone-induced ear edema model in mice, topical application of a 0.1% ointment containing the cyclic tetrapeptide resulted in an approximately 80% reduction in ear edema.[1] Lower concentrations of 0.09% and 0.07% also showed significant edema reduction of 69% and 71% respectively.[1]
Experimental Protocols
Oxazolone-Induced Ear Edema in Mice
This model is commonly used to assess delayed-type hypersensitivity and the efficacy of topical anti-inflammatory agents.
Sensitization Phase:
-
On day 0, shave the abdominal skin of the mice.
-
Apply a solution of oxazolone (e.g., 3% in a vehicle like acetone/olive oil) to the shaved abdomen.
Challenge Phase:
-
Approximately 5-7 days after sensitization, apply a lower concentration of oxazolone solution (e.g., 1% in acetone) to both the inner and outer surfaces of one ear.
-
The contralateral ear can serve as a control and receive the vehicle only.
Treatment and Measurement:
-
The test tetrapeptide, formulated in a suitable vehicle (e.g., ointment), is applied topically to the oxazolone-challenged ear, typically at the time of challenge or shortly after.
-
After a specific period (e.g., 24 hours), euthanize the mice.
-
Use a punch biopsy to collect a standardized section of both the treated and control ears.
-
Measure the weight of the ear punches. The difference in weight between the oxazolone-challenged ear and the control ear indicates the extent of the edema.
-
The percentage inhibition of edema by the tetrapeptide treatment is calculated by comparing the edema in the treated group to the edema in the vehicle-treated control group.
Carrageenan-Induced Paw Edema in Rats/Mice
This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Induction of Edema:
-
Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of the animal.
-
The contralateral paw can be injected with saline to serve as a control.
Treatment and Measurement:
-
Administer the test tetrapeptide, typically via oral, intraperitoneal, or subcutaneous routes, at a specific time point before or after the carrageenan injection.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The increase in paw volume after carrageenan injection is a measure of the edema.
-
The percentage inhibition of edema by the tetrapeptide treatment is calculated by comparing the paw volume increase in the treated group to that in the vehicle-treated control group.
Signaling Pathway Diagrams
Caption: Proposed signaling pathways for the anti-edema effect of this compound.
Caption: Proposed signaling pathway for the anti-edema effect of the cyclic tetrapeptide 4B8M.
Experimental Workflow Diagrams
Caption: Experimental workflow for the oxazolone-induced ear edema model.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl Tetrapeptide-5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acetyl tetrapeptide-5, a synthetic peptide utilized in various research applications. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your experimental outcomes.
While some safety data sheets (SDS) for this compound suggest that no special precautions are required, others indicate that it may cause skin, eye, and respiratory irritation[1]. Therefore, a cautious approach to handling is recommended to minimize any potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, compiled from various safety data sheets. It is advisable to always consult the specific SDS provided by your supplier for the most accurate information.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. For splash potential, indirectly ventilated goggles are recommended[1][2][3][4]. | Protects eyes from accidental splashes or contact with the powdered form of the peptide[1][2][3]. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling[2][3][4]. | Prevents skin contact and potential irritation[1][2][3]. |
| Body Protection | A complete protective suit or a standard laboratory coat should be worn. For larger quantities or where significant exposure is possible, impervious clothing is recommended[1][2]. | Protects skin and clothing from contamination[2]. |
| Respiratory Protection | For nuisance exposures or when handling the powder outside of a ventilated enclosure, a P95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection, a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator can be used[2]. | Minimizes the risk of inhaling the lyophilized powder, which may cause respiratory irritation[1][2]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will enhance safety and efficiency in the laboratory.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. The use of a chemical fume hood or an appropriate exhaust ventilation system is recommended, especially when working with the powdered form to avoid dust formation[1][2][3].
-
Locate the nearest safety shower and eye wash station before beginning your work[1][5].
-
Have all necessary PPE readily available and inspected for integrity.
2. Handling Procedure:
-
When handling the lyophilized powder, avoid actions that could create dust[2][3].
-
If reconstituting the peptide, do so carefully, adding the solvent slowly to the vial.
-
Avoid contact with skin, eyes, and clothing[2][3]. In case of accidental contact, follow the first-aid measures outlined below.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory[2].
3. First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][3][6].
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, consult a physician[1][2][3].
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[2][3][6].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][3][5].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service[2]. The material should be disposed of as an unused product in its original packaging[2].
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and vials, should be considered contaminated. These should be collected in a suitable, closed container and disposed of according to institutional and local regulations for chemical waste[2][3].
-
Environmental Precautions: Do not allow the product to enter drains, sewers, or watercourses[2][6].
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
